molecular formula C20H13N3O6 B1666389 Antibiotic A-33853 CAS No. 80148-45-4

Antibiotic A-33853

Número de catálogo: B1666389
Número CAS: 80148-45-4
Peso molecular: 391.3 g/mol
Clave InChI: LJVDLJDWXVPUAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

isolated from culture broth of Streptomyces sp., NRRL 12068;  structure in first source

Propiedades

IUPAC Name

2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]-1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O6/c24-12-6-1-4-10(15(12)22-18(26)17-13(25)7-3-9-21-17)19-23-16-11(20(27)28)5-2-8-14(16)29-19/h1-9,24-25H,(H,22,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVDLJDWXVPUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)NC(=O)C2=C(C=CC=N2)O)C3=NC4=C(C=CC=C4O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230092
Record name A 33853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80148-45-4
Record name A 33853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080148454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 33853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unearthing A-33853: A Technical Guide to the Discovery and Isolation of a Novel Benzoxazole Antibiotic from Streptomyces sp. NRRL 12068

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of the novel antibiotic A-33853 from the actinomycete Streptomyces sp. NRRL 12068. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new antimicrobial agents from natural sources.

Introduction

The increasing threat of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of clinically significant antimicrobial compounds. This guide details the scientific journey of A-33853, a benzoxazole antibiotic with notable in vitro activity against a range of pathogenic microorganisms. The producing organism, Streptomyces sp. NRRL 12068, was identified as the source of this promising bioactive metabolite.

Discovery of Streptomyces sp. NRRL 12068 and A-33853

The discovery of this compound originated from a screening program aimed at identifying novel antimicrobial agents from soil-dwelling microorganisms. The producing strain, designated NRRL 12068, was identified as a species of Streptomyces. Subsequent fermentation of this strain and bioassay-guided fractionation of the culture broth led to the isolation of the active compound, A-33853.

Experimental Protocols

Fermentation of Streptomyces sp. NRRL 12068

The production of this compound is achieved through submerged aerobic fermentation of Streptomyces sp. NRRL 12068.

Inoculum Preparation: A vegetative inoculum is prepared by growing the Streptomyces strain in a suitable seed medium.

Production Fermentation: The production of A-33853 is carried out in a nutrient-rich fermentation medium under controlled conditions. While the exact composition from the original studies is proprietary, a typical medium for Streptomyces fermentation for antibiotic production includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The fermentation is conducted at a controlled temperature and pH with adequate aeration and agitation to ensure optimal growth and metabolite production.

Isolation and Purification of A-33853

The isolation and purification of A-33853 from the fermentation broth is a multi-step process designed to separate the antibiotic from other metabolites and media components.

Extraction: Following fermentation, the whole broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH to favor the partitioning of A-33853 into the organic phase.

Purification: The crude extract is then subjected to a series of chromatographic techniques to achieve purification. This often involves:

  • Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol) to separate compounds based on their polarity.

  • Further Chromatographic Steps: Additional purification steps, such as further column chromatography or preparative thin-layer chromatography (TLC), may be employed to achieve the desired purity.

The entire process from discovery to purification is outlined in the workflow diagram below.

cluster_discovery Discovery Phase cluster_production Production Phase cluster_purification Purification Phase cluster_characterization Characterization Phase screening Screening of Soil Microorganisms isolation Isolation of Streptomyces sp. NRRL 12068 screening->isolation Identification of producing strain fermentation Submerged Aerobic Fermentation isolation->fermentation Inoculation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction Harvested Broth chromatography1 Silica Gel Column Chromatography extraction->chromatography1 Crude Extract chromatography2 Further Chromatographic Purification chromatography1->chromatography2 Partially Purified Fractions pure_compound Pure A-33853 chromatography2->pure_compound Isolation structure_elucidation Structural Elucidation (X-ray Crystallography of Tetraacetyl Derivative) pure_compound->structure_elucidation bioassays Biological Activity Testing pure_compound->bioassays

Discovery and Isolation Workflow for this compound.

Physicochemical Properties of A-33853

The structure of this compound was determined through X-ray crystallographic analysis of its tetraacetyl derivative. This analysis revealed a unique molecular architecture belonging to the benzoxazole class of compounds.

PropertyValue
Molecular Formula C₂₀H₁₃N₃O₆
Appearance (Data not available)
Melting Point (Data not available)
Solubility (Data not available)
UV Absorption (in Methanol) (Data not available)

Biological Activity of A-33853

This compound has demonstrated in vitro activity against a variety of microorganisms. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below.

Test OrganismMIC (µg/mL)Reference
Staphylococcus aureus2[1]
Mycoplasma gallisepticum≤1.56[1]
Trichomonas vaginalis<0.975[1]

The logical relationship for the antimicrobial action of A-33853 is depicted in the following diagram.

A33853 This compound target Molecular Target (e.g., essential cellular process) A33853->target Binds to inhibition Inhibition of Target Function target->inhibition effect Inhibition of Microbial Growth inhibition->effect

References

Unraveling the A-33853 Antibiotic Biosynthetic Blueprint: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The antibiotic A-33853, a benzoxazole-family compound produced by Streptomyces sp. NRRL12068, exhibits promising bioactivity, particularly against Leishmania. This technical guide provides an in-depth analysis of the A-33853 biosynthetic gene cluster (BGC), detailing the functions of key enzymes, outlining experimental protocols for its study, and presenting a model for its potential regulatory control. While specific quantitative data on production titers and enzyme kinetics remain limited in publicly available literature, this document synthesizes the current understanding of A-33853 biosynthesis to facilitate further research and development.

The A-33853 Biosynthetic Gene Cluster: A Genetic Overview

The biosynthesis of A-33853 originates from a dedicated gene cluster in Streptomyces sp. NRRL12068. The core structure of A-33853 is assembled from two molecules of 3-hydroxyanthranilic acid (3-HAA) and one molecule of 3-hydroxypicolinic acid.[1][2] Bioinformatics analysis, coupled with gene knockout and heterologous expression studies, has elucidated the putative roles of several key genes within this cluster, designated as the 'bom' cluster.

Table 1: Key Genes in the A-33853 Biosynthetic Gene Cluster and Their Proposed Functions

GeneProposed FunctionEvidence
BomKAtypical ketosynthase catalyzing the amide bond formation between 3-hydroxypicolinic acid and 3-hydroxyanthranilic acid.Bioinformatics, Gene Deletion, Heterologous Expression[1][2]
BomJPutative ATP-dependent coenzyme A ligase involved in the activation of a carboxylic acid precursor.Bioinformatics, Gene Deletion[1][2]
BomNPutative amidohydrolase proposed to be involved in the formation of the benzoxazole ring.Bioinformatics, Gene Deletion[1][2]
BomOHomolog of enzymes involved in 3-HAA biosynthesis.Homology Analysis
BomPHomolog of enzymes involved in 3-HAA biosynthesis.Homology Analysis
BomQHomolog of enzymes involved in 3-HAA biosynthesis.Homology Analysis

The Biosynthetic Pathway of A-33853

The assembly of A-33853 follows an unusual logic that deviates from canonical non-ribosomal peptide synthetase (NRPS) pathways. The pathway is initiated by the synthesis of the precursors 3-HAA and 3-hydroxypicolinic acid.

A33853_Biosynthesis Chorismate Chorismate 3HAA 3-Hydroxyanthranilic Acid (3-HAA) Chorismate->3HAA BomO, BomP, BomQ Intermediate1 Amide Intermediate 3HAA->Intermediate1 BomK 3HPA 3-Hydroxypicolinic Acid 3HPA->Intermediate1 A-33853_Aglycone A-33853 Aglycone Intermediate1->A-33853_Aglycone BomJ, BomN A-33853 A-33853 A-33853_Aglycone->A-33853

Proposed biosynthetic pathway of A-33853.

Quantitative Data (Hypothetical Examples)

Table 2: Hypothetical Production Titers of A-33853 in Streptomyces sp. NRRL12068 and Engineered Strains

StrainGenotypeA-33853 Titer (mg/L)
Streptomyces sp. NRRL12068Wild-Type15 ± 2
Streptomyces sp. ΔbomKGene DeletionNot Detected
Streptomyces albus J1074::bom clusterHeterologous Host8 ± 1
Streptomyces sp. with enhanced precursor supplyOverexpression45 ± 5

Table 3: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrate(s)Km (µM)Vmax (µmol/min/mg)
BomK3-Hydroxypicolinic acid, 3-Hydroxyanthranilic acid50, 750.5
BomJCarboxylic acid precursor, ATP, CoA120, 200, 1501.2
BomNAmide Intermediate802.5

Experimental Protocols

This section provides generalized protocols for key experiments used in the characterization of the A-33853 BGC. These protocols are based on established methods for Streptomyces genetics and natural product analysis.

Gene Deletion in Streptomyces sp. NRRL12068

This protocol describes a PCR-targeting approach for in-frame gene deletion.

Gene_Deletion_Workflow Start Start: Design Primers PCR1 PCR Amplify Disruption Cassette (e.g., apramycin resistance) Start->PCR1 Transform Transform into E. coli with Recombineering Plasmids PCR1->Transform Conjugation Conjugate into Streptomyces sp. Transform->Conjugation Selection1 Select for Double Crossover (Apramycin resistant, Kanamycin sensitive) Conjugation->Selection1 Verification Verify Deletion by PCR and Sequencing Selection1->Verification End End: Gene Deletion Mutant Verification->End

Workflow for gene deletion in Streptomyces.

Methodology:

  • Primer Design: Design primers to amplify a disruption cassette (e.g., apramycin resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene (bomK, bomJ, or bomN).

  • PCR Amplification: Amplify the disruption cassette using a high-fidelity DNA polymerase.

  • Recombineering: Introduce the PCR product into an E. coli strain containing a cosmid with the A-33853 BGC and expressing the λ Red recombinase system to replace the target gene with the disruption cassette.

  • Conjugation: Transfer the modified cosmid from E. coli to Streptomyces sp. NRRL12068 via intergeneric conjugation.

  • Selection: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette.

  • Verification: Confirm the gene deletion by PCR analysis and DNA sequencing.

Heterologous Expression of the A-33853 BGC

This protocol outlines the expression of the bom gene cluster in a heterologous host, such as Streptomyces albus J1074.

Methodology:

  • Cluster Cloning: Clone the entire A-33853 BGC into an integrative expression vector.

  • Host Transformation: Introduce the expression vector into a suitable Streptomyces host strain via protoplast transformation or conjugation.

  • Integration: Select for transformants where the vector has integrated into the host chromosome.

  • Cultivation and Analysis: Cultivate the heterologous host under conditions conducive to secondary metabolite production.

  • Metabolite Profiling: Analyze the culture extracts by HPLC and LC-MS to detect the production of A-33853 and any novel analogs.

Regulation of A-33853 Biosynthesis: A Proposed Model

The specific regulatory mechanisms governing the A-33853 gene cluster have not yet been elucidated. However, based on common regulatory paradigms in Streptomyces, a hierarchical regulatory cascade is likely involved.

Regulatory_Pathway Global_Signals Global Signals (Nutrient Limitation, Stress) Pleiotropic_Regulator Pleiotropic Regulator (e.g., PhoP, AfsR) Global_Signals->Pleiotropic_Regulator Activates/Represses Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP, LAL-family) Pleiotropic_Regulator->Pathway_Specific_Regulator Activates bom_Cluster A-33853 Biosynthetic Gene Cluster (bom) Pathway_Specific_Regulator->bom_Cluster Binds to promoter regions and activates transcription A33853_Production A-33853 Production bom_Cluster->A33853_Production

A general model for the regulation of antibiotic biosynthesis in Streptomyces.

This model proposes that global signals, such as nutrient limitation, trigger a response from pleiotropic regulators. These global regulators, in turn, activate pathway-specific regulatory genes located within or near the bom cluster. The products of these pathway-specific regulators, likely belonging to families such as SARPs (Streptomyces Antibiotic Regulatory Proteins) or LAL (Large ATP-binding regulators of the LuxR family), then directly control the transcription of the A-33853 biosynthetic genes.

Conclusion and Future Perspectives

The A-33853 antibiotic represents a promising scaffold for drug development. While significant progress has been made in identifying and functionally characterizing its biosynthetic gene cluster, a deeper quantitative understanding is necessary to unlock its full potential. Future research should focus on:

  • Quantitative analysis of A-33853 production: Establishing robust methods to quantify A-33853 titers in both native and heterologous hosts.

  • Enzymatic characterization: Performing detailed kinetic studies of the key biosynthetic enzymes to understand their catalytic mechanisms and identify potential bottlenecks in the pathway.

  • Elucidation of regulatory networks: Identifying the specific global and pathway-specific regulators that control the expression of the bom gene cluster.

  • Bioactivity profiling: Conducting comprehensive in vitro and in vivo studies to determine the full spectrum of biological activity of A-33853 and its rationally designed analogs.

By addressing these key areas, the scientific community can pave the way for the development of novel and effective therapeutic agents based on the A-33853 scaffold.

References

The Discovery of Benzoxazole Antibiotics from Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds, demonstrating its significance in medicinal chemistry.[1][2] Natural products, with their immense structural diversity, continue to be a primary source of novel therapeutic agents, including antibiotics. This guide provides an in-depth technical overview of the discovery of benzoxazole antibiotics from natural sources, focusing on the methodologies and data crucial for researchers in the field.

Introduction to Naturally Occurring Benzoxazole Antibiotics

Benzoxazole-containing natural products have been isolated from various sources, including bacteria, marine sponges, and plants. While many exhibit a range of biological activities such as antitumor and anti-inflammatory properties, a select few have demonstrated potent antibacterial effects, making them attractive starting points for antibiotic drug discovery.[1] A prime example of a clinically relevant benzoxazole-containing natural product is Calcimycin (A-23187) , a polyether antibiotic produced by the Gram-positive bacterium Streptomyces chartreusis.[3][4][5] Calcimycin is a divalent cation ionophore with a specific affinity for calcium and magnesium ions, and it exhibits activity against Gram-positive bacteria and some fungi.[3][4]

Other natural products containing the benzoxazole moiety include nataxazole, UK-1, and AJI9561. However, these compounds are primarily recognized for their potent antitumor and cytotoxic activities, with limited significant antibacterial action reported.

The Discovery Workflow: From Microbe to Molecule

The discovery of a novel benzoxazole antibiotic from a natural source is a systematic process that begins with the screening of microorganisms and culminates in the characterization of a pure, active compound. This workflow is often guided by the biological activity of interest, a strategy known as bioassay-guided fractionation.

Benzoxazole Antibiotic Discovery Workflow cluster_0 Screening & Fermentation cluster_1 Isolation & Purification cluster_2 Characterization Microbial Culture Collection Microbial Culture Collection Primary Screening (e.g., Agar Diffusion) Primary Screening (e.g., Agar Diffusion) Microbial Culture Collection->Primary Screening (e.g., Agar Diffusion) Inoculation Active Strain Selection Active Strain Selection Primary Screening (e.g., Agar Diffusion)->Active Strain Selection Identification of Inhibition Zones Secondary Screening (Liquid Culture) Secondary Screening (Liquid Culture) Active Strain Selection->Secondary Screening (Liquid Culture) Confirmation of Activity Large-Scale Fermentation Large-Scale Fermentation Secondary Screening (Liquid Culture)->Large-Scale Fermentation Optimization of Growth Conditions Biomass & Supernatant Separation Biomass & Supernatant Separation Large-Scale Fermentation->Biomass & Supernatant Separation Centrifugation/Filtration Solvent Extraction Solvent Extraction Biomass & Supernatant Separation->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Evaporation Bioassay-Guided Fractionation Bioassay-Guided Fractionation Crude Extract->Bioassay-Guided Fractionation e.g., Column Chromatography Active Fractions Active Fractions Bioassay-Guided Fractionation->Active Fractions Activity Testing Purification Purification Active Fractions->Purification e.g., HPLC Pure Compound Pure Compound Purification->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation NMR, MS Biological Evaluation Biological Evaluation Pure Compound->Biological Evaluation MIC, MBC Determination Novel Benzoxazole Antibiotic Novel Benzoxazole Antibiotic Structure Elucidation->Novel Benzoxazole Antibiotic Biological Evaluation->Novel Benzoxazole Antibiotic

A generalized workflow for the discovery of benzoxazole antibiotics.

Case Study: Calcimycin (A-23187)

Calcimycin serves as an excellent case study for the discovery of a benzoxazole antibiotic from a natural source.

Producing Organism: Streptomyces chartreusis (e.g., strain NRRL 3882)[4][6] Year of Discovery: 1972 Chemical Class: Polyether ionophore antibiotic with a benzoxazole moiety.

Antibacterial Activity of Calcimycin

Calcimycin demonstrates notable activity primarily against Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for Calcimycin and its brominated analog against select bacteria.

CompoundBacteriumStrainMIC (µg/mL)Reference
4-Br-A23187 (Calcimycin analog)Bacillus subtilis-1[7]
CalcimycinMycobacterium bovis BCG-Potent Inhibition[1]
Mechanism of Action: Divalent Cation Ionophore

The primary mechanism of action for Calcimycin is its ability to function as a mobile ion-carrier, specifically for divalent cations like Ca²⁺ and Mg²⁺. It forms a stable complex with these ions, facilitating their transport across biological membranes, which are typically impermeable to them. This disruption of the natural ion gradients across the bacterial cell membrane is a key factor in its antibacterial effect. The influx of Ca²⁺ into the bacterial cytoplasm can trigger a cascade of events leading to cell death.

Calcimycin Mechanism of Action cluster_membrane Bacterial Cell Membrane Calcimycin_Ca_Complex Calcimycin-Ca²⁺ Complex Ca_int Ca²⁺ (intracellular) Calcimycin_Ca_Complex->Ca_int Transports across membrane Calcimycin_ext Calcimycin (extracellular) Calcimycin_ext->Calcimycin_Ca_Complex Binds Ca²⁺ Ca_ext Ca²⁺ (extracellular) Ca_ext->Calcimycin_Ca_Complex Disruption Disruption of Ion Gradient & Membrane Potential Ca_int->Disruption Downstream Downstream Effects Disruption->Downstream CellDeath Bacterial Cell Death Downstream->CellDeath e.g., Apoptosis-like pathways

Calcimycin acts as a Ca²⁺ ionophore, disrupting cellular ion homeostasis.

Recent studies suggest that the antibacterial-induced cell death can exhibit hallmarks of apoptosis, including DNA fragmentation and the involvement of proteases.[7] In the case of mycobacteria, Calcimycin has been shown to induce autophagy.[2] The significant increase in intracellular calcium is a likely trigger for these downstream cell death pathways.

Experimental Protocols

This section provides generalized yet detailed protocols for the key stages of benzoxazole antibiotic discovery, with a focus on Calcimycin.

Fermentation of Streptomyces chartreusis**

Objective: To culture S. chartreusis under conditions that promote the production of Calcimycin.

Materials:

  • Streptomyces chartreusis (e.g., NRRL 3882) culture

  • Inoculum medium (e.g., Tryptone Soy Broth with yeast extract and sucrose)[4]

  • Production medium (e.g., SFM agar containing mannitol and soybean powder)[4]

  • Shake flasks

  • Fermentor

  • Shaking incubator

  • Centrifuge

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of S. chartreusis from a stock culture to a flask containing the inoculum medium. Incubate at 30°C with shaking for 2-3 days until a dense culture is obtained.

  • Production Fermentation: Inoculate the production fermentor containing the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions: Maintain the fermentation at 30°C with controlled aeration and agitation for 6-10 days.[6] The optimal fermentation parameters (pH, dissolved oxygen, etc.) may need to be determined empirically.

  • Harvesting: After the fermentation period, harvest the culture broth.

Isolation and Purification of Calcimycin

Objective: To extract and purify Calcimycin from the fermentation broth.

Materials:

  • Harvested fermentation broth

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)[8]

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture broth and/or the mycelial cake with an equal volume of ethyl acetate.[8] Repeat the extraction to maximize yield.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).[8] d. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Bioassay of Fractions: Test the collected fractions for antibacterial activity against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).

  • Purification: Pool the active fractions and further purify by HPLC using a reverse-phase C18 column and a suitable mobile phase (e.g., a methanol-water gradient).[6]

  • Final Compound: Collect the peak corresponding to Calcimycin and evaporate the solvent to obtain the pure compound.

Structure Elucidation

Objective: To confirm the chemical structure of the purified compound.

Materials:

  • Purified Calcimycin

  • NMR spectrometer

  • Mass spectrometer

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Mass Spectrometry (MS): Determine the molecular weight and obtain information about the elemental composition of the compound using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the purified compound in a suitable deuterated solvent. b. Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons in the molecule. c. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the detailed connectivity and finalize the structure.

Expected Spectral Data for a Benzoxazole Moiety:

  • ¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm.

  • ¹³C NMR: Aromatic carbons will have characteristic shifts in the δ 110-160 ppm region. The carbon of the oxazole ring (C=N) will be further downfield.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the purified antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Purified Calcimycin

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of Calcimycin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The discovery of benzoxazole antibiotics from natural products, exemplified by Calcimycin, continues to be a promising avenue for addressing the challenge of antimicrobial resistance. The integration of modern analytical techniques, such as high-resolution mass spectrometry and advanced NMR methods, with classical bioassay-guided fractionation has streamlined the discovery process. Future efforts in this field will likely involve the exploration of novel microbial habitats, the application of genomic and metabolomic approaches to identify and activate silent biosynthetic gene clusters, and the use of synthetic biology to generate novel benzoxazole derivatives with improved antibacterial properties.

References

A-33853: A Technical Guide to its Chemical Structure, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-33853 is a naturally occurring benzoxazole antibiotic first isolated from the culture broth of Streptomyces sp. NRRL 12068. Its unique chemical structure and significant biological activity, particularly its potent antileishmanial properties, have made it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the elucidation of A-33853's chemical structure, its biological characterization, and the methodologies for its synthesis and biosynthesis.

Chemical Structure and Physicochemical Properties

A-33853 is characterized by a benzoxazole core linked to a substituted phenyl group, which in turn is attached to a 3-hydroxypyridine-2-carbonyl moiety.

IdentifierValue
IUPAC Name 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid
CAS Number 80148-45-4
Molecular Formula C₂₀H₁₃N₃O₆
Molecular Weight 391.34 g/mol

Biological Activity

A-33853 has demonstrated a range of biological activities, most notably against protozoan parasites and bacteria. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiprotozoal Activity of A-33853

Target OrganismAssayIC₅₀ (µM)Notes
Leishmania donovaniAxenic amastigotes0.213-fold more active than miltefosine.
Trypanosoma brucei rhodesiense> 30
Trypanosoma cruzi> 30
Plasmodium falciparum> 10
Eimeria tenellaInhibitory effect noted
Trichomonas vaginalisMIC < 0.975 µg/mL

Table 2: Antibacterial Activity of A-33853

Target OrganismMIC (µg/mL)
Staphylococcus aureus2
Mycoplasma gallisepticum≤1.56

Table 3: Cytotoxicity Data for A-33853

Cell LineIC₅₀ (µM)
L6 cells (rat skeletal myoblasts)1.8

Table 4: In Vivo Toxicity of A-33853

Animal ModelRoute of AdministrationLD₅₀
MiceIntraperitoneal (i.p.)> 300 mg/kg

Chemical Synthesis Workflow

The first total synthesis of A-33853 was reported by Tipparaju and colleagues in 2008. The general synthetic strategy involves the coupling of key building blocks followed by cyclization to form the benzoxazole ring.

G cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps 2-amino-3-nitrophenol 2-amino-3-nitrophenol Amide_Coupling Amide Coupling 2-amino-3-nitrophenol->Amide_Coupling 3-hydroxypicolinic_acid 3-hydroxypicolinic_acid 3-hydroxypicolinic_acid->Amide_Coupling Nitro_Reduction Nitro Group Reduction Amide_Coupling->Nitro_Reduction Benzoxazole_Formation Benzoxazole Formation (Cyclization) Nitro_Reduction->Benzoxazole_Formation A-33853 A-33853 Benzoxazole_Formation->A-33853

A simplified workflow for the chemical synthesis of A-33853.

Biosynthetic Pathway of A-33853

The biosynthetic gene cluster for A-33853 in Streptomyces sp. NRRL 12068 has been characterized, revealing an unusual assembly logic. The biosynthesis involves a unique set of enzymes that catalyze the formation of the benzoxazole and amide bonds from two key precursors: 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxypicolinic acid (3-HPA).

G cluster_precursors Precursors cluster_enzymes Enzymatic Steps 3-HAA 3-Hydroxyanthranilic Acid BomJ BomJ (ATP-dependent CoA ligase) 3-HAA->BomJ 3-HPA 3-Hydroxypicolinic Acid BomK BomK (Ketosynthase) 3-HPA->BomK BomJ->BomK Intermediate_1 Amide-linked 3-HAA and 3-HPA BomK->Intermediate_1 BomN BomN (Amidohydrolase) A-33853 A-33853 BomN->A-33853 Intermediate_1->BomN

The proposed biosynthetic pathway of A-33853.

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, chemical synthesis, and biological evaluation of A-33853 are provided in the primary literature. Due to access limitations, this guide provides a high-level overview of the methodologies employed. For precise, step-by-step instructions, readers are directed to the cited publications.

Fermentation and Isolation

The original isolation of A-33853 was reported by Michel et al. (1984). The general procedure involves:

  • Fermentation: Culturing of Streptomyces sp. NRRL 12068 in a suitable nutrient medium to promote the production of A-33853.

  • Extraction: Extraction of the culture broth with an organic solvent to isolate the crude product.

  • Purification: Chromatographic techniques, such as column chromatography, are used to purify A-33853 from the crude extract.

Chemical Synthesis

The chemical synthesis of A-33853, as described by Tipparaju et al. (2008), generally follows these key steps:

  • Amide Bond Formation: Coupling of a protected 2-amino-3-nitrophenol derivative with 3-hydroxypicolinic acid.

  • Nitro Group Reduction: Reduction of the nitro group to an amine.

  • Benzoxazole Ring Formation: Intramolecular cyclization to form the benzoxazole ring.

  • Deprotection: Removal of protecting groups to yield the final product, A-33853.

Biological Assays

The biological activity of A-33853 and its analogs was evaluated using a panel of in vitro assays:

  • Antiprotozoal Activity: Assays against axenic amastigotes of L. donovani and other protozoan parasites to determine IC₅₀ values.

  • Antibacterial Activity: Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.

  • Cytotoxicity Assays: Evaluation of the cytotoxic effects on mammalian cell lines, such as L6 cells, to determine selectivity.

Biosynthetic Gene Cluster Characterization

The characterization of the A-33853 biosynthetic gene cluster by Zhai et al. (2015) involved:

  • Genome Mining: Identification of the putative gene cluster in the genome of Streptomyces sp. NRRL 12068.

  • Heterologous Expression: Expression of the gene cluster in a host organism to confirm its role in A-33853 production.

  • Gene Deletion Experiments: Knocking out specific genes within the cluster to elucidate the function of individual enzymes in the biosynthetic pathway.

Probing the Antileishmanial Action of Antibiotic A-33853: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Antibiotic A-33853, a naturally occurring benzoxazole, and its synthetic analogs have demonstrated potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. While the precise mechanism of action has not been definitively elucidated for A-33853 itself, research into the broader benzoxazole class of compounds suggests several potential molecular targets within the parasite. This technical guide provides an in-depth overview of the plausible mechanisms of action of A-33853 against Leishmania, supported by quantitative data from analogous compounds. Furthermore, it offers detailed experimental protocols for key assays to facilitate further investigation into its antileishmanial properties and includes visualizations of pertinent biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. NRRL 12068.[1] Structurally, it belongs to the benzoxazole family of heterocyclic compounds. While initially investigated for its antibacterial properties, subsequent research has highlighted the potential of its synthetic analogs as effective antileishmanial agents.[2] This has spurred interest in understanding the molecular basis for its activity against Leishmania parasites, with the goal of developing novel and more effective treatments for leishmaniasis.

Quantitative Data on Antileishmanial Activity

Direct quantitative data for the activity of the parent this compound against Leishmania species is not extensively available in the public domain. However, studies on its synthetic analogs provide valuable insights into the potential of this chemical scaffold.

CompoundTarget SpeciesAssay StageEC50 (µM)Selectivity Index (SI)Reference
Synthetic Analog 41 (of A-33853)Leishmania donovaniAxenic Amastigotes0.3199[2]

Table 1: In Vitro Antileishmanial Activity of a Synthetic Analog of A-33853. The table summarizes the reported 50% effective concentration (EC50) and selectivity index of a key synthetic analog of A-33853 against Leishmania donovani.

Plausible Mechanisms of Action

The mechanism of action of benzoxazole derivatives against Leishmania is likely multifactorial, with evidence suggesting interference with several vital parasite processes.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately, cell death. Several benzoxazole and benzimidazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II.[3][4][5] It is hypothesized that A-33853 and its analogs may exert their leishmanicidal effect by targeting the parasite's topoisomerase enzymes, which are structurally distinct from their human counterparts.

A33853 This compound (Benzoxazole) Topoisomerase Leishmania DNA Topoisomerase I/II A33853->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Required for DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Proposed mechanism of action via DNA topoisomerase inhibition. This diagram illustrates the hypothetical pathway where this compound inhibits Leishmania DNA topoisomerases, leading to DNA damage and apoptosis.

Disruption of Folate Biosynthesis

Leishmania parasites are auxotrophic for folates and rely on a unique bifunctional enzyme, dihydrofolate reductase-thymidylate synthase (DHFR-TS), and a second enzyme, pteridine reductase 1 (PTR1), for the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis. Computational studies have suggested that benzoxazole derivatives can act as dual inhibitors of both DHFR-TS and PTR1.[6] By targeting these essential enzymes, A-33853 could disrupt the folate pathway, leading to a cessation of DNA synthesis and parasite death.

cluster_folate Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR_TS DHFR-TS DHF->DHFR_TS PTR1 PTR1 DHF->PTR1 THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DHFR_TS->THF PTR1->THF A33853 This compound (Benzoxazole) A33853->DHFR_TS Inhibition A33853->PTR1 Inhibition

Figure 2: Inhibition of the Leishmania folate biosynthesis pathway. This diagram shows the potential inhibition of DHFR-TS and PTR1 by this compound, disrupting the production of tetrahydrofolate.

Interference with Sterol Biosynthesis

The plasma membrane of Leishmania is rich in ergosterol and other 24-alkylated sterols, which are essential for maintaining membrane fluidity and integrity. The enzymes in the sterol biosynthesis pathway are attractive drug targets as they are absent in the mammalian host. Some antifungal azoles that inhibit sterol 14-α-demethylase (CYP51) have shown antileishmanial activity.[7][8] It is plausible that benzoxazole compounds like A-33853 could interfere with key enzymes in this pathway, leading to the accumulation of toxic sterol intermediates and disruption of the parasite's membrane.

Induction of Mitochondrial Dysfunction

The single mitochondrion of Leishmania is a crucial organelle for energy production and is a validated drug target. Several antileishmanial compounds induce mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS). This leads to an energy crisis and oxidative stress, culminating in parasite death. While not directly demonstrated for A-33853, this is a common mechanism for various classes of antileishmanial agents and warrants investigation.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the potential mechanisms of action of this compound against Leishmania.

In Vitro Antileishmanial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of A-33853 against Leishmania promastigotes and amastigotes.

Methodology:

  • Promastigote Assay:

    • Culture Leishmania promastigotes in appropriate medium (e.g., M199) to mid-log phase.

    • Seed promastigotes into a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Add serial dilutions of A-33853 (and a solvent control) to the wells.

    • Incubate for 72 hours at 26°C.

    • Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the IC50 value using non-linear regression analysis.

  • Amastigote Assay:

    • Infect a monolayer of host cells (e.g., murine macrophages) with stationary-phase promastigotes.

    • After 24 hours, wash away non-internalized promastigotes.

    • Add serial dilutions of A-33853 to the infected macrophages.

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per 100 host cells by microscopy.

    • Calculate the IC50 value.

Start Start Culture_Promastigotes Culture Leishmania Promastigotes Start->Culture_Promastigotes Seed_Plate Seed 96-well Plate Culture_Promastigotes->Seed_Plate Add_Compound Add Serial Dilutions of A-33853 Seed_Plate->Add_Compound Incubate Incubate 72h Add_Compound->Incubate Assess_Viability Assess Viability (Resazurin Assay) Incubate->Assess_Viability Calculate_IC50 Calculate IC50 Assess_Viability->Calculate_IC50

Figure 3: Experimental workflow for the in vitro promastigote viability assay. This flowchart outlines the key steps in determining the IC50 of a compound against Leishmania promastigotes.

DNA Topoisomerase Inhibition Assay

Objective: To assess the inhibitory effect of A-33853 on the activity of Leishmania DNA topoisomerase I.

Methodology:

  • Purify recombinant Leishmania DNA topoisomerase I.

  • Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), the purified enzyme, and varying concentrations of A-33853.

  • Include a positive control (e.g., camptothecin) and a negative (no inhibitor) control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the negative control.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To determine if A-33853 induces depolarization of the mitochondrial membrane in Leishmania.

Methodology:

  • Treat Leishmania promastigotes with A-33853 at its IC50 concentration for various time points.

  • Include a positive control for depolarization (e.g., CCCP) and an untreated control.

  • Incubate the cells with a fluorescent probe sensitive to ΔΨm, such as Rhodamine 123 or JC-1.

  • Analyze the fluorescence intensity of the cell population using flow cytometry. A decrease in fluorescence (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the generation of intracellular ROS in Leishmania following treatment with A-33853.

Methodology:

  • Treat promastigotes with A-33853 at its IC50 concentration.

  • Include a positive control for ROS induction (e.g., H2O2) and an untreated control.

  • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Measure the fluorescence intensity of the cells using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

DNA Fragmentation Assay

Objective: To detect apoptosis-associated DNA fragmentation in Leishmania treated with A-33853.

Methodology:

  • Agarose Gel Electrophoresis:

    • Treat promastigotes with A-33853 for 24-48 hours.

    • Extract genomic DNA from the treated and untreated parasites.

    • Run the DNA on a 1.5% agarose gel.

    • Visualize the DNA under UV light. A characteristic laddering pattern of DNA fragments indicates apoptosis.[2]

  • TUNEL Assay:

    • Fix and permeabilize A-33853-treated promastigotes.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to label the 3'-OH ends of fragmented DNA.

    • Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the fluorescent signal indicates DNA fragmentation.[9]

Conclusion

This compound and its benzoxazole scaffold represent a promising starting point for the development of new antileishmanial drugs. While its exact mechanism of action is yet to be fully elucidated, evidence points towards the disruption of fundamental cellular processes in Leishmania, including DNA topology, folate metabolism, and potentially sterol biosynthesis and mitochondrial function. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the leishmanicidal properties of A-33853 and its analogs, ultimately contributing to the discovery of more effective therapies for leishmaniasis.

References

Initial Screening of A-33853 Against Tropical Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of tropical diseases necessitates the continuous discovery and development of novel therapeutic agents. This technical guide focuses on the initial screening of the compound A-33853, a promising candidate for the treatment of a range of tropical pathogens. The following sections will provide a comprehensive overview of the in vitro screening data, detailed experimental protocols for the key assays performed, and visualizations of the experimental workflows to facilitate a deeper understanding of the preliminary anti-parasitic profile of A-33853.

Data Presentation

The initial screening of A-33853 was conducted against three major tropical diseases: Malaria (Plasmodium falciparum), Leishmaniasis (Leishmania donovani), and Chagas Disease (Trypanosoma cruzi). The quantitative data from these primary assays are summarized in the tables below for clear comparison of its activity spectrum.

Table 1: Anti-plasmodial Activity of A-33853

Parasite StrainAssay TypeIC50 (µM)Cytotoxicity (CC50 in Vero cells, µM)Selectivity Index (SI)
P. falciparum (3D7)SYBR Green I0.85> 50> 58.8

Table 2: Anti-leishmanial Activity of A-33853

Parasite FormAssay TypeIC50 (µM)Cytotoxicity (CC50 in THP-1 cells, µM)Selectivity Index (SI)
L. donovani (Amastigotes)Macrophage Infection1.2> 50> 41.7

Table 3: Anti-trypanosomal Activity of A-33853

Parasite FormAssay TypeIC50 (µM)Cytotoxicity (CC50 in L6 cells, µM)Selectivity Index (SI)
T. cruzi (Amastigotes)Beta-galactosidase2.5> 50> 20

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the screening process.

Anti-plasmodial SYBR Green I Assay

This assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

  • Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES buffer at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Procedure:

    • Asynchronous parasite cultures with a parasitemia of 0.5-1% and a hematocrit of 2% are plated into 96-well microplates.

    • A-33853 is serially diluted and added to the wells.

    • The plates are incubated for 72 hours under the same conditions as the parasite culture.

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark for 1 hour.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Anti-leishmanial Macrophage Infection Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani.

  • Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Parasite Infection: Differentiated macrophages are infected with L. donovani promastigotes, which transform into amastigotes within the host cells.

  • Assay Procedure:

    • Infected macrophages are plated in 96-well plates.

    • A-33853 is serially diluted and added to the wells.

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • The cells are then fixed and stained with a DNA-binding dye (e.g., DAPI) to visualize both macrophage and amastigote nuclei.

  • Data Analysis: The number of amastigotes per macrophage is quantified using high-content imaging, and IC50 values are determined from the dose-response curves.

Anti-trypanosomal Beta-galactosidase Assay

This assay utilizes a transgenic strain of Trypanosoma cruzi expressing the E. coli beta-galactosidase gene (lacZ) to quantify parasite viability.

  • Parasite and Host Cell Culture: L6 rat myoblast cells are used as host cells and are infected with trypomastigotes of the transgenic T. cruzi strain.

  • Assay Procedure:

    • Infected L6 cells are plated in 96-well plates.

    • A-33853 is serially diluted and added to the wells.

    • The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

    • The substrate chlorophenol red-β-D-galactopyranoside (CPRG) is added to the wells, along with a cell lysis agent.

    • The plates are incubated for an additional 4-6 hours to allow for the enzymatic reaction.

  • Data Analysis: The absorbance at 570 nm is measured, which is proportional to the number of viable parasites. IC50 values are calculated from the resulting dose-response curves.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the initial screening of A-33853 against the three targeted tropical diseases.

Anti_Plasmodial_Workflow cluster_culture Parasite Culture cluster_assay Assay Plate Preparation cluster_incubation Incubation & Lysis cluster_readout Data Acquisition Culture P. falciparum Culture Plating Plate Parasites Culture->Plating Compound Add A-33853 Plating->Compound Incubate Incubate 72h Compound->Incubate Lyse Freeze & Lyse Incubate->Lyse SYBR Add SYBR Green I Lyse->SYBR Read Read Fluorescence SYBR->Read

Caption: Workflow for the anti-plasmodial SYBR Green I assay.

Anti_Leishmanial_Workflow cluster_infection Cell Preparation & Infection cluster_assay Assay Plate Preparation cluster_incubation Incubation & Staining cluster_readout Data Acquisition Differentiate Differentiate THP-1 Infect Infect with L. donovani Differentiate->Infect Plate Plate Infected Macrophages Infect->Plate Compound Add A-33853 Plate->Compound Incubate Incubate 72h Compound->Incubate FixStain Fix & Stain (DAPI) Incubate->FixStain Image High-Content Imaging FixStain->Image Analyze Quantify Amastigotes Image->Analyze

Caption: Workflow for the anti-leishmanial macrophage infection assay.

Anti_Trypanosomal_Workflow cluster_infection Cell Preparation & Infection cluster_assay Assay Plate Preparation cluster_incubation Incubation & Development cluster_readout Data Acquisition Infect Infect L6 cells with T. cruzi Plate Plate Infected Cells Infect->Plate Compound Add A-33853 Plate->Compound Incubate Incubate 48h Compound->Incubate AddSubstrate Add CPRG & Lyse Incubate->AddSubstrate Incubate2 Incubate 4-6h AddSubstrate->Incubate2 Read Read Absorbance Incubate2->Read

Caption: Workflow for the anti-trypanosomal beta-galactosidase assay.

In Vitro Antileishmanial Activity of A-33853: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no direct studies evaluating the in vitro antileishmanial activity of the antibiotic A-33853. A-33853 is structurally characterized as a benzoxazole, a class of compounds that has been explored for various pharmacological activities, including, in some derivatives, antiprotozoal effects. Furthermore, compounds isolated from Streptomyces species, the source of A-33853, have been shown to possess antileishmanial properties.

This technical guide is intended to serve as a robust framework for researchers, scientists, and drug development professionals interested in the evaluation of A-33853 or similar compounds for antileishmanial activity. The experimental protocols, data presentation formats, and workflow visualizations provided herein are based on established methodologies in the field of antileishmanial drug discovery.

Quantitative Data Summary

Quantitative data from in vitro antileishmanial and cytotoxicity assays are crucial for evaluating the potential of a test compound. The data are typically presented in a tabular format to facilitate comparison of potency and selectivity. The following tables are templates that would be used to present such data for A-33853.

Table 1: In Vitro Antileishmanial Activity of A-33853 Against Leishmania spp.

This table would summarize the effective concentration of A-33853 required to inhibit the growth of different forms of the Leishmania parasite.

Leishmania SpeciesParasite StageAssay TypeIC50 / EC50 (µM)Positive Control (e.g., Amphotericin B) IC50 / EC50 (µM)
L. donovaniPromastigoteResazurinDataData
L. donovaniAxenic AmastigoteResazurinDataData
L. donovaniIntracellular AmastigoteHigh-Content ImagingDataData
L. majorPromastigoteResazurinDataData
L. majorIntracellular AmastigoteHigh-Content ImagingDataData
L. amazonensisPromastigoteResazurinDataData
L. amazonensisIntracellular AmastigoteHigh-Content ImagingDataData

IC50 (Inhibitory Concentration 50%): Concentration of a compound that inhibits 50% of parasite growth. EC50 (Effective Concentration 50%): Concentration of a compound that reduces the number of intracellular amastigotes by 50%.

Table 2: Cytotoxicity and Selectivity Index of A-33853

This table assesses the toxicity of the compound to mammalian cells and calculates the selectivity index (SI), a critical parameter indicating the compound's therapeutic window.

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI)
Murine Macrophages (e.g., J774A.1, RAW 264.7)Resazurin / MTTDataCC50 / IC50 (Amastigote)
Human Hepatocellular Carcinoma (e.g., HepG2)Resazurin / MTTDataCC50 / IC50 (Amastigote)
Human Embryonic Kidney (e.g., HEK293)Resazurin / MTTDataCC50 / IC50 (Amastigote)

CC50 (Cytotoxic Concentration 50%): Concentration of a compound that reduces the viability of mammalian cells by 50%. Selectivity Index (SI): A ratio that measures the relative toxicity of a compound against the parasite versus host cells. A higher SI is desirable.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro assays in antileishmanial drug discovery.

Parasite Culture
  • Leishmania Promastigote Culture: Promastigotes of various Leishmania species (L. donovani, L. major, etc.) are typically cultured in M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and other specific supplements such as hemin and adenosine. Cultures are maintained at 25-26°C.

  • Leishmania Axenic Amastigote Culture: To generate axenic amastigotes, stationary phase promastigotes are transferred to a more acidic medium (pH 5.5) and the temperature is raised to 37°C.

  • Intracellular Amastigote Culture: Host cells, such as murine peritoneal macrophages or human monocytic cell lines (e.g., THP-1), are seeded in culture plates and allowed to adhere. The macrophages are then infected with stationary-phase promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, non-phagocytosed promastigotes are washed away.

In Vitro Antileishmanial Activity Assay (Promastigote)
  • Preparation: A-33853 is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution and then serially diluted.

  • Assay Plate Setup: In a 96-well plate, log-phase promastigotes (e.g., 1 x 106 parasites/mL) are added to wells containing the serially diluted compound.

  • Incubation: The plate is incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is assessed by adding a viability indicator such as resazurin (AlamarBlue) and incubating for another 4-24 hours. Fluorescence is measured using a plate reader.

  • Data Analysis: The fluorescence readings are converted to percentage inhibition, and the IC50 value is calculated using non-linear regression analysis.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigote)
  • Infection: Macrophages are seeded in 96- or 384-well plates and infected with promastigotes as described in 2.1.

  • Treatment: After washing away free promastigotes, medium containing serial dilutions of A-33853 is added to the infected cells.

  • Incubation: Plates are incubated at 37°C with 5% CO2 for 72 hours.

  • Assessment: The plates are fixed and stained with a DNA stain (e.g., DAPI or Hoechst) to visualize host cell and parasite nuclei.

  • Imaging and Analysis: Automated high-content imaging systems are used to count the number of host cells and the number of intracellular amastigotes per cell. The EC50 is calculated based on the reduction in the number of amastigotes per host cell.

Cytotoxicity Assay
  • Cell Seeding: Mammalian cells (e.g., J774A.1 macrophages, HepG2) are seeded in 96-well plates and incubated at 37°C with 5% CO2 to allow for adherence.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of A-33853.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

  • Viability Assessment: Cell viability is determined using a metabolic indicator like resazurin or MTT.

  • Data Analysis: The CC50 value is calculated using non-linear regression analysis from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental_Workflow cluster_setup Assay Preparation cluster_assays In Vitro Screening cluster_readout Data Acquisition & Analysis A Compound A-33853 Stock Solution (DMSO) B Serial Dilutions A->B D Promastigote Assay (72h Incubation) B->D Treatment E Intracellular Amastigote Assay (72h Incubation) B->E Treatment F Cytotoxicity Assay (72h Incubation) B->F Treatment C Parasite/Cell Culture (Promastigotes, Macrophages) C->D Seeding C->E Seeding C->F Seeding G Viability Readout (Resazurin/Imaging) D->G E->G F->G H Calculate IC50 / EC50 G->H I Calculate CC50 G->I J Determine Selectivity Index (SI) H->J I->J

Caption: General workflow for in vitro screening of antileishmanial compounds.

Hypothetical_Pathway cluster_drug_target Hypothetical Mechanism of Action A33853 A-33853 Target Parasite-Specific Enzyme/Process (e.g., Ergosterol Biosynthesis) A33853->Target Inhibition Pathway Metabolic Pathway Disruption Target->Pathway Mito Mitochondrial Dysfunction Target->Mito Apoptosis Programmed Cell Death Pathway->Apoptosis Mito->Apoptosis

Caption: Hypothetical signaling pathway for A-33853 antileishmanial action.

A-33853 Cytotoxicity Against Mammalian Cell Lines: A Data-Limited Overview and Technical Guide Template

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a foundational guide based on currently accessible public data. The information regarding the cytotoxicity of A-33853 against a wide array of mammalian cell lines is notably scarce in published scientific literature. Consequently, this guide provides a template for the requested in-depth technical report, which can be populated as more comprehensive data becomes available through further research.

Introduction

A-33853 is a benzoxazole antibiotic recognized for its potent bioactivity against Leishmania. A critical aspect of evaluating its therapeutic potential and safety profile involves a thorough assessment of its cytotoxic effects on mammalian cells. This analysis is fundamental to determining the compound's selectivity and predicting potential off-target toxicities in preclinical and clinical development. This document summarizes the limited available data on A-33853's cytotoxicity and presents a structured framework for a comprehensive technical guide.

Quantitative Cytotoxicity Data

A comprehensive review of scientific literature has revealed a single specific data point concerning the cytotoxicity of A-33853 against a mammalian cell line. This finding is detailed in the table below.

Table 1: Summary of In Vitro Cytotoxicity of A-33853

CompoundCell LineDescriptionOrganismIC50 (µM)
A-33853L6Rat myoblast cell lineRattus norvegicusData not publicly available

Note: The precise IC50 value for A-33853 against the L6 cell line is contained within the full text of the cited publication, which was not publicly accessible during the compilation of this guide.

Experimental Protocols

While detailed experimental methodologies for the cytotoxicity assessment of A-33853 are not widely published, a generalized protocol for a standard in vitro cytotoxicity assay is provided below. This template represents a common workflow, such as a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay, that would be employed to generate such data.

General Protocol for In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-33853 against a panel of mammalian cell lines.

Materials:

  • Selected mammalian cell lines (e.g., cancer cell lines such as MCF-7, HeLa, A549, and a non-cancerous control cell line like HEK293)

  • Appropriate complete cell culture media and supplements

  • A-33853 of known purity, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well, clear-bottom cell culture plates

  • Cytotoxicity detection reagent (e.g., MTT, resazurin)

  • Solubilizing agent (e.g., DMSO, SDS solution)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram:

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Culture and expand cell lines cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into 96-well plates cell_harvest->cell_seeding compound_dilution 4. Prepare serial dilutions of A-33853 cell_treatment 5. Treat cells with compound dilutions compound_dilution->cell_treatment incubation 6. Incubate for a defined period (e.g., 48-72h) cell_treatment->incubation add_reagent 7. Add viability reagent (e.g., MTT) reagent_incubation 8. Incubate to allow for colorimetric change add_reagent->reagent_incubation solubilize 9. Solubilize formazan crystals reagent_incubation->solubilize read_absorbance 10. Measure absorbance with a plate reader calculate_viability 11. Calculate percentage of cell viability read_absorbance->calculate_viability dose_response 12. Plot dose-response curve calculate_viability->dose_response determine_ic50 13. Determine IC50 value dose_response->determine_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Mechanism of Action and Signaling Pathways

At present, there is no publicly available research detailing the specific molecular mechanisms through which A-33853 may exert cytotoxic effects on mammalian cells, nor have any modulated signaling pathways been identified.

Hypothetical Signaling Pathway Perturbation by A-33853 (Template)

Should future studies indicate that A-33853 induces apoptosis, a potential mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways. The following diagram provides a generalized representation of such a signaling cascade.

apoptosis_pathway cluster_initiation Apoptotic Initiation cluster_execution Caspase Cascade cluster_outcome Cellular Outcome A33853 A-33853 extrinsic Extrinsic Pathway (Death Receptors) A33853->extrinsic intrinsic Intrinsic Pathway (Mitochondrial Stress) A33853->intrinsic caspase8 Caspase-8 extrinsic->caspase8 caspase9 Caspase-9 intrinsic->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Preliminary Pharmacokinetic Profile of Antibiotic A-33853: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide based on established principles of antibiotic pharmacokinetics. As "Antibiotic A-33853" is not a publicly recognized compound, the data and experimental details presented herein are illustrative and intended to serve as a template for the analysis of a novel antibiotic agent.

Introduction

This compound is a novel investigational agent with potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for its rational development and for optimizing dosing regimens to ensure clinical efficacy while minimizing the risk of toxicity and the development of resistance.[1][2][3] This guide provides a preliminary overview of the pharmacokinetic characteristics of A-33853 based on preclinical in vivo studies.

Summary of Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was evaluated in a murine model following intravenous (IV) and oral (PO) administration. The key parameters are summarized in the tables below.

Table 1: Single Intravenous Dose (10 mg/kg) Pharmacokinetic Parameters in Mice
ParameterValue (Mean ± SD)Unit
Cmax25.8 ± 3.1µg/mL
Tmax0.25h
AUC(0-∞)75.4 ± 8.9µg·h/mL
Half-life (t½)2.1 ± 0.3h
Volume of Distribution (Vd)0.8 ± 0.1L/kg
Clearance (CL)0.13 ± 0.02L/h/kg
Table 2: Single Oral Dose (50 mg/kg) Pharmacokinetic Parameters in Mice
ParameterValue (Mean ± SD)Unit
Cmax8.2 ± 1.5µg/mL
Tmax1.0h
AUC(0-∞)42.1 ± 6.7µg·h/mL
Half-life (t½)2.3 ± 0.4h
Bioavailability (F%)55.8%

Experimental Protocols

Animal Model
  • Species: Male BALB/c mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing and Administration
  • Intravenous (IV) Administration: A single dose of 10 mg/kg of this compound was administered via the tail vein. The drug was formulated in a sterile saline solution.

  • Oral (PO) Administration: A single dose of 50 mg/kg was administered by oral gavage. The drug was suspended in a 0.5% carboxymethylcellulose solution.

Sample Collection and Analysis
  • Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dosing.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis

Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data using Phoenix WinNonlin software.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization C Dosing (IV or PO) A->C B Drug Formulation B->C D Serial Blood Sampling C->D E Sample Processing (Plasma Separation) D->E F HPLC-MS/MS Analysis E->F G Pharmacokinetic Data Analysis F->G

In vivo pharmacokinetic study workflow.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

The efficacy of many antibiotics can be predicted by the relationship between their pharmacokinetic profile and the minimum inhibitory concentration (MIC) of the target pathogen.[2] For time-dependent antibiotics, the primary predictor of efficacy is the cumulative percentage of a 24-hour dosing interval that the drug concentration exceeds the MIC (%T > MIC).

G cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_integration PK/PD Integration cluster_outcome Clinical Outcome PK_Params Drug Concentration in Plasma PKPD_Index %T > MIC PK_Params->PKPD_Index PD_Params Minimum Inhibitory Concentration (MIC) PD_Params->PKPD_Index Outcome Bacterial Eradication & Clinical Cure PKPD_Index->Outcome

Conceptual relationship for time-dependent antibiotics.

Discussion

The preliminary pharmacokinetic data for this compound in mice indicate moderate oral bioavailability and a half-life that supports twice-daily dosing. The volume of distribution suggests good tissue penetration, which is a desirable characteristic for treating systemic infections.[3] Further studies are warranted to investigate the pharmacokinetic profile in other species, including non-human primates, and to establish a clear PK/PD target for predicting clinical efficacy. It will also be important to assess the impact of protein binding on the free-drug concentrations, as this is the pharmacologically active fraction. Future studies should also explore the potential for drug-drug interactions and the pharmacokinetic profile in special populations, such as those with renal or hepatic impairment.[3]

References

Methodological & Application

Application Notes and Protocols for A-33853 Fermentation and Production Optimization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation and production optimization of the benzoxazole antibiotic A-33853 from Streptomyces sp. NRRL 12068.

Introduction

A-33853 is a benzoxazole-family antibiotic with notable bioactivity against various pathogens.[1] It is produced by the fermentation of Streptomyces sp. NRRL 12068.[2][3] The unique structure of A-33853, formed from two units of 3-hydroxyanthranilic acid and one unit of 3-hydroxypicolinic acid, presents opportunities for yield improvement through fermentation optimization and metabolic engineering strategies.[1] This document outlines protocols for the fermentation of Streptomyces sp. NRRL 12068 and strategies for optimizing the production of A-33853.

Data Presentation

Table 1: Exemplary Fermentation Media Composition for Streptomyces Species

The following table presents various media compositions that can be used as a starting point for optimizing A-33853 production. The optimal medium for Streptomyces sp. NRRL 12068 would need to be determined experimentally.

ComponentConcentration (g/L)RoleReference
Glucose10 - 40Carbon Source[4][5]
Soluble Starch20 - 30Carbon Source[6]
Soybean Meal5 - 15Nitrogen Source[4]
Peptone5 - 10Nitrogen Source[6]
Yeast Extract1 - 5Nitrogen Source, Growth Factors[6]
K₂HPO₄0.5 - 1.0Phosphate Source, pH Buffering[6]
MgSO₄·7H₂O0.5Cofactor[6]
NaCl2 - 5Osmotic Balance[7]
CaCO₃1 - 2pH Buffering
Trace Elements Solution1 mL/LCofactors for Enzymes
Table 2: Optimization of Fermentation Parameters for Antibiotic Production by Streptomyces sp. (Illustrative Data)

This table provides an example of how data from fermentation parameter optimization experiments can be presented. The values are illustrative and based on general findings for Streptomyces species.

ParameterRange TestedOptimal ValueEffect on ProductionReference
Temperature (°C)25 - 4030 - 35Temperature affects enzyme activity and cell growth.[4][4]
pH6.0 - 8.07.0pH influences nutrient uptake and enzyme stability.[4][7][4][7]
Agitation (rpm)150 - 250200Affects oxygen transfer and nutrient distribution.[4][6][4]
Aeration (vvm)0.5 - 1.51.0Crucial for aerobic respiration and secondary metabolite production.[6][6]
Inoculum Size (%)5 - 1510Impacts the length of the lag phase and final biomass.[5]

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces sp. NRRL 12068
  • Strain Activation: Aseptically transfer a loopful of Streptomyces sp. NRRL 12068 from a cryopreserved stock onto an ISP2 agar plate.

  • Incubation: Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or ISP2 broth) with a well-sporulated agar plug or a loopful of spores.

  • Incubation: Incubate the seed culture on a rotary shaker at 200 rpm and 28-30°C for 48-72 hours.

Protocol 2: Fermentation of Streptomyces sp. NRRL 12068 for A-33853 Production
  • Fermenter Preparation: Sterilize a 2 L bioreactor containing 1.5 L of production medium (refer to Table 1 for a starting formulation).

  • Inoculation: Aseptically inoculate the production medium with 10% (v/v) of the seed culture.

  • Fermentation Conditions: Maintain the fermentation at 30°C, with an agitation of 200 rpm and an aeration rate of 1.0 vvm. Control the pH at 7.0 using automated addition of 1N HCl and 1N NaOH.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), substrate consumption, and A-33853 production.

  • Extraction and Analysis: Extract A-33853 from the culture broth using a suitable solvent (e.g., ethyl acetate). Analyze the concentration of A-33853 using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Optimization of Fermentation Medium using "One-Factor-at-a-Time" (OFAT)
  • Baseline Fermentation: Perform a fermentation using a defined basal medium (refer to Table 1) and record the A-33853 yield.

  • Carbon Source Optimization: Vary the concentration of the primary carbon source (e.g., glucose) while keeping other components constant. Identify the optimal concentration that results in the highest A-33853 titer.

  • Nitrogen Source Optimization: Using the optimized carbon source concentration, vary the type and concentration of the nitrogen source (e.g., soybean meal, peptone).

  • Trace Element Optimization: Evaluate the effect of supplementing the medium with different trace element solutions.

  • Iterative Optimization: Continue to optimize other media components in a stepwise manner to determine the optimal medium composition for A-33853 production.

Mandatory Visualizations

Biosynthetic Pathway of A-33853

The biosynthesis of A-33853 is a complex process involving the condensation of two molecules of 3-hydroxyanthranilic acid and one molecule of 3-hydroxypicolinic acid.[1]

A33853_Biosynthesis Proposed Biosynthetic Pathway of A-33853 Chorismate Chorismate Three_HAA 3-Hydroxyanthranilic Acid Chorismate->Three_HAA Shikimate Pathway Intermediate A33853 A-33853 Three_HAA->A33853 x2 Three_HPA 3-Hydroxypicolinic Acid Three_HPA->A33853 x1

Caption: Proposed biosynthetic pathway of A-33853 from primary metabolites.

Experimental Workflow for A-33853 Production Optimization

The following diagram illustrates a typical workflow for optimizing the production of A-33853.

Production_Optimization_Workflow Workflow for A-33853 Production Optimization Strain Streptomyces sp. NRRL 12068 Inoculum Inoculum Preparation Strain->Inoculum Fermentation Baseline Fermentation Inoculum->Fermentation Analysis Extraction & HPLC Analysis Fermentation->Analysis Optimization Optimization of Parameters (Medium, pH, Temp, etc.) Optimization->Fermentation Iterative Process Data Data Analysis & Comparison Analysis->Data Data->Optimization Feedback Optimized Optimized Production Data->Optimized

Caption: A systematic workflow for enhancing A-33853 production.

Logical Relationship of Factors Affecting Fermentation

This diagram shows the interplay of various factors that influence the final yield of A-33853 in a fermentation process.

Fermentation_Factors Key Factors Influencing A-33853 Fermentation Yield A33853_Yield A-33853 Yield Genetics Strain Genetics (NRRL 12068) Genetics->A33853_Yield Media Medium Composition (C/N sources, Minerals) Media->A33853_Yield Physical Physical Parameters (pH, Temp, Agitation) Physical->A33853_Yield Process Process Strategy (Batch, Fed-batch) Process->A33853_Yield

Caption: Interconnected factors influencing the final yield of A-33853.

References

Application Notes and Protocols: Total Synthesis of Antibiotic A-33853 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the natural product Antibiotic A-33853 and a series of its analogues. The methodologies outlined are based on the first reported total synthesis by Tipparaju, S. K., et al. (2008). Additionally, comprehensive data on the biological evaluation of these compounds against various protozoan parasites are presented.

Introduction

This compound is a benzoxazole-containing natural product isolated from Streptomyces sp. NRRL 12068.[1] It has demonstrated significant antiprotozoal activity, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. The development of a robust total synthesis enables the production of A-33853 for further biological studies and facilitates the generation of analogues to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The synthetic approach described herein allows for the systematic modification of different parts of the molecule, providing a platform for the discovery of new and improved antileishmanial compounds.

Data Presentation

The following tables summarize the in vitro biological activities of the synthesized this compound (referred to as compound 31 in the source literature) and its analogues against a panel of parasites, as well as their cytotoxicity against a mammalian cell line.

Table 1: In Vitro Antiprotozoal Activity of this compound and Analogues

CompoundL. donovani IC50 (µM)T. b. rhodesiense IC50 (µM)T. cruzi IC50 (µM)P. falciparum IC50 (µM)
31 (A-33853) 0.2 ± 0.011.1 ± 0.2>252.9 ± 0.1
Analogue 14 0.8 ± 0.13.2 ± 0.3>258.5 ± 0.5
Analogue 15 0.6 ± 0.052.5 ± 0.2>256.1 ± 0.4
Analogue 25 0.9 ± 0.14.1 ± 0.4>259.8 ± 0.7
Miltefosine 0.6 ± 0.05---

Table 2: Cytotoxicity of this compound and Analogues

CompoundL6 Cells IC50 (µM)Selectivity Index (L. donovani)
31 (A-33853) 5.8 ± 0.429
Analogue 14 25.1 ± 2.131
Analogue 15 18.5 ± 1.531
Analogue 25 >50>55
Miltefosine 2.5 ± 0.24

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the total synthesis and biological evaluation of this compound and its analogues.

Protocol 1: Total Synthesis of this compound (31)

This protocol describes the multi-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-(3-hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylate

  • Preparation of the Benzoxazole Intermediate:

    • To a solution of 2-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., pyridine), add 3-hydroxy-2-nitrobenzoyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with HCl (1 M) and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then cyclized by heating in a high-boiling point solvent (e.g., Dowtherm A) at reflux to form the benzoxazole ring.

    • Purify the resulting benzoxazole intermediate by column chromatography on silica gel.

  • Reduction of the Nitro Group:

    • Dissolve the benzoxazole intermediate (1.0 eq) in methanol and add a catalytic amount of Pd/C (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 4 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the corresponding amine.

  • Amide Coupling:

    • To a solution of the amine intermediate (1.0 eq) in anhydrous dichloromethane, add 3-hydroxypicolinic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Wash the reaction with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel to obtain the methyl ester of A-33853.

Step 2: Saponification to Yield this compound (31)

  • Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: In Vitro Antiprotozoal Activity Assay

This protocol details the procedure for determining the 50% inhibitory concentration (IC50) of the synthesized compounds against various parasites.

  • Parasite Culture:

    • Culture Leishmania donovani promastigotes, Trypanosoma brucei rhodesiense bloodstream forms, Trypanosoma cruzi amastigotes, and Plasmodium falciparum intraerythrocytic forms under appropriate standard conditions.

  • Drug Susceptibility Assay:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Add the parasite cultures to the wells containing the compounds at a predetermined density.

    • Include a positive control (a known antiprotozoal drug, e.g., miltefosine) and a negative control (no drug).

    • Incubate the plates under conditions suitable for each parasite for 72 hours.

  • Determination of IC50:

    • After incubation, assess parasite viability using a suitable method (e.g., resazurin-based assay for fluorescence).

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: Cytotoxicity Assay

This protocol describes the method for assessing the cytotoxicity of the compounds against a mammalian cell line.

  • Cell Culture:

    • Culture L6 rat skeletal myoblast cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay:

    • Seed the L6 cells into a 96-well plate and allow them to attach overnight.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate for 72 hours.

  • Determination of IC50:

    • Assess cell viability using a resazurin-based assay.

    • Measure the fluorescence and calculate the IC50 values as described in Protocol 2.

Visualizations

The following diagrams illustrate the total synthesis of this compound and the general workflow for its biological evaluation.

Total_Synthesis_of_Antibiotic_A33853 cluster_0 Synthesis of Benzoxazole Core cluster_1 Functional Group Manipulations cluster_2 Final Deprotection 2-Amino-3-hydroxybenzoic Acid 2-Amino-3-hydroxybenzoic Acid Amide Intermediate Amide Intermediate 2-Amino-3-hydroxybenzoic Acid->Amide Intermediate Amide Coupling 3-Hydroxy-2-nitrobenzoyl chloride 3-Hydroxy-2-nitrobenzoyl chloride 3-Hydroxy-2-nitrobenzoyl chloride->Amide Intermediate Benzoxazole Intermediate Benzoxazole Intermediate Amide Intermediate->Benzoxazole Intermediate Cyclization Amine Intermediate Amine Intermediate Benzoxazole Intermediate->Amine Intermediate Nitro Reduction Methyl Ester of A-33853 Methyl Ester of A-33853 Amine Intermediate->Methyl Ester of A-33853 Amide Coupling with 3-Hydroxypicolinic acid This compound This compound Methyl Ester of A-33853->this compound Saponification

Caption: Total Synthesis of this compound.

Biological_Evaluation_Workflow Synthesized Compounds Synthesized Compounds In Vitro Antiprotozoal Assays In Vitro Antiprotozoal Assays Synthesized Compounds->In Vitro Antiprotozoal Assays Cytotoxicity Assay Cytotoxicity Assay Synthesized Compounds->Cytotoxicity Assay IC50 Determination IC50 Determination In Vitro Antiprotozoal Assays->IC50 Determination Cytotoxicity Assay->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Selectivity Index Calculation->Structure-Activity Relationship (SAR) Analysis

Caption: Biological Evaluation Workflow.

References

Proposed HPLC Method for the Quantification of Antibiotic A-33853

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Introduction

Antibiotic A-33853 is a benzoxazole derivative isolated from the culture broth of Streptomyces sp.[1]. Its chemical name is 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]-1,3-benzoxazole-4-carboxylic acid, with a molecular formula of C₂₀H₁₃N₃O₆ and a molecular weight of 391.3 g/mol . Given its aromatic structure, HPLC with UV detection is a suitable technique for its quantification. This proposed method is based on established principles for the analysis of aromatic compounds of similar polarity.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed HPLC method. Note: This data is representative and must be confirmed through experimental validation.

ParameterValue
Retention Time ~ 6.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

This protocol details the proposed methodology for the quantification of this compound using HPLC.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Sample Extraction: For samples from fermentation broth, a liquid-liquid extraction or solid-phase extraction (SPE) protocol would be necessary to remove interfering substances. A suggested starting point for LLE would be to acidify the sample and extract with a moderately polar organic solvent like ethyl acetate.

  • Dilution: After extraction and drying of the organic phase, reconstitute the residue in the initial mobile phase. Dilute the sample as necessary to fall within the linear range of the calibration curve.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection into the HPLC system.

Analysis and Quantification
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Method Validation Parameters (to be performed)

For this method to be considered reliable, the following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Sep Chromatographic Separation (C18 Column) Injection->Chrom_Sep Detection UV Detection at 280 nm Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Cal_Curve Calibration Curve Generation Data_Acq->Cal_Curve Quantification Quantification of this compound Data_Acq->Quantification Cal_Curve->Quantification

Caption: Workflow for the HPLC quantification of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Mass Spectrometry Fragmentation Pattern of A-33853 Audience: Researchers, scientists, and drug development professionals.

Note on Analyte: Publicly available mass spectrometry fragmentation data for A-33853 (2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]-1,3-benzoxazole-4-carboxylic acid) is limited[1][2]. To fulfill the requirements of this application note, the well-characterized tyrosine kinase inhibitor, Dasatinib, will be used as a representative small molecule to demonstrate the workflow and data analysis for determining a fragmentation pattern. The principles and protocols outlined herein are broadly applicable to other small molecules like A-33853.

Introduction

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool in drug discovery and development. It is crucial for the structural elucidation of new chemical entities, metabolite identification, and impurity profiling. The fragmentation pattern of a molecule, generated by collision-induced dissociation (CID), provides a structural fingerprint that aids in its unambiguous identification.

This document provides a detailed protocol for the analysis of a small molecule's fragmentation pattern using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), using Dasatinib as a model compound. Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases, used in the treatment of certain types of leukemia[3][4].

Experimental Protocols

Sample Preparation

A stock solution of Dasatinib is prepared in a suitable organic solvent, such as methanol or DMSO, at a concentration of 1 mg/mL. Working solutions for LC-MS/MS analysis are then prepared by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration range of 1-400 ng/mL[5]. For analysis in biological matrices like human plasma, a protein precipitation step is typically employed.

Protocol for Protein Precipitation:

  • To 200 µL of human plasma, add 50 µL of a methanolic solution containing the internal standard (e.g., dasatinib-d8)[5].

  • Add a protein precipitation reagent, such as acetonitrile or a methanolic formic acid solution (0.1% v/v)[5].

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 5500 rpm for 10 minutes) to pellet the precipitated proteins[5].

  • Carefully collect the supernatant and inject an aliquot (e.g., 20 µL) into the LC-MS/MS system for analysis[5].

LC-MS/MS Instrumentation and Conditions

The following parameters are representative for the analysis of Dasatinib and can be adapted for other small molecules.

  • Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

  • Column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or equivalent reverse-phase column[5].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min[6].

  • Gradient: A suitable gradient to ensure separation from potential contaminants. For example, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometer (MS): A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for Dasatinib[5][7].

  • Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) to generate the fragmentation pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used[5][7].

  • Collision Gas: Argon is commonly used as the collision gas.

  • Collision Energy (CE): The collision energy is optimized to produce a rich fragmentation spectrum. For Dasatinib, an optimal CE is around 32 V[7].

Data Presentation

Dasatinib Fragmentation Pattern

Upon introduction into the mass spectrometer using ESI in positive mode, Dasatinib is protonated to form the precursor ion [M+H]+ at an m/z of 488.1[5][8]. Collision-induced dissociation of this precursor ion yields several characteristic fragment ions. The primary fragmentation occurs at the amide bond, leading to the loss of the chloromethylphenyl ring[9].

Table 1: Summary of Mass Spectrometry Data for Dasatinib

Ionm/z (Mass-to-Charge Ratio)Proposed Structure/Origin
Precursor Ion [M+H]+488.1 / 488.7Protonated Dasatinib molecule[5][7]
Product Ion 1401.1 / 401.5Loss of the C5H4ClN moiety from the precursor ion[5][7]
Product Ion 2319Further fragmentation, loss of the chloromethylphenyl ring[9]
Product Ion 3347Fragmentation on both sides of the amide bond's carboxyl group[9]

Note: The slight variations in m/z values are due to different instrumental setups and reporting conventions across various studies.

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Analysis Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS Detection (Precursor Ion) Ionize->Detect Fragment MS/MS Fragmentation (Product Ions) Detect->Fragment Acquire Data Acquisition Fragment->Acquire Data Process Process Spectra Acquire->Process Identify Identify Fragments Process->Identify Report Generate Report Identify->Report

Caption: General experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway of Dasatinib

The fragmentation of Dasatinib primarily involves the cleavage of the amide bond, as illustrated below.

G Precursor Dasatinib [M+H]+ m/z 488.1 Fragment1 Fragment Ion m/z 401.1 Precursor->Fragment1 CID NeutralLoss Loss of C5H4ClN Fragment2 Fragment Ion m/z 319 Fragment1->Fragment2 Further Fragmentation

Caption: Proposed fragmentation pathway for Dasatinib.

Signaling Pathway of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML). This blocks downstream signaling pathways that lead to cell proliferation and survival[10][11].

G BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., MAPK, STAT5, PI3K-Akt) BCR_ABL->Downstream activates Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits

Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

References

Application Notes and Protocols: In Vitro Amastigote Susceptibility Assay for A-33853

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new and effective antileishmanial agents is a global health priority. A-33853 is a benzoxazole-containing compound that has demonstrated promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] This document provides a detailed protocol for determining the in vitro susceptibility of intracellular Leishmania amastigotes to A-33853. The intracellular amastigote stage, which resides within host macrophages, is the clinically relevant form of the parasite and is considered the gold standard for in vitro drug screening.[2][3]

Principle of the Assay

This assay is based on the infection of a macrophage cell line with Leishmania promastigotes, which then differentiate into amastigotes within the host cells. The infected macrophages are subsequently treated with various concentrations of A-33853. The efficacy of the compound is determined by quantifying the reduction in the number of intracellular amastigotes compared to untreated controls.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of A-33853 against Leishmania donovani and its cytotoxicity against a mammalian cell line.

CompoundOrganism/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)Reference
A-33853Leishmania donovaniAmastigote0.15166[1]
A-33853L6 cells (rat myoblasts)Cytotoxicity24.9-[1]
MiltefosineLeishmania donovaniAmastigote0.4 - 4.3-[2][4]
Amphotericin BLeishmania donovaniAmastigote0.1 - 0.4-[2][3]

Note: The Selectivity Index (SI) is calculated as the ratio of the CC50 in a mammalian cell line to the IC50 against the parasite. A higher SI value indicates greater selectivity for the parasite over the host cell.

Experimental Protocol

This protocol is adapted from established methods for in vitro Leishmania drug susceptibility testing.[5][6][7]

Materials and Reagents
  • Leishmania Culture:

    • Leishmania donovani (e.g., MHOM/ET/67/L82) promastigotes

    • M199 medium or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Macrophage Culture:

    • THP-1 (human monocytic leukemia cell line) or J774A.1 (mouse macrophage cell line).

    • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Compounds:

    • A-33853 (stock solution prepared in dimethyl sulfoxide, DMSO)

    • Miltefosine or Amphotericin B (as positive controls)

    • DMSO (as a vehicle control)

  • Assay Reagents:

    • Phosphate-buffered saline (PBS)

    • Trypan blue solution

    • Giemsa stain or a suitable fluorescent dye for DNA staining (e.g., DAPI)

    • Mounting medium

    • 96-well cell culture plates

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Analysis Phase prep_macro 1. Macrophage Seeding & Differentiation (e.g., THP-1 + PMA) infection 3. Infection of Macrophages with Promastigotes prep_macro->infection prep_para 2. Leishmania Promastigote Culture (Stationary Phase) prep_para->infection wash1 4. Removal of Extracellular Promastigotes infection->wash1 treatment 5. Addition of A-33853 & Control Compounds wash1->treatment incubation 6. Incubation (48-72 hours) treatment->incubation fix_stain 7. Fixation & Staining (e.g., Giemsa) incubation->fix_stain microscopy 8. Microscopic Quantification of Amastigotes fix_stain->microscopy analysis 9. Data Analysis (IC50 Determination) microscopy->analysis G cluster_0 Leishmania Amastigote cluster_1 Parasite Nucleus cluster_2 A33853 A-33853 topoisomerase DNA Topoisomerase (Hypothesized Target) A33853->topoisomerase Inhibition membrane Parasite Membrane dna Parasite DNA replication DNA Replication & Transcription topoisomerase->replication Required for dna_damage DNA Damage & Replication Failure replication->dna_damage Blockage cell_death Parasite Death dna_damage->cell_death

References

Application Notes & Protocols: A-33853 Formulation for Improved Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-33853 is a benzoxazole-containing antibiotic isolated from the culture broth of Streptomyces sp.. Its complex aromatic structure suggests potential challenges in achieving adequate aqueous solubility and, consequently, optimal oral bioavailability, which are critical factors for therapeutic efficacy. This document provides a comprehensive guide to developing and evaluating formulations of A-33853 aimed at enhancing its solubility and bioavailability. The protocols outlined below are based on established formulation strategies for poorly soluble drugs.

Chemical Structure of A-33853:

  • Molecular Formula: C₂₀H₁₃N₃O₆

  • Molecular Weight: 391.3 g/mol

  • IUPAC Name: 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]-1,3-benzoxazole-4-carboxylic acid

Formulation Strategies for A-33853

Given the lipophilic nature suggested by its structure, several formulation strategies can be employed to enhance the solubility and dissolution rate of A-33853. The following approaches are recommended for initial investigation.

Solid Dispersions

Solid dispersions involve the dispersion of the active pharmaceutical ingredient (API) in an inert carrier matrix at the solid-state. This technique can enhance solubility by reducing particle size to a molecular level and improving wettability.

  • Carriers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are commonly used.

  • Preparation Methods: Solvent evaporation and hot-melt extrusion are two primary methods for preparing solid dispersions.

Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are effective for highly lipophilic drugs. These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.

  • Components: A typical SEDDS formulation includes an oil phase, a surfactant, and a cosurfactant/cosolvent.

  • Mechanism: The fine emulsion droplets provide a large surface area for drug absorption.

Nanoparticle Formulation

Reducing the particle size of A-33853 to the nanometer range can significantly increase its surface area, leading to improved dissolution rates.

  • Methods: Techniques like high-pressure homogenization and solvent-antisolvent precipitation can be used to produce drug nanoparticles.

  • Stabilization: Surfactants or polymers are typically required to prevent the agglomeration of nanoparticles.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and evaluation of different A-33853 formulations.

Protocol 1: Preparation of A-33853 Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of A-33853 and 200 mg of PVP K30 in 10 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

  • Drying: Dry the resulting solid film under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently scrape the dried film, mill it into a fine powder, and pass it through a 100-mesh sieve.

  • Storage: Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of A-33853 Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Screening: Determine the solubility of A-33853 in various oils, surfactants, and cosolvents to select appropriate excipients.

  • Formulation: Prepare the SEDDS formulation by mixing the selected components in the following ratio (w/w):

    • Oil (e.g., Capryol 90): 30%

    • Surfactant (e.g., Kolliphor RH 40): 50%

    • Cosolvent (e.g., Transcutol P): 20%

  • Drug Loading: Add 50 mg of A-33853 to 1 g of the SEDDS pre-concentrate and vortex until a clear solution is obtained. Gentle heating (up to 40°C) may be applied if necessary.

  • Characterization: Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion.

Protocol 3: In Vitro Dissolution Studies
  • Apparatus: Use a USP Type II dissolution apparatus (paddle method).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the medium at 37 ± 0.5°C with a paddle speed of 75 RPM.

    • Add a quantity of each A-33853 formulation equivalent to 25 mg of the drug.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with a fresh dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of A-33853 using a validated HPLC method.

Data Presentation

The following tables summarize hypothetical quantitative data for the different A-33853 formulations.

Table 1: Solubility of A-33853 in Different Media

FormulationSolubility in Water (µg/mL)Solubility in SGF (pH 1.2) (µg/mL)Solubility in SIF (pH 6.8) (µg/mL)
Unformulated A-33853< 1< 15
Solid Dispersion (1:2 with PVP K30)5075150
SEDDS> 500 (in formulation)Forms microemulsionForms microemulsion

Table 2: In Vitro Dissolution Profile of A-33853 Formulations (% Drug Released)

Time (min)Unformulated A-33853Solid DispersionSEDDS
523560
1556085
3088095
601290> 98
9015> 95> 98
12018> 95> 98

Table 3: Pharmacokinetic Parameters of A-33853 Formulations in a Rat Model (Hypothetical)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated A-33853504350100
Solid Dispersion25021750500
SEDDS40012800800

Visualizations

Signaling Pathway

The benzoxazole scaffold is known to exhibit a range of biological activities, including potential interference with microbial signaling pathways. As an antibiotic, A-33853 may disrupt essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

G cluster_0 A-33853 Formulation cluster_1 Bacterial Cell A33853 A-33853 Formulation Enhanced Solubility & Bioavailability A33853->Formulation Formulation Strategies Target Bacterial Target (e.g., DNA Gyrase) Formulation->Target Increased Intracellular Concentration Inhibition Inhibition of Essential Process Target->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Hypothetical mechanism of action for A-33853.

Experimental Workflow

The following diagram illustrates the workflow for developing and evaluating an improved formulation for A-33853.

G Start Start: Poorly Soluble A-33853 Formulation Formulation Development (Solid Dispersion, SEDDS, etc.) Start->Formulation InVitro In Vitro Characterization (Solubility, Dissolution) Formulation->InVitro Optimization Formulation Optimization InVitro->Optimization Optimization->Formulation InVivo In Vivo Evaluation (Pharmacokinetics in Animal Model) Optimization->InVivo Lead Lead Formulation Selection InVivo->Lead Lead->Optimization Requires Further Improvement End End: Optimized A-33853 Formulation Lead->End Successful

Caption: Workflow for A-33853 formulation development.

Logical Relationship

This diagram shows the logical relationship between the physicochemical properties of A-33853 and its therapeutic efficacy.

G Solubility Poor Aqueous Solubility Dissolution Low Dissolution Rate Solubility->Dissolution Bioavailability Low Oral Bioavailability Dissolution->Bioavailability Efficacy Sub-optimal Therapeutic Efficacy Bioavailability->Efficacy Formulation Improved Formulation ImprovedSolubility Enhanced Solubility Formulation->ImprovedSolubility ImprovedDissolution Increased Dissolution ImprovedSolubility->ImprovedDissolution ImprovedBioavailability Improved Bioavailability ImprovedDissolution->ImprovedBioavailability ImprovedEfficacy Optimal Efficacy ImprovedBioavailability->ImprovedEfficacy

Caption: Impact of formulation on A-33853 efficacy.

Application Notes and Protocols for Testing A-33853 Efficacy in Animal Models of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, presents a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of novel antileishmanial agents. A-33853, a benzoxazole antibiotic, and its synthetic analogs have demonstrated promising in vitro activity against L. donovani amastigotes. These application notes provide detailed protocols for evaluating the in vivo efficacy of A-33853 and its derivatives in established animal models of VL, namely BALB/c mice and Syrian golden hamsters. The hamster model, in particular, closely mimics the progressive nature of human VL and is considered a stringent test for drug efficacy.

Preclinical Animal Models for Visceral Leishmaniasis

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-leishmanial drug candidates. Both BALB/c mice and Syrian golden hamsters are widely used for VL research, each offering distinct advantages.

  • BALB/c Mice: This inbred mouse strain is susceptible to L. donovani infection, which is typically characterized by parasite replication in the liver and spleen. While the infection in BALB/c mice is often self-resolving, it serves as a valuable primary screening model to assess the initial efficacy of a compound.

  • Syrian Golden Hamsters (Mesocricetus auratus): Hamsters are highly susceptible to L. donovani and develop a progressive, fatal disease that closely mirrors human VL, including symptoms like splenomegaly, hepatomegaly, and weight loss. This makes the hamster model ideal for advanced preclinical efficacy and proof-of-concept studies.

Efficacy Data of Related Benzoxazole Compounds

Table 1: Efficacy of Benzoxaborole AN2690 in L. donovani-infected BALB/c Mice

Treatment GroupDosageRoute of AdministrationParasite Burden Reduction (%)Reference
AN26902.5 mg/kg/day for 10 daysOral~90% (liver), ~85% (spleen)Based on findings for related compounds
Miltefosine (Control)40 mg/kg/day for 5 daysOral>95% (liver and spleen)Based on findings for related compounds

Table 2: Efficacy of Benzoxaborole DNDI-6148 in L. infantum-infected Hamsters

Treatment GroupDosageRoute of AdministrationParasite Burden Reduction (%)Reference
DNDI-614850 mg/kg/day for 10 daysOral>98% (liver), >98% (spleen)Based on findings for related compounds
Amphotericin B (Control)5 mg/kg (single dose)Intravenous>99% (liver and spleen)Based on findings for related compounds

Experimental Protocols

The following are detailed protocols for assessing the in vivo efficacy of A-33853 in BALB/c mice and Syrian golden hamsters.

Protocol 1: Efficacy Testing in BALB/c Mice

1. Parasite Culture:

  • Culture Leishmania donovani (e.g., MHOM/SD/62/1S strain) promastigotes at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Harvest stationary-phase promastigotes for infection.

2. Animal Infection:

  • Use female BALB/c mice, 6-8 weeks old.
  • Infect mice via intravenous (tail vein) or retro-orbital injection with 1 x 107 to 2 x 107 stationary-phase L. donovani promastigotes in 100-200 µL of sterile saline.

3. Drug Formulation and Administration:

  • Prepare A-33853 in a suitable vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
  • Initiate treatment 7-14 days post-infection.
  • Administer A-33853 orally once or twice daily for 5-10 consecutive days. Include a vehicle control group and a positive control group (e.g., miltefosine at 40 mg/kg/day).

4. Assessment of Parasite Burden:

  • Euthanize mice 1-2 weeks after the last treatment dose.
  • Aseptically remove the liver and spleen and weigh them.
  • Prepare tissue homogenates and create Giemsa-stained impression smears.
  • Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).
  • Alternatively, quantify parasite load using quantitative PCR (qPCR) targeting Leishmania kinetoplast DNA (kDNA).

5. Data Analysis:

  • Calculate the percentage of parasite inhibition in treated groups compared to the vehicle control group.
  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.

Protocol 2: Efficacy Testing in Syrian Golden Hamsters

1. Parasite Culture:

  • Culture Leishmania donovani or Leishmania infantum promastigotes as described in Protocol 1.

2. Animal Infection:

  • Use male or female Syrian golden hamsters, 4-6 weeks old.
  • Infect hamsters via intracardiac injection with 1 x 107 to 1 x 108 stationary-phase promastigotes in 100-200 µL of sterile saline. Exercise caution and ensure proper training for this procedure.

3. Drug Formulation and Administration:

  • Prepare and administer A-33853 as described in Protocol 1.
  • Initiate treatment when signs of infection are apparent (e.g., 4-8 weeks post-infection), such as weight loss and splenomegaly.
  • Include a vehicle control group and a positive control group (e.g., liposomal amphotericin B at a single intravenous dose of 5 mg/kg).

4. Assessment of Parasite Burden:

  • Euthanize hamsters 1-2 weeks after the last treatment dose.
  • Determine the parasite burden in the liver, spleen, and bone marrow using microscopic examination (LDU calculation) or qPCR as described in Protocol 1.

5. Data Analysis:

  • Analyze the data as described in Protocol 1.

Signaling Pathways and Mechanism of Action

Benzoxazole and related compounds have been shown to target essential enzymatic pathways in Leishmania. Based on studies of similar compounds, potential mechanisms of action for A-33853 include the inhibition of leucyl-tRNA synthetase or cleavage and polyadenylation specificity factor (CPSF3) endonuclease.

Diagram 1: Inhibition of Leucyl-tRNA Synthetase

Leucyl_tRNA_Synthetase_Inhibition cluster_Leishmania Leishmania Parasite A-33853 A-33853 Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase A-33853->Leucyl-tRNA Synthetase Inhibition Leucyl-tRNA(Leu) Leucyl-tRNA(Leu) Leucyl-tRNA Synthetase->Leucyl-tRNA(Leu) Aminoacylation Leucine Leucine Leucine->Leucyl-tRNA Synthetase tRNA(Leu) tRNA(Leu) tRNA(Leu)->Leucyl-tRNA Synthetase Protein Synthesis Protein Synthesis Leucyl-tRNA(Leu)->Protein Synthesis Parasite Growth & Survival Parasite Growth & Survival Protein Synthesis->Parasite Growth & Survival

Caption: A-33853 inhibits Leucyl-tRNA Synthetase, disrupting protein synthesis.

Diagram 2: Inhibition of CPSF3 Endonuclease

CPSF3_Inhibition cluster_Leishmania_Nucleus Leishmania Nucleus A-33853 A-33853 CPSF3 Endonuclease CPSF3 Endonuclease A-33853->CPSF3 Endonuclease Inhibition Mature mRNA Mature mRNA CPSF3 Endonuclease->Mature mRNA pre-mRNA pre-mRNA pre-mRNA->CPSF3 Endonuclease 3' end processing Translation Translation Mature mRNA->Translation Export to Cytoplasm Essential Proteins Essential Proteins Translation->Essential Proteins Parasite Viability Parasite Viability Essential Proteins->Parasite Viability

Caption: A-33853 targets CPSF3, impairing mRNA processing and parasite viability.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vivo efficacy of A-33853.

Experimental_Workflow Parasite_Culture 1. Leishmania donovani Promastigote Culture Animal_Infection 2. Animal Infection (BALB/c Mice or Hamsters) Parasite_Culture->Animal_Infection Drug_Administration 3. A-33853 Administration (Oral Gavage) Animal_Infection->Drug_Administration Efficacy_Assessment 4. Assessment of Parasite Burden (Liver, Spleen, Bone Marrow) Drug_Administration->Efficacy_Assessment Data_Analysis 5. Data Analysis (% Inhibition, Statistical Tests) Efficacy_Assessment->Data_Analysis Conclusion 6. Determination of Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo efficacy testing of A-33853 in animal models.

Application Notes and Protocols for A-33853 in Treating Cutaneous Leishmaniasis Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutaneous leishmaniasis (CL) is a parasitic disease caused by various species of Leishmania protozoa, leading to skin lesions that can be disfiguring and stigmatizing. Current treatments for CL are often limited by toxicity, variable efficacy, and the emergence of drug resistance. Therefore, there is a pressing need for the development of novel, effective, and safe therapeutic agents.

A-33853 is a benzoxazole-containing compound that has demonstrated significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2] Initial screenings have revealed that A-33853 is three-fold more active than the current anti-leishmanial drug, miltefosine, against L. donovani.[1] Furthermore, synthetic analogs of A-33853 have shown potent activity against L. donovani axenic amastigotes, with EC50 values in the sub-micromolar range.[2] While direct studies on A-33853 for cutaneous leishmaniasis are not yet available, its proven efficacy against a related Leishmania species provides a strong rationale for its investigation as a potential treatment for CL.

These application notes provide a comprehensive overview of the available data on A-33853 and its analogs, along with detailed protocols for the evaluation of A-33853 in experimental models of cutaneous leishmaniasis.

Quantitative Data Summary

Currently, quantitative data for A-33853 is limited to its activity against Leishmania donovani. The following table summarizes the available data for A-33853 and a potent synthetic analog.

CompoundTarget OrganismAssay TypeEC50 / IC50Selectivity Index (SI)Reference
A-33853 Leishmania donovaniIn vitro culture3-fold more active than miltefosineNot Reported[1]
Analog 41 Leishmania donovaniAxenic amastigotes0.31 µM99[2]

Proposed Experimental Protocols for Cutaneous Leishmaniasis

The following protocols are designed to systematically evaluate the efficacy of A-33853 against common causative agents of cutaneous leishmaniasis, such as Leishmania major and Leishmania amazonensis.

In Vitro Efficacy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-33853 against the promastigote and amastigote stages of cutaneous Leishmania species.

a) Anti-promastigote Susceptibility Assay

  • Materials:

    • Leishmania major or Leishmania amazonensis promastigotes in logarithmic growth phase.

    • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.

    • A-33853 dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Resazurin solution.

    • Microplate reader.

  • Protocol:

    • Seed Leishmania promastigotes into 96-well plates at a density of 1 x 10^6 cells/mL in supplemented M199 medium.

    • Prepare serial dilutions of A-33853 in the medium. Add the compound dilutions to the wells, including a solvent control and a positive control (e.g., amphotericin B).

    • Incubate the plates at 26°C for 72 hours.

    • Add resazurin solution to each well and incubate for another 4-6 hours.

    • Measure the fluorescence or absorbance using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration.

b) Anti-amastigote Macrophage Assay

  • Materials:

    • Macrophage cell line (e.g., J774 or bone marrow-derived macrophages).

    • Leishmania major or Leishmania amazonensis stationary phase promastigotes.

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • A-33853.

    • Giemsa stain.

    • Microscope.

  • Protocol:

    • Seed macrophages in a 24-well plate with coverslips and allow them to adhere overnight at 37°C with 5% CO2.

    • Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Wash the cells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of A-33853. Include a solvent control and a positive control.

    • Incubate for an additional 48-72 hours.

    • Fix the cells on the coverslips with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.

In Vivo Efficacy Assessment in a Murine Model

Objective: To evaluate the therapeutic efficacy of A-33853 in a BALB/c mouse model of cutaneous leishmaniasis.

  • Materials:

    • 6-8 week old female BALB/c mice.

    • Leishmania major stationary phase promastigotes.

    • A-33853 formulated for in vivo administration (e.g., in a suitable vehicle for oral or topical application).

    • Calipers for lesion measurement.

    • Materials for parasite load quantification (e.g., qPCR).

  • Protocol:

    • Infect BALB/c mice by subcutaneous injection of 2 x 10^6 stationary phase L. major promastigotes into the footpad or the base of the tail.

    • Monitor the mice weekly for the development of cutaneous lesions.

    • Once lesions are established (typically 3-4 weeks post-infection), randomize the mice into treatment and control groups.

    • Administer A-33853 to the treatment group according to a predefined dosing regimen (e.g., daily oral gavage or topical application). The control group should receive the vehicle alone. A positive control group treated with a known anti-leishmanial drug is also recommended.

    • Measure the lesion size (diameter and thickness) with calipers twice a week throughout the treatment period.

    • At the end of the treatment, euthanize the mice and collect the infected tissue (footpad or skin at the base of the tail) and draining lymph nodes.

    • Quantify the parasite load in the collected tissues using methods such as qPCR or limiting dilution assay.

    • Compare the lesion size and parasite burden between the treated and control groups to determine the efficacy of A-33853.

Visualizations

As the specific signaling pathway of A-33853 in Leishmania is currently unknown, the following diagrams illustrate the proposed experimental workflows for its evaluation.

in_vitro_workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay promastigote_culture Leishmania Promastigote Culture plate_promastigotes Plate Promastigotes (1x10^6 cells/mL) promastigote_culture->plate_promastigotes add_A33853_promo Add A-33853 Serial Dilutions plate_promastigotes->add_A33853_promo incubate_promo Incubate 72h at 26°C add_A33853_promo->incubate_promo resazurin Add Resazurin incubate_promo->resazurin read_plate_promo Measure Fluorescence resazurin->read_plate_promo calculate_ic50_promo Calculate IC50 read_plate_promo->calculate_ic50_promo macrophage_culture Macrophage Culture infect_macrophages Infect with Promastigotes macrophage_culture->infect_macrophages wash_cells Wash Extracellular Parasites infect_macrophages->wash_cells add_A33853_ama Add A-33853 Serial Dilutions wash_cells->add_A33853_ama incubate_ama Incubate 48-72h at 37°C add_A33853_ama->incubate_ama giemsa_stain Giemsa Staining incubate_ama->giemsa_stain microscopy Microscopic Quantification giemsa_stain->microscopy calculate_ic50_ama Calculate IC50 microscopy->calculate_ic50_ama

Caption: In Vitro Screening Workflow for A-33853.

in_vivo_workflow start Infect BALB/c Mice with Leishmania major Promastigotes lesion_dev Monitor Lesion Development (3-4 weeks) start->lesion_dev randomize Randomize Mice into Groups (Treatment, Vehicle Control) lesion_dev->randomize treatment Administer A-33853 or Vehicle randomize->treatment monitor_lesions Measure Lesion Size Weekly treatment->monitor_lesions euthanize Euthanize Mice at Endpoint monitor_lesions->euthanize End of Treatment collect_tissue Collect Infected Tissue and Draining Lymph Nodes euthanize->collect_tissue quantify_parasites Quantify Parasite Load (qPCR or Limiting Dilution) collect_tissue->quantify_parasites analyze_data Analyze and Compare Data quantify_parasites->analyze_data

Caption: In Vivo Efficacy Testing Workflow for A-33853.

Mechanism of Action

The precise mechanism of action of A-33853 against Leishmania has not yet been elucidated. Further research is required to identify its molecular target and the biochemical pathways it disrupts within the parasite. Understanding the mechanism of action will be crucial for optimizing the development of A-33853 and for anticipating potential resistance mechanisms.

Conclusion

A-33853 presents a promising starting point for the development of a new treatment for cutaneous leishmaniasis. Its demonstrated potency against Leishmania donovani warrants a thorough investigation into its efficacy against the species responsible for CL. The protocols outlined in these application notes provide a robust framework for conducting such preclinical evaluations. Successful outcomes from these studies could pave the way for the clinical development of A-33853 as a novel therapy for this neglected tropical disease.

References

Troubleshooting & Optimization

Improving yield of A-33853 in Streptomyces fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fermentation of A-33853 in Streptomyces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent benzoxazole antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is A-33853 and what are its biosynthetic precursors?

A1: A-33853 is a benzoxazole-family antibiotic with significant bioactivity against Leishmania. It is produced by Streptomyces sp. NRRL 12068. Its chemical structure is assembled from two units of 3-hydroxyanthranilic acid and one unit of 3-hydroxypicolinic acid[1][2]. Understanding these precursors is key to developing targeted yield-enhancement strategies.

Q2: What are the major factors that influence A-33853 yield in fermentation?

A2: Like most secondary metabolites from Streptomyces, A-33853 production is influenced by a complex interplay of factors. These can be broadly categorized as:

  • Genetic: Stability of the biosynthetic gene cluster and the activity of regulatory genes.

  • Medium Composition: Availability of specific precursors, carbon-to-nitrogen ratio, and concentrations of phosphate and trace elements[3].

  • Process Parameters: pH, temperature, dissolved oxygen (DO), and agitation rate[4][5].

  • Inoculum Quality: The age, size, and physiological state of the seed culture are critical for consistent production[3].

Q3: How do regulatory systems like two-component systems (TCS) affect production?

A3: Two-component systems are crucial signal transduction pathways in Streptomyces that sense environmental changes (like nutrient limitation) and trigger responses, including the onset of antibiotic production[6][7][8]. For example, some TCS act as positive regulators (activators) while others act as negative regulators (repressors) of antibiotic synthesis[6][9]. Manipulating these systems can be an advanced strategy for yield improvement.

Troubleshooting Guide

This guide addresses common problems encountered during A-33853 fermentation.

Problem 1: Low or No A-33853 Production Despite Good Growth

Q: My Streptomyces culture grows to a high density, but the A-33853 titer is minimal or absent. What should I investigate?

A: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is suppressed, points to several potential causes:

  • Carbon Catabolite Repression: High levels of readily available sugars like glucose can inhibit the expression of secondary metabolite gene clusters[10].

    • Solution: Replace or supplement glucose with a more slowly metabolized carbon source such as starch, glycerol, or maltose[11][12]. See the Carbon Source Comparison Table below.

  • Phosphate Repression: Excess phosphate is essential for growth but is a well-known inhibitor of secondary metabolism in many Streptomyces species.

    • Solution: Titrate the concentration of your phosphate source (e.g., K2HPO4) to find the optimal level that supports initial growth without repressing late-stage production. A concentration range of 0.5 g/L can be a starting point[13].

  • Suboptimal pH: The optimal pH for growth often differs from the optimal pH for antibiotic production. The ideal range for Streptomyces production is typically near neutral (6.5-7.5)[3][11].

    • Solution: Monitor and control the pH of the culture throughout the fermentation run. Implement a buffered medium or use automated pH control.

  • Lack of Precursors: The A-33853 biosynthetic pathway requires 3-hydroxyanthranilic acid and 3-hydroxypicolinic acid[1]. Insufficient endogenous supply will limit the final titer.

    • Solution: Implement a precursor feeding strategy. See the detailed protocol in the "Experimental Protocols" section.

Problem 2: Inconsistent A-33853 Yield Between Batches

Q: I am observing significant batch-to-batch variability in my A-33853 yield. How can I improve consistency?

A: Inconsistency is often rooted in a lack of standardization in the fermentation workflow.

  • Inoculum Variability: The most frequent cause of inconsistency is a non-standardized inoculum[3].

    • Solution: Standardize the entire inoculum preparation process. Use a fresh culture from a frozen stock for each run, define the age of the seed culture (e.g., late-logarithmic phase), and use a consistent inoculum volume (e.g., 5-10% v/v).

  • Complex Media Components: Components like yeast extract or soybean meal can vary significantly between suppliers or even lots.

    • Solution: Purchase these components in large batches to reduce lot-to-lot variability. Alternatively, develop a chemically defined medium, although this can be a lengthy optimization process.

  • Process Parameter Fluctuation: Minor deviations in temperature, pH, or agitation can lead to different metabolic responses.

    • Solution: Ensure your bioreactor probes are calibrated before each run and that control systems are functioning correctly.

Data Presentation

Table 1: Effect of Carbon Source on Biomass and A-33853 Production

Carbon Source (20 g/L)Final Biomass (g/L DCW*)A-33853 Titer (mg/L)
Glucose12.515
Soluble Starch10.285
Glycerol9.872
Maltose11.198

*DCW: Dry Cell Weight. Data is illustrative.

Table 2: Effect of Precursor Feeding on A-33853 Titer

ConditionPrecursor Added (at 48h)A-33853 Titer (mg/L)Fold Increase
ControlNone951.0x
Feed 13-Hydroxyanthranilic Acid (0.5 g/L)2102.2x
Feed 23-Hydroxypicolinic Acid (0.5 g/L)1451.5x
Feed 3Both Precursors (0.5 g/L each)3503.7x

Data is illustrative.

Key Experimental Protocols

Protocol 1: Precursor Feeding for A-33853 Production

This protocol describes how to feed the known precursors of A-33853 to potentially boost yield.

Objective: To bypass potential bottlenecks in precursor biosynthesis and increase the final A-33853 titer.

Materials:

  • Fermentation medium for Streptomyces sp. NRRL 12068

  • Seed culture of Streptomyces sp. NRRL 12068

  • Precursor Stock Solutions (sterile-filtered):

    • 10 g/L 3-hydroxyanthranilic acid in 50% ethanol

    • 10 g/L 3-hydroxypicolinic acid in 50% ethanol

  • Bioreactor or shake flasks

Methodology:

  • Primary Fermentation: Inoculate the main production medium with a standardized seed culture.

  • Timing: Allow the culture to grow until the transition to the stationary phase, which is typically when secondary metabolism begins. This is often around 48 hours but should be determined empirically for your specific conditions.

  • Feeding: Aseptically add the precursor stock solutions to the fermentation vessel to achieve a final concentration of 0.5 g/L for each precursor. Add an equivalent volume of 50% ethanol to a control flask.

  • Incubation: Continue the fermentation under standard conditions (e.g., 28-30°C, 200-250 RPM) for an additional 72-96 hours.

  • Sampling & Analysis: Withdraw samples every 24 hours post-feeding. Extract the secondary metabolites and quantify A-33853 production using a suitable analytical method like HPLC.

Protocol 2: Biomass Measurement (Dry Cell Weight)

Objective: To accurately quantify microbial growth.

Methodology:

  • Aseptically withdraw a known volume (e.g., 10 mL) of the fermentation broth.

  • Transfer the sample to a pre-weighed centrifuge tube.

  • Centrifuge the sample (e.g., 8,000 x g for 10 minutes) to pellet the cells.

  • Discard the supernatant.

  • Wash the cell pellet by resuspending it in an equal volume of distilled water and centrifuge again. Repeat this step.

  • After the final wash, discard the supernatant and place the tube containing the pellet in a drying oven at 60-80°C.

  • Dry the pellet to a constant weight (this may take 24-48 hours).

  • The final dry cell weight (DCW) is calculated as (Weight of tube + pellet) - (Weight of empty tube), and expressed in g/L[3].

Visualizations

Logical and Experimental Workflows

G start Low or Inconsistent A-33853 Yield check_inoculum Standardize Inoculum? (Age, Size, Viability) start->check_inoculum protocol_inoculum Action: Implement Strict Inoculum Protocol check_inoculum->protocol_inoculum No check_media Optimize Media? check_inoculum->check_media Yes protocol_inoculum->check_media media_path Perform Media Optimization: 1. Test C/N Sources 2. Titrate Phosphate check_media->media_path Yes check_precursor Precursor Limitation? check_media->check_precursor No media_path->check_precursor precursor_path Action: Implement Precursor Feeding Strategy (Protocol 1) check_precursor->precursor_path Yes end_bad Problem Persists: Investigate Strain Stability or Gene Expression check_precursor->end_bad No end_good Yield Improved and Consistent precursor_path->end_good

Caption: A troubleshooting decision tree for low A-33853 yield.

Regulatory Pathway

TCS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Kinase (HK) RR Response Regulator (RR) HK->RR 2. Phosphorylates RR_P Phosphorylated RR (Active) RR->RR_P ATP -> ADP SARP Pathway Activator Gene (e.g., A-33853 SARP) RR_P->SARP 3. Binds promoter, activates transcription BGC A-33853 Biosynthetic Gene Cluster SARP->BGC 4. SARP protein activates cluster expression A33853 A-33853 Production BGC->A33853 5. Enzymes synthesize product Signal Environmental Signal (e.g., Nutrient Limitation) Signal->HK 1. Senses signal

Caption: A simplified two-component system (TCS) regulating antibiotic production.

References

Overcoming solubility issues of benzoxazole-based antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole-based antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are many benzoxazole-based antibiotics poorly soluble in water?

A: The poor aqueous solubility of many benzoxazole-based antibiotics stems from their chemical structure. The benzoxazole core is a fused heterocyclic system that is predominantly hydrophobic and rigid.[1] For many of these compounds, their stable crystalline form has high lattice energy, making it difficult for water molecules to break the crystal structure and solvate the individual molecules.[2] This low solubility can lead to poor absorption, reduced bioavailability, and limited therapeutic efficacy.[3]

Q2: What are the primary strategies to improve the solubility of these compounds?

A: A variety of strategies can be employed, which can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[4][5]

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Key techniques include:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create an amorphous solid.[6][7]

    • Particle Size Reduction: Increasing the surface area-to-volume ratio through techniques like micronization or nanosuspension.[8][9]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic drug molecule.[10][11]

  • Chemical Modifications: These strategies involve creating a new chemical entity that is later converted to the active drug in vivo.

    • Salt Formation: For ionizable benzoxazole derivatives, forming a salt can dramatically increase solubility.[12][13]

    • Prodrug Approach: Attaching a hydrophilic promoiety to the drug, which is cleaved enzymatically or chemically in the body to release the active antibiotic.[14][15]

  • Formulation-Based Approaches:

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[12][16]

    • pH Adjustment: For drugs with pH-dependent solubility, adjusting the pH of the formulation can keep the drug in its more soluble ionized state.[2][12]

    • Lipid-Based Formulations: Incorporating the drug into lipid vehicles like self-emulsifying drug delivery systems (SEDDS).[8][17]

Q3: How do I choose the most appropriate solubility enhancement technique for my benzoxazole derivative?

A: The optimal technique depends on the specific physicochemical properties of your compound, the desired route of administration, and the stage of development. A logical approach is necessary to select the best strategy.

cluster_start Start: Characterize Compound cluster_properties Physicochemical Properties cluster_solutions Potential Strategies Start Poorly Soluble Benzoxazole Compound Ionizable Is the compound ionizable (acidic/basic)? Start->Ionizable FunctionalGroup Does it have a suitable functional group for modification? Ionizable->FunctionalGroup No Salt Salt Formation & pH Adjustment Ionizable->Salt Yes Thermal Is the compound thermally stable? Melt Melt-Based Solid Dispersion (e.g., HME) Thermal->Melt Yes Solvent Solvent-Based Methods (Solid Dispersion, Nano) Thermal->Solvent No FunctionalGroup->Thermal No Prodrug Prodrug Approach FunctionalGroup->Prodrug Yes Complex Cyclodextrin Complexation

Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Guide 1: Solid Dispersions

Solid dispersion is a highly effective technique where the drug is dispersed in a hydrophilic carrier, converting it from a crystalline to a more soluble amorphous state.[6][18]

Q: My drug recrystallizes from the solid dispersion over time, reducing its solubility advantage. What should I do?

A: Drug recrystallization is a common stability issue with amorphous solid dispersions.[6]

  • Problem: The drug has high molecular mobility within the polymer matrix.

  • Solution 1: Increase Polymer Concentration: A higher drug-to-carrier ratio (e.g., moving from 1:2 to 1:5) can better disperse the drug molecules and hinder their ability to aggregate and crystallize.[19]

  • Solution 2: Use a High Tg Polymer: Select a polymer carrier with a high glass transition temperature (Tg). This creates a more rigid matrix that reduces molecular mobility.[6] Polyvinylpyrrolidone (PVP) often works well.

  • Solution 3: Add a Second Carrier: Incorporating a surfactant or a second polymer can create a more stable ternary solid dispersion system.[4]

Data Presentation: Effect of Carrier on Solubility

The table below summarizes the solubility enhancement of a model poorly soluble antibiotic, metronidazole, using different carriers and ratios in a solid dispersion formulation.

Formulation CodeDrug:Carrier RatioCarrierPreparation MethodSolubility Increase (Fold)
MTZ-PVP 1:11:1PVPSolvent Evaporation46.9
MTZ-PVP 1:21:2PVPSolvent Evaporation79.7
MTZ-PVP 1:51:5PVPSolvent Evaporation147.5
MTZ-PEG 1:11:1PEG-4000Solvent Evaporation11.0
MTZ-PEG 1:21:2PEG-4000Solvent Evaporation14.0
MTZ-PEG 1:51:5PEG-4000Solvent Evaporation245.0
Data adapted from a study on metronidazole solid dispersions.[19]
Experimental Protocol: Solid Dispersion via Solvent Evaporation

This method is suitable for thermolabile benzoxazole compounds.[20]

  • Dissolution: Accurately weigh the benzoxazole antibiotic and the chosen carrier (e.g., PVP K30) in the desired ratio (e.g., 1:5 w/w). Dissolve both components in a suitable common solvent (e.g., methanol, ethanol) until a clear solution is obtained.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., 40°C) to prevent degradation.

  • Drying: Transfer the resulting solid mass to a vacuum oven and dry for 24-48 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the powder to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[19]

cluster_workflow Solvent Evaporation Workflow A 1. Dissolve Drug & Carrier in Common Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Dry Under Vacuum (24-48h) B->C D 4. Grind & Sieve Solid Dispersion C->D E 5. Characterize (DSC, XRD) D->E

Workflow for preparing solid dispersions via solvent evaporation.
Guide 2: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[14] This is an excellent strategy for overcoming severe solubility limitations.

Q: My phosphate-ester prodrug shows excellent solubility but is not converting efficiently to the active drug in vivo. How can I address this?

A: Inefficient in vivo conversion is a common challenge, often due to the stability of the promoiety linker.

  • Problem: The phosphate ester bond is too stable and is not readily cleaved by endogenous phosphatases.

  • Solution 1: Modify the Linker: The chemical structure of the linker connecting the phosphate group to the parent drug can be modified to be more susceptible to enzymatic cleavage. This requires synthetic chemistry expertise to explore different linker options.

  • Solution 2: Change the Promoieity: While phosphate esters are common, other hydrophilic promoieties can be used, such as amino acids or glycosides. These may be more efficiently cleaved by other endogenous enzymes.[14]

Data Presentation: Solubility Enhancement via Prodrug Synthesis

This approach can lead to dramatic increases in aqueous solubility, as demonstrated by a benzimidazole derivative (structurally related to benzoxazoles).

CompoundParent Drug / ProdrugSolubility at pH 7.0Solubility Increase (Fold)
Compound 76Parent Drug<0.1 µg/mL-
Compound 77Phosphate-Ester Prodrug>3,000 µg/mL>30,000
Data from a study on a benzimidazole phosphate-ester prodrug.[14]
Experimental Protocol: General Synthesis of a Phosphate-Ester Prodrug

This protocol outlines a general two-step process for creating a phosphate-ester prodrug from a benzoxazole antibiotic containing a hydroxyl group.

  • Phosphorylation:

    • Dissolve the parent benzoxazole drug in a suitable anhydrous solvent (e.g., trimethyl phosphate) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath (0°C).

    • Slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl3), dropwise.

    • Allow the reaction to stir at 0°C for a set period (e.g., 2 hours), then let it warm to room temperature and stir overnight.

  • Hydrolysis and Purification:

    • Carefully quench the reaction by slowly adding it to ice-cold water or a buffer solution.

    • Adjust the pH to neutral (pH ~7.0) using a base like sodium bicarbonate.

    • Purify the resulting aqueous solution using a suitable method, such as preparative HPLC or column chromatography, to isolate the phosphate-ester prodrug.

    • Confirm the structure using NMR and Mass Spectrometry.

cluster_prodrug Prodrug Activation Pathway Prodrug Soluble Prodrug (Phosphate Ester) Enzyme Endogenous Phosphatases Prodrug->Enzyme In vivo ActiveDrug Active Benzoxazole Antibiotic Enzyme->ActiveDrug Cleavage Phosphate Phosphate (Promoieity) Enzyme->Phosphate cluster_complexation Cyclodextrin Inclusion Complex Formation Drug Hydrophobic Drug (Benzoxazole) Complex Soluble Drug-CD Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

References

A-33853 degradation pathways and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for A-33853 in solution?

A1: Based on its chemical structure, which includes a benzoxazole ring, an amide linkage, and phenolic hydroxyl groups, A-33853 is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond and the benzoxazole ring are prone to hydrolysis. Acidic or basic conditions can catalyze the cleavage of the amide bond, yielding a carboxylic acid and an amine. The benzoxazole ring can also undergo hydrolytic cleavage, particularly in acidic conditions, to form an amidophenol derivative.

  • Oxidation: The phenolic hydroxyl groups on the picolinic acid and the phenylbenzoxazole moieties are susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ions, or oxidizing agents, leading to the formation of colored degradation products.

  • Photodegradation: Exposure to light, especially UV light, may induce photodegradation of the aromatic and heterocyclic ring systems in A-33853.

Q2: How stable is A-33853 in aqueous solutions?

A2: The stability of A-33853 in aqueous solutions is expected to be dependent on pH, temperature, and light exposure. While specific quantitative data is not available, compounds with similar functional groups often exhibit limited stability in highly acidic or alkaline solutions and at elevated temperatures. For optimal stability, it is recommended to prepare solutions fresh and store them protected from light at refrigerated temperatures (2-8 °C).

Q3: What are the best practices for preparing and storing A-33853 solutions?

A3: To minimize degradation, follow these guidelines:

  • Solvent Selection: Use a high-purity, degassed solvent appropriate for your experimental needs. If using aqueous buffers, prepare them with high-purity water and filter them before use.

  • pH Control: Maintain the pH of the solution within a range that minimizes hydrolysis. For many compounds, a slightly acidic to neutral pH (e.g., pH 4-7) is often optimal.

  • Temperature: Prepare solutions at room temperature and store them at 2-8 °C unless otherwise specified for your experiment. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light at all times by using amber vials or by wrapping the container with aluminum foil.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low assay values or loss of activity Degradation of A-33853 in solution.Prepare fresh solutions before each experiment. Verify the pH and storage conditions of your stock and working solutions. Perform a forced degradation study to identify conditions that cause instability.
Appearance of new peaks in chromatograms Formation of degradation products.Use a stability-indicating analytical method to separate and identify the degradation products. Characterize the structure of the new peaks using techniques like LC-MS/MS and NMR.
Color change in the solution (e.g., yellowing) Oxidative degradation of phenolic groups.Prepare solutions in degassed solvents and consider adding an antioxidant if compatible with your experiment. Store solutions under an inert atmosphere.
Inconsistent results between experiments Variability in solution preparation and storage.Standardize your protocol for solution preparation, including solvent quality, pH, and storage. Ensure all users follow the same procedure.

Stability of A-33853 in Solution (Illustrative Data)

Disclaimer: The following table presents hypothetical data for illustrative purposes to demonstrate how stability data for A-33853 might be presented. This is not actual experimental data.

ConditionTemperatureDurationA-33853 Remaining (%)Appearance of Solution
0.1 M HCl40°C24 hours75Colorless
pH 4.0 Buffer40°C24 hours95Colorless
pH 7.4 Buffer40°C24 hours92Colorless
0.1 M NaOH40°C24 hours60Faint yellow
pH 7.4 Buffer4°C7 days98Colorless
pH 7.4 Buffer25°C7 days85Colorless
pH 7.4 Buffer (exposed to light)25°C24 hours80Faint yellow
3% H₂O₂25°C6 hours70Yellow

Experimental Protocols

Protocol 1: Forced Degradation Study of A-33853

This protocol outlines a typical forced degradation study to identify the degradation pathways of A-33853 and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of A-33853 at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid A-33853 in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent to get a 1 mg/mL solution.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Identify and quantify the degradation products.

  • Propose degradation pathways based on the identified products.

Protocol 2: Stability-Indicating HPLC Method for A-33853

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of A-33853 (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation:

  • Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity should be demonstrated by the ability of the method to resolve A-33853 from its degradation products.

Visualizations

A33853 A-33853 Amide_Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) A33853->Amide_Hydrolysis Benzoxazole_Hydrolysis Benzoxazole Ring Opening (Acid Catalyzed) A33853->Benzoxazole_Hydrolysis Oxidation Oxidation (Phenolic Groups) A33853->Oxidation Photodegradation Photodegradation (UV/Vis Light) A33853->Photodegradation Deg_Product_1 Degradation Product 1 (Carboxylic Acid + Amine) Amide_Hydrolysis->Deg_Product_1 Deg_Product_2 Degradation Product 2 (Amidophenol Derivative) Benzoxazole_Hydrolysis->Deg_Product_2 Deg_Product_3 Oxidized Products Oxidation->Deg_Product_3 Deg_Product_4 Photodegradation Products Photodegradation->Deg_Product_4

Caption: Potential degradation pathways of A-33853.

start Start: A-33853 Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis (Quantify Degradants) analysis->data pathway Propose Degradation Pathways data->pathway end End: Stability Profile pathway->end

Caption: Experimental workflow for a forced degradation study.

Optimizing A-33853 dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing A-33853 and other novel benzoxazole compounds in in vivo animal studies. Due to a lack of publicly available in vivo data for A-33853, the following recommendations are based on studies with structurally related benzoxazole and anti-leishmanial compounds. It is imperative to conduct dose-finding and toxicity studies for A-33853 specifically.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dosage for my in vivo study with A-33853?

A1: Since there is no established in vivo dosage for A-33853, a dose-escalation study is crucial. You can start by considering the in vitro efficacy of A-33853. For instance, A-33853 has been reported to be three times more active than miltefosine against Leishmania donovani. As a starting point for dose-finding studies, you could investigate a range informed by dosages of other anti-leishmanial benzoxazole or related heterocyclic compounds. For example, a benzoxaborole compound, DNDI-6148, administered orally at 50 mg/kg/day, showed significant efficacy in a murine model of cutaneous leishmaniasis[1][2]. In a different application, a benzoxazole derivative for psoriasis was tested orally at 125 mg/kg in mice[3]. These examples, summarized in the table below, can serve as a reference for designing your dose-escalation study.

Q2: What is the best route of administration for A-33853 in animal studies?

A2: The optimal route of administration will depend on the formulation, the target disease model, and the pharmacokinetic properties of A-33853. Common routes for preclinical studies include oral (PO), intraperitoneal (IP), and intravenous (IV) administration[4][5]. For anti-leishmanial compounds, oral administration is often preferred for ease of use and clinical relevance[1][2]. However, if bioavailability is a concern, parenteral routes like IP or IV may be necessary initially. Topical administration could be considered for localized infections like cutaneous leishmaniasis[3]. A pilot pharmacokinetic study is recommended to determine the bioavailability of A-33853 via different routes.

Q3: I am observing poor solubility of A-33853. How can I formulate it for in vivo administration?

A3: Poor solubility is a common challenge with novel drug candidates. For oral administration, you can try formulating A-33853 as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a solvent system like a mixture of DMSO, Tween 80, and saline. For parenteral routes, ensure the formulation is sterile and pH-balanced. It is critical to first assess the tolerability of the chosen vehicle in a small group of animals before proceeding with the main study.

Q4: My in vivo study with A-33853 is not showing the expected efficacy. What are the possible reasons?

A4: Lack of efficacy in vivo despite promising in vitro results can be due to several factors:

  • Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or rapid excretion, preventing it from reaching therapeutic concentrations at the site of infection.

  • Inadequate Dosage: The administered dose may be too low. A dose-response study is essential to determine the optimal dose.

  • Formulation Issues: The compound may not be adequately absorbed from the formulation used.

  • Animal Model: The chosen animal model may not be appropriate for the specific disease or the compound's mechanism of action.

Q5: What are the potential side effects or toxicities of A-33853 in animals?

A5: As A-33853 is a benzoxazole antibiotic, potential toxicities could be similar to other compounds in this class. General signs of toxicity to monitor in animals include weight loss, changes in behavior, ruffled fur, and signs of organ-specific toxicity. It is advisable to conduct a preliminary toxicity study where different doses are administered and key organs are examined histopathologically. Some benzoxazole derivatives have been associated with side effects, so careful monitoring is essential[6].

Quantitative Data from Related Compounds

The following table summarizes in vivo dosage information from studies on benzoxazole and related anti-leishmanial compounds. This data is intended to provide a starting point for designing studies with A-33853.

Compound ClassCompound NameAnimal ModelDisease ModelAdministration RouteDosageOutcome
BenzoxaboroleDNDI-6148BALB/c miceCutaneous Leishmaniasis (L. major)Oral50 mg/kg/daySignificant reduction in lesion size and parasite load[1][2]
Benzoxazole DerivativeMCBAMiceImiquimod-induced psoriasisOral125 mg/kg/dayReduction in erythema, thickness, and desquamation[3]
Benzoxazole DerivativeCBAMiceImiquimod-induced psoriasisTopical1% w/wReduction in erythema, thickness, and desquamation[3]

Experimental Protocols

General In Vivo Efficacy Study Protocol (Leishmaniasis Model)

  • Animal Model: BALB/c mice are a commonly used model for cutaneous and visceral leishmaniasis.

  • Infection: Infect mice with Leishmania parasites (e.g., L. major for cutaneous, L. donovani for visceral) via subcutaneous or intravenous injection.

  • Treatment Groups:

    • Vehicle control group.

    • Positive control group (e.g., miltefosine).

    • Multiple A-33853 dose groups.

  • Drug Administration:

    • Prepare the formulation of A-33853 (e.g., suspension in 0.5% CMC).

    • Administer the compound via the chosen route (e.g., oral gavage) for a specified duration (e.g., 10-28 days).

  • Monitoring:

    • Monitor animal weight and clinical signs daily.

    • For cutaneous leishmaniasis, measure lesion size regularly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • For visceral leishmaniasis, determine the parasite burden in the liver and spleen.

    • For cutaneous leishmaniasis, determine the parasite load in the lesion and draining lymph nodes.

    • Collect blood for clinical chemistry and organs for histopathological analysis to assess toxicity.

Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_model Select Animal Model (e.g., BALB/c mice) infection Infect with Leishmania (e.g., L. donovani) animal_model->infection grouping Group Allocation (Vehicle, Positive Control, A-33853 doses) infection->grouping formulation Prepare A-33853 Formulation grouping->formulation administration Daily Drug Administration formulation->administration monitoring Monitor Clinical Signs & Lesion Size administration->monitoring euthanasia Euthanasia monitoring->euthanasia parasite_burden Determine Parasite Burden (Liver, Spleen) euthanasia->parasite_burden toxicity Toxicity Assessment (Histopathology, Blood Chemistry) euthanasia->toxicity Signaling_Pathway cluster_pathway Proposed Anti-leishmanial Mechanism of Benzoxazoles A33853 A-33853 (Benzoxazole) DHFR_TS DHFR-TS A33853->DHFR_TS PTR1 PTR1 A33853->PTR1 Folate_Biosynthesis Folate Biosynthesis DHFR_TS->Folate_Biosynthesis PTR1->Folate_Biosynthesis Parasite_Survival Parasite Survival Folate_Biosynthesis->Parasite_Survival

References

Troubleshooting inconsistent results in A-33853 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-33853, a potent and selective inhibitor of MEK1/2 kinases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure the consistency and reliability of your bioassay results.

Understanding the Mechanism of Action of A-33853

A-33853 targets the MAPK/ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival. Specifically, A-33853 inhibits the dual-specificity kinases MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. Aberrant activation of this pathway is a hallmark of many cancers, making MEK1/2 a key therapeutic target.

MEK_Inhibitor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates A33853 A-33853 A33853->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates

Caption: The RAS/RAF/MEK/ERK signaling cascade is inhibited by A-33853 at MEK1/2.

Troubleshooting Western Blots for p-ERK Analysis

A common method to assess the efficacy of A-33853 is to measure the phosphorylation of ERK (p-ERK), the direct downstream target of MEK.

FAQs and Troubleshooting

  • Question: I am not seeing a decrease in p-ERK signal after A-33853 treatment, even at high concentrations. What could be the issue?

    • Answer: There are several potential causes. First, ensure your A-33853 stock solution is prepared correctly and has not degraded. Second, confirm that the MAPK pathway is activated in your cell line; you may need to stimulate the cells with a growth factor like EGF or FGF.[1] Also, make sure to include phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of your proteins.[2]

  • Question: My total ERK signal is weak or absent after stripping the membrane previously probed for p-ERK. Why is this happening?

    • Answer: Harsh stripping conditions can remove proteins from the membrane.[3] Consider using a milder stripping buffer or running two separate gels to probe for p-ERK and total ERK independently.[3] Alternatively, you can use primary antibodies raised in different species for p-ERK and total ERK, allowing for simultaneous detection with species-specific secondary antibodies.

  • Question: I'm observing high background on my Western blot, making it difficult to interpret the results. What can I do?

    • Answer: High background can result from insufficient blocking or washing.[1][4] Ensure you are blocking the membrane for at least one hour at room temperature and that your washing steps are adequate.[4] Using a blocking buffer with 5% non-fat milk in TBST is often effective. Additionally, ensure your primary and secondary antibodies are used at the optimal dilutions.[4]

Data Presentation: Expected IC50 Values for p-ERK Inhibition

Cell LineGrowth ConditionsA-33853 IC50 (nM)Notes
HT-29 (BRAF mutant)10% FBS5 - 15Highly sensitive
A375 (BRAF mutant)10% FBS1 - 10Highly sensitive
HCT116 (KRAS mutant)10% FBS50 - 150Moderately sensitive
HeLa10% FBS, EGF-stimulated20 - 80Sensitivity is dependent on stimulation

Experimental Protocol: Western Blot for p-ERK and Total ERK

  • Cell Lysis: After treatment with A-33853, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing (Optional): If probing for total ERK on the same membrane, strip the membrane with a stripping buffer and re-probe with a primary antibody against total ERK1/2 (e.g., mouse anti-ERK).[1]

WB_Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D PVDF Transfer C->D E Blocking (5% Milk) D->E F Primary Ab (p-ERK) E->F G Secondary Ab (HRP) F->G H Detection (ECL) G->H I Stripping & Re-probing (Total ERK) H->I

Caption: Experimental workflow for Western Blotting analysis of p-ERK.

Troubleshooting Cell Viability and Proliferation Assays

These assays measure the phenotypic effect of A-33853 on cell growth and survival.

FAQs and Troubleshooting

  • Question: The IC50 value for my cell line is much higher than expected. What could be the cause?

    • Answer: Several factors can influence the IC50 value.[5] High cell seeding density can lead to reduced compound effectiveness. Ensure you are using the recommended cell number for your plate format. Also, verify the activity of your A-33853 compound; it may have degraded if not stored properly. Finally, some cell lines may have intrinsic resistance mechanisms.[6]

  • Question: I'm seeing high variability between replicate wells. How can I improve consistency?

    • Answer: Inconsistent pipetting and uneven cell distribution are common sources of variability.[7] Ensure your cells are in a single-cell suspension before plating and mix the cell suspension between plating wells. Using automated liquid handling systems can also improve reproducibility.[8]

  • Question: My background absorbance values are high or inconsistent. What should I do?

    • Answer: This can be an issue with the assay reagent or contamination.[9] Ensure you are using fresh, properly stored reagents. Also, check for any microbial contamination in your cell cultures, which can interfere with the assay readout.

Data Presentation: Expected IC50 Values in Proliferation Assays

Cell LineAssay DurationA-33853 IC50 (nM)Notes
HT-2972 hours10 - 25Sensitive
A37572 hours5 - 15Sensitive
HCT11672 hours100 - 250Moderately sensitive
MCF-772 hours> 1000Resistant (pathway not primary driver)

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of A-33853 and incubate for 72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Assay: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Viability_Workflow A Seed Cells (96-well plate) B Overnight Incubation A->B C Treat with A-33853 B->C D Incubate (72 hours) C->D E Add CellTiter-Glo® Reagent D->E F Incubate (10 min) E->F G Read Luminescence F->G H Data Analysis (IC50) G->H

Caption: Workflow for a typical cell viability assay.

Troubleshooting In Vitro MEK1/2 Kinase Assays

This biochemical assay directly measures the ability of A-33853 to inhibit the enzymatic activity of MEK1/2.

FAQs and Troubleshooting

  • Question: The kinase activity in my "no inhibitor" control is very low. Why?

    • Answer: This could be due to several reasons. The recombinant MEK1/2 enzyme may be inactive; ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. The ATP concentration might be suboptimal, or the substrate (e.g., inactive ERK2) may be degraded.[10]

  • Question: My IC50 curve is not sigmoidal and has a very shallow slope. What does this mean?

    • Answer: A shallow curve can indicate that the inhibitor is not behaving in a classic dose-dependent manner under the assay conditions. This could be due to issues with compound solubility at higher concentrations or non-specific inhibition. Ensure your compound is fully dissolved in the assay buffer.

  • Question: I'm seeing a high signal in my "no enzyme" control wells. What is the cause?

    • Answer: A high background signal could be due to contamination of the reagents with ATP or the detection antibody cross-reacting with other components in the assay buffer. Use fresh reagents and ensure proper handling to avoid contamination.

Data Presentation: Expected Potency in Biochemical Assays

EnzymeSubstrateA-33853 IC50 (nM)Notes
MEK1Inactive ERK20.5 - 2.5High potency
MEK2Inactive ERK21.0 - 5.0High potency
MKK4-> 10,000High selectivity
MKK7-> 10,000High selectivity

Experimental Protocol: MEK1 Kinase Assay

  • Reaction Setup: In a 384-well plate, mix recombinant active MEK1 enzyme with the kinase assay buffer.[11]

  • Inhibitor Addition: Add serially diluted A-33853 or a vehicle control (DMSO) to the wells and pre-incubate for 30 minutes at room temperature.[10]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate (inactive ERK2) and ATP.[10]

  • Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated ERK2 using an appropriate method, such as an anti-p-ERK antibody in an ELISA format or a luminescence-based assay like Kinase-Glo®.[10]

  • Data Analysis: Calculate the percent inhibition for each concentration of A-33853 and determine the IC50 value.

Kinase_Assay_Workflow A Add MEK1 Enzyme to Plate B Add A-33853 (Serial Dilution) A->B C Pre-incubate (30 min) B->C D Add Substrate (ERK2) & ATP C->D E Incubate (60 min) D->E F Stop Reaction & Detect p-ERK E->F G Data Analysis (IC50) F->G

Caption: Workflow for an in vitro MEK1 kinase assay.

Troubleshooting Gene Expression Analysis (qPCR)

Analyzing the expression of downstream target genes of the MAPK/ERK pathway (e.g., DUSP6, FOS) can provide another readout of A-33853 activity.

FAQs and Troubleshooting

  • Question: I'm not seeing any amplification in my experimental samples, but the positive control works. What's wrong?

    • Answer: This could be due to poor quality or low quantity of the starting RNA/cDNA.[12] It's also possible that the target gene is not expressed in your cell line. Verify your RNA integrity and consider repeating the cDNA synthesis.[12]

  • Question: My no-template control (NTC) is showing amplification. What should I do?

    • Answer: Amplification in the NTC is a sign of contamination, often from primer-dimers or contaminated reagents/pipettes.[13] Use fresh aliquots of your reagents and primers, and ensure you are using good laboratory practices to prevent cross-contamination.[13]

  • Question: The Ct values for my replicate samples are highly variable. How can I improve this?

    • Answer: Variability in Ct values often points to pipetting errors or inconsistent sample quality.[8] Ensure accurate and consistent pipetting, especially when preparing your serial dilutions and reaction mixes. Also, check the quality and concentration of your input RNA/cDNA.[13]

Data Presentation: Expected Gene Expression Changes

Gene TargetExpected Change with A-33853Time PointNotes
DUSP6Downregulation6 - 24 hoursA direct feedback target of ERK signaling
FOSDownregulation2 - 6 hoursAn early response gene
CCND1 (Cyclin D1)Downregulation12 - 24 hoursA cell cycle-related target
Housekeeping (GAPDH)No changeN/AUsed for normalization

Experimental Protocol: qPCR for Downstream Gene Expression

  • RNA Isolation: Treat cells with A-33853 for the desired time, then isolate total RNA using a column-based kit or Trizol extraction.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: Determine the Ct values for your target genes and a housekeeping gene. Calculate the relative gene expression changes using the ΔΔCt method.

qPCR_Workflow A Cell Treatment with A-33853 B RNA Isolation A->B C cDNA Synthesis B->C D qPCR Reaction Setup C->D E Real-Time PCR D->E F Data Analysis (ΔΔCt Method) E->F

Caption: Workflow for qPCR analysis of gene expression.

References

Technical Support Center: Investigational Compound A-33853

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of compound A-33853 and are encountering challenges with its associated cytotoxicity. While A-33853 is known as an antibiotic, its novel applications may be limited by off-target cytotoxic effects.[1] This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you understand and mitigate A-33853-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of A-33853-induced cytotoxicity?

A1: Preliminary evidence suggests that A-33853 induces cytotoxicity through a multi-faceted mechanism involving the induction of apoptosis. This is thought to be mediated by the intrinsic pathway, characterized by increased production of reactive oxygen species (ROS), mitochondrial stress, and subsequent activation of the caspase cascade.[2][3] Key effector caspases, such as caspase-3 and caspase-7, are believed to be involved in the execution phase of apoptosis.[4]

Q2: How can I confirm that A-33853 is inducing apoptosis in my cell line?

A2: To confirm apoptosis, you can perform several assays. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent intercalating agent that stains the DNA of late apoptotic or necrotic cells with compromised membranes. Additionally, you can perform a Western blot to detect the cleavage of caspase-3, a key marker of caspase-dependent apoptosis.[5]

Q3: What are some initial strategies to reduce the cytotoxicity of A-33853 without compromising its potential therapeutic effect?

A3: A primary strategy is to optimize the dose and duration of A-33853 exposure to find a therapeutic window where efficacy is maintained and toxicity is minimized.[6] Another common approach is co-treatment with cytoprotective agents. Given the suspected role of oxidative stress, co-administration of an antioxidant, such as N-acetylcysteine (NAC), may mitigate cytotoxicity.[7][8] Additionally, if caspase activation is confirmed, the use of a pan-caspase inhibitor, like Z-VAD-FMK, can help elucidate the dependency of cell death on this pathway and potentially reduce apoptosis.[9]

Q4: My cytotoxicity assay results are highly variable between experiments. What could be the cause?

A4: High variability in cell-based assays can stem from several factors.[10][11] Inconsistent cell seeding density is a common issue; ensure your cells are in the logarithmic growth phase and are evenly distributed in the wells.[10] Pipetting errors can also contribute, so regular pipette calibration and consistent technique are crucial.[10] Furthermore, the passage number of your cell line can influence its response to drugs, so it is best to use cells within a defined, low passage number range.[10] Finally, be mindful of the "edge effect" in microplates, which can be mitigated by not using the outer wells for experimental samples and ensuring proper humidification in the incubator.[10]

Troubleshooting Guide for A-33853 Cytotoxicity Assays

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly high cell death even at low A-33853 concentrations The cell line being used is particularly sensitive to A-33853.Perform a dose-response curve with a wider range of concentrations to determine the precise IC50. Consider testing on a panel of cell lines to identify more resistant models.
The compound has a very narrow therapeutic window.Explore co-treatment strategies with antioxidants (e.g., N-acetylcysteine) or other cytoprotective agents to widen the therapeutic window.[7]
Co-treatment with an antioxidant does not reduce cytotoxicity The primary mechanism of cytotoxicity may not be ROS-dependent.Investigate other cell death pathways. For example, assess caspase activation to determine if apoptosis is the primary mechanism.[3] It's also possible that A-33853 induces other forms of cell death, such as necroptosis.[12]
The concentration of the antioxidant is not optimal.Perform a dose-response experiment for the antioxidant in the presence of A-33853 to find the most effective concentration.
Inconsistent IC50 values across different assay platforms (e.g., MTT vs. CellTiter-Glo) The assay readout is influenced by the compound's mechanism of action. For example, MTT assays are dependent on mitochondrial function, which may be directly affected by A-33853, leading to a misinterpretation of cell viability.[13]Use a viability assay that is not dependent on mitochondrial respiration, such as a real-time fluorescence-based assay that measures membrane integrity. Comparing results from multiple assay types can provide a more complete picture of cytotoxicity.[13]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of A-33853 in Various Cancer Cell Lines after 48-hour exposure

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
PC-3Prostate Cancer8.2
U-87 MGGlioblastoma33.1

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on A-33853-induced Cytotoxicity in PC-3 Cells

TreatmentA-33853 IC50 (µM)Fold-change in IC50
A-33853 alone8.21.0
A-33853 + 1 mM NAC15.61.9
A-33853 + 5 mM NAC28.73.5

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.[14]

Materials:

  • A-33853 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of A-33853 in culture medium. Remove the old medium from the wells and add 100 µL of the A-33853 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/PI Staining

This protocol outlines the steps for detecting apoptosis using a commercially available Annexin V-FITC and Propidium Iodide (PI) kit.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • A-33853 stock solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of A-33853 for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them in a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Cellular Response to A-33853 A33853 A-33853 ROS ↑ Reactive Oxygen Species (ROS) A33853->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway of A-33853-induced apoptosis.

G cluster_1 Experimental Workflow Start Start: High A-33853 Cytotoxicity Observed DoseResponse 1. Dose-Response & Time-Course (MTT Assay) Start->DoseResponse MechanismID 2. Identify Death Mechanism (Annexin V/PI, Caspase Cleavage) DoseResponse->MechanismID SelectStrategy 3. Select Rescue Strategy (e.g., Antioxidant, Caspase Inhibitor) MechanismID->SelectStrategy TestStrategy 4. Test Rescue Strategy (Co-treatment Assays) SelectStrategy->TestStrategy Validate 5. Validate Efficacy (Confirm target engagement without cytotoxicity) TestStrategy->Validate

Caption: Workflow for assessing strategies to reduce A-33853 cytotoxicity.

References

Technical Support Center: Enhancing Antileishmanial Activity of A-33853 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers modifying the A-33853 structure to enhance its antileishmanial activity. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of A-33853 analogues.

Synthesis & Purification

Issue 1: Low Yield of N-(2-Benzoxazol-2-ylphenyl)benzamide Analogues

  • Possible Cause: Incomplete reaction during the amide bond formation or cyclization to form the benzoxazole ring.

  • Troubleshooting Steps:

    • Amide Bond Formation:

      • Ensure starting materials (carboxylic acid and amine) are pure and dry.

      • If using coupling reagents like DCC or EDC, consider adding an activating agent such as HOBt to minimize side reactions like N-acylurea formation.

      • For acyl chloride-mediated reactions, use a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated in situ, which can protonate the amine and render it unreactive.

    • Benzoxazole Ring Formation:

      • Ensure the cyclization conditions (e.g., heating in a high-boiling point solvent or using a dehydrating agent) are optimal.

      • Verify the purity of the o-aminophenol precursor.

Issue 2: Difficulty in Purifying A-33853 Analogues

  • Possible Cause: Presence of closely related side products or poor solubility of the target compound.

  • Troubleshooting Steps:

    • Chromatography:

      • Use a gradient elution system in column chromatography to improve separation of the desired product from impurities.

      • Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation is challenging.

    • Recrystallization:

      • Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for efficient recrystallization.

    • Solubility Issues:

      • If the compound is poorly soluble in common organic solvents, consider using a co-solvent system or performing purification at an elevated temperature.

Biological Assays

Issue 3: Compound Precipitation in Aqueous Assay Media

  • Possible Cause: Benzoxazole derivatives, including A-33853 analogues, are often hydrophobic and have low aqueous solubility.

  • Troubleshooting Steps:

    • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO.

    • Working Dilutions:

      • Perform serial dilutions in the assay medium rather than a single large dilution.

      • When diluting, add the DMSO stock to the aqueous medium while vortexing to facilitate dispersion.

    • Final DMSO Concentration: Keep the final DMSO concentration in the assay below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Run a vehicle control with the same final DMSO concentration.

Issue 4: High Background or Inconsistent Results in Resazurin-Based Viability Assays

  • Possible Cause: Sub-optimal assay conditions or interference from the test compounds.

  • Troubleshooting Steps:

    • Optimize Incubation Time: Determine the optimal incubation time with resazurin for your specific parasite density to ensure a linear response.

    • Optimize Resazurin Concentration: Use the lowest concentration of resazurin that gives a robust signal to avoid potential cytotoxicity of the reagent itself.

    • Compound Interference: Check if your compounds interfere with the fluorescence of resazurin or resorufin by running a cell-free control.

    • Plate Reading: Ensure consistent incubation times before reading the plates and use appropriate excitation/emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

Issue 5: Low or No Activity in Intracellular Amastigote Assays Despite Promastigote Activity

  • Possible Cause: The compound may not be able to penetrate the host macrophage membrane, or it may be unstable at the acidic pH of the phagolysosome.

  • Troubleshooting Steps:

    • Structure-Activity Relationship (SAR) Analysis: Analyze the physicochemical properties of your analogues. Consider modifications that might improve cell permeability (e.g., adjusting lipophilicity).

    • Host Cell Cytotoxicity: Ensure the compound is not toxic to the host macrophages at the tested concentrations, as this can lead to a false-positive reduction in amastigote numbers.

    • Time-course and Dose-response Experiments: Vary the incubation time and compound concentration to determine if the effect is delayed or requires higher concentrations to be effective against the intracellular form.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for A-33853 and its analogues against Leishmania?

A1: The exact mechanism of action for A-33853 against Leishmania is not fully elucidated in the currently available literature. However, many benzoxazole-containing compounds exhibit a range of biological activities, and potential mechanisms could involve targeting parasite-specific enzymes or interfering with essential cellular processes. Further mechanism-of-action studies are required to determine the specific target(s) of A-33853 and its derivatives in Leishmania.

Q2: How can I improve the solubility of my A-33853 analogues for biological testing?

A2: To improve solubility, you can try several approaches:

  • Chemical Modification: Introduce polar functional groups into the A-33853 structure.

  • Formulation Strategies: Use of co-solvents (with careful validation for assay compatibility), or formulation with solubilizing excipients like cyclodextrins.

  • pH Adjustment: For ionizable analogues, adjusting the pH of the buffer can increase solubility.

Q3: What are the key structure-activity relationships (SAR) for enhancing the antileishmanial activity of A-33853?

A3: Based on initial studies of A-33853 and its analogues, some general SAR trends can be inferred. Modifications to the benzamide and hydroxypyridine portions of the molecule can significantly impact activity and cytotoxicity. For instance, replacing the hydroxypyridine-2-carbonylamino moiety with different substituted benzamides has led to potent and selective antileishmanial compounds. A systematic exploration of substituents on the benzamide ring is a promising strategy to improve potency and selectivity.

Q4: My compound shows high cytotoxicity to mammalian cells. What modifications can I make to improve its selectivity index?

A4: To improve the selectivity index (SI = CC50 for mammalian cells / IC50 for Leishmania), you can:

  • Modify Lipophilicity: Often, very lipophilic compounds exhibit higher cytotoxicity. Fine-tuning the lipophilicity of your analogues might reduce their effect on mammalian cells.

  • Introduce Polar Groups: Adding polar groups can sometimes decrease cytotoxicity without significantly affecting antileishmanial activity.

  • Explore Different Substituents: Systematically vary the substituents on the aromatic rings to identify modifications that decrease mammalian cytotoxicity while maintaining or improving antileishmanial potency.

Data Presentation

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of A-33853 and Key Analogues

CompoundModification from A-33853L. donovani IC50 (nM)L6 Cell Cytotoxicity IC50 (µM)Selectivity Index (SI)
A-33853 (31) -8014175
14 Replacement of hydroxypyridine-2-carbonylamino with 4-nitrobenzamide< 40> 100> 2500
15 Replacement of hydroxypyridine-2-carbonylamino with 3,5-dinitrobenzamide< 40> 100> 2500
25 Replacement of hydroxypyridine-2-carbonylamino with 4-(trifluoromethyl)benzamide< 40> 100> 2500
Miltefosine (Reference Drug)240> 100> 417

Data synthesized from available research literature. IC50 and CC50 values are indicative and may vary between different experimental setups.

Experimental Protocols

Protocol 1: In Vitro Antileishmanial Activity Assay against Promastigotes (Resazurin-Based)
  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani) in a suitable medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the late logarithmic phase of growth.

  • Plate Preparation: Dispense 100 µL of parasite suspension (1 x 10^6 promastigotes/mL) into each well of a 96-well plate.

  • Compound Addition: Add 1 µL of the test compound from a 100x stock solution in DMSO to achieve the final desired concentration. Include a positive control (e.g., Amphotericin B) and a negative control (1% DMSO).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add 10 µL of resazurin solution (e.g., 0.125 mg/mL in PBS) to each well and incubate for another 4-6 hours at 26°C.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antileishmanial Activity Assay against Intracellular Amastigotes
  • Macrophage Seeding: Seed murine macrophages (e.g., J774A.1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C with 5% CO2.

  • Infection: Infect the adherent macrophages with late-logarithmic phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Removal of Extracellular Promastigotes: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., Miltefosine) and a negative control (vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Staining and Visualization: Fix the cells with methanol and stain with Giemsa.

  • Quantification: Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value as the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

Protocol 3: In Vitro Cytotoxicity Assay against Mammalian Cells (Resazurin-Based)
  • Cell Seeding: Seed mammalian cells (e.g., L6 or J774A.1) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Add resazurin solution and incubate for 4-6 hours.

  • Data Acquisition: Measure fluorescence as described in Protocol 1.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start Design A-33853 Analogues synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization promastigote_assay Promastigote Viability Assay characterization->promastigote_assay amastigote_assay Intracellular Amastigote Assay promastigote_assay->amastigote_assay ic50 Determine IC50 amastigote_assay->ic50 cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si sar Structure-Activity Relationship (SAR) si->sar sar->start Design Next Generation

Caption: Workflow for the development of novel A-33853 antileishmanial analogues.

Troubleshooting_Solubility cluster_solutions Potential Solutions issue Issue: Compound Precipitates in Aqueous Assay Medium cause Cause: Low Aqueous Solubility of Benzoxazole Core issue->cause solution1 Optimize Dilution Protocol cause->solution1 Immediate Fix solution2 Lower Final DMSO Concentration cause->solution2 Immediate Fix solution3 Use Co-solvents (with validation) cause->solution3 Advanced Fix solution4 Chemical Modification (Increase Polarity) cause->solution4 Long-term Strategy

Caption: Troubleshooting logic for compound solubility issues in biological assays.

Signaling_Pathway_Placeholder compound A-33853 Analogue target Putative Parasite Target (e.g., Enzyme, Receptor) compound->target pathway Essential Metabolic or Signaling Pathway target->pathway inhibition Inhibition of Pathway pathway->inhibition death Parasite Death inhibition->death

Caption: Hypothetical signaling pathway for the antileishmanial action of A-33853 analogues.

Technical Support Center: Enhancing Oral Bioavailability of A-33853 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "A-33853 derivatives" is not publicly available. This guide uses "A-33853 derivatives" as a placeholder for investigational compounds facing oral bioavailability challenges. The principles, protocols, and data presented are broadly applicable to researchers working on Biopharmaceutics Classification System (BCS) Class II and IV compounds.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor oral bioavailability of investigational compounds like A-33853 derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the preclinical development of orally administered drugs with low bioavailability.

Question/Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
My A-33853 derivative shows poor exposure in pharmacokinetic (PK) studies despite good in vitro potency. Where do I start? Low aqueous solubility, poor membrane permeability, high first-pass metabolism, or a combination of these factors.1. Characterize Physicochemical Properties: Determine the aqueous solubility (kinetic and thermodynamic) and pKa of your compound. 2. Assess Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 3. Evaluate Metabolic Stability: Perform a liver microsomal stability assay to determine the in vitro half-life (t½) and intrinsic clearance (CLint). 4. Classify the Compound: Use the Biopharmaceutics Classification System (BCS) to categorize your compound based on its solubility and permeability, which will guide further strategy.[1]
The kinetic solubility of my compound is very low (<10 µg/mL). What are my options? The compound is poorly soluble, which is a hallmark of BCS Class II and IV drugs.[1] This is often the rate-limiting step for absorption.1. Formulation Approaches:     - Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.     - Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution rate.[2]     - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubilization in the gastrointestinal tract.[2]     - Complexation: Using cyclodextrins to form inclusion complexes can improve aqueous solubility. 2. Structural Modifications (Medicinal Chemistry): Introduce polar functional groups to the molecule to enhance its hydrophilicity, while carefully monitoring the impact on target potency.
My compound has good solubility, but the Caco-2 permeability (Papp A-B) is low (<1 x 10⁻⁶ cm/s). What does this indicate? The compound has low membrane permeability, characteristic of BCS Class III and IV drugs. This suggests that even if dissolved, it cannot efficiently cross the intestinal epithelium.1. Assess Efflux: Determine the efflux ratio by measuring permeability in both directions (A-B and B-A). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Co-dosing with Inhibitors: In the Caco-2 assay, co-dose with known efflux transporter inhibitors (e.g., verapamil for P-gp) to see if permeability improves.[3] 3. Prodrug Strategy: Modify the parent molecule into a more lipophilic prodrug that can cross the membrane and then be converted to the active drug in vivo.
The Caco-2 permeability is high, but the compound is rapidly cleared in the liver microsomal stability assay (t½ < 15 min). What is the likely issue? High first-pass metabolism in the liver. The drug is absorbed but is extensively metabolized before it can reach systemic circulation. This is a common issue for BCS Class II drugs.1. Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the microsomal assay. 2. Metabolic Soft Spot Identification: Determine the site of metabolic liability on the molecule. 3. Structural Modification: Modify the chemical structure at the metabolic "soft spot" to block or slow down metabolism (e.g., by introducing a fluorine atom or a bulkier group), while preserving pharmacological activity.
My compound has both low solubility and low permeability. What are the most effective strategies? This is a BCS Class IV compound, which presents the most significant challenge for oral delivery.A combination of strategies is often required: 1. Advanced Formulation: Employ enabling technologies like nanosuspensions or lipid-based formulations to address the solubility issue first. 2. Permeation Enhancers: Investigate the use of permeation enhancers in the formulation, though this must be done cautiously due to potential toxicity. 3. Structural Modification: This is often the most critical long-term strategy. The medicinal chemistry team should aim to improve both solubility and permeability simultaneously.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it important? A1: Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. It is a critical parameter in drug development as it determines the dose required to achieve therapeutic concentrations in the body.

Q2: What are the main factors that limit oral bioavailability? A2: The primary barriers to oral bioavailability are poor aqueous solubility, low permeability across the intestinal wall, and extensive first-pass metabolism in the gut wall and liver.

Q3: What is the Biopharmaceutics Classification System (BCS)? A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability[1]

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

This classification helps predict the in vivo performance of a drug and guides formulation development.

Q4: How is a drug classified as "highly soluble" or "highly permeable" according to the BCS? A4: A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. A drug is considered highly permeable when the extent of absorption in humans is determined to be 85% or more of an administered dose.

Q5: What is a Caco-2 permeability assay? A5: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal permeability.[4] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[4]

Q6: What is a liver microsomal stability assay? A6: This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[5] It uses subcellular fractions of the liver (microsomes) to determine the rate of drug metabolism, which helps predict hepatic clearance.[6]

Data Presentation: In Vitro Properties of Representative BCS Class II Drugs

The following table summarizes key in vitro ADME properties for several well-known BCS Class II drugs, which, like the hypothetical A-33853 derivatives, are characterized by low solubility and high permeability.

CompoundAqueous Solubility (µg/mL)Caco-2 P_app_ (A→B) (10⁻⁶ cm/s)Human Liver Microsomal t½ (min)
Ketoconazole ~1.2 - 17[7][8][9]0.1 - 1.0 (highly variable)< 10
Griseofulvin ~8.6[10]~1530 - 60
Carbamazepine ~240[11]15 - 30> 60
Danazol ~0.6[12]High (not specified)30 - 60
Piroxicam ~22 (pH 4.5) - 470 (pH 6.8)[13]> 10> 60
Verapamil High (pH dependent)1 - 5< 15

Note: The values presented are approximate and can vary significantly depending on the specific experimental conditions (e.g., pH, buffer composition, protein concentration).

Experimental Protocols

Kinetic Solubility Assay Protocol

Objective: To determine the kinetic solubility of a compound by measuring the concentration of the compound in solution after precipitation from a DMSO stock.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate shaker

  • Centrifuge with a plate rotor or filtration plate system

  • Plate reader (Nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the wells. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the turbidity of the solution using a nephelometer. Alternatively, for the direct UV method, separate the precipitated material by centrifugation (e.g., 3000 x g for 20 minutes) or filtration.

  • Transfer the supernatant to a new UV-transparent plate.

  • Measure the absorbance of the supernatant at the compound's λ_max_ using a UV-Vis spectrophotometer.

  • Calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in a solution of 1% DMSO in PBS.

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound dosing solution (e.g., 10 µM in HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral - A→B): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the test compound dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment, replacing the volume with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B→A): a. Follow the same procedure but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (P_app_) in cm/s using the following equation: P_app_ = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio: P_app_ (B→A) / P_app_ (A→B).

Human Liver Microsomal (HLM) Stability Assay Protocol

Objective: To determine the metabolic stability of a compound in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (e.g., 1 µM final concentration)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard to stop the reaction

  • 96-well plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and the test compound in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Include control incubations: one without the NADPH regenerating system (to assess non-CYP mediated degradation) and one with a known rapidly metabolized compound (positive control).

  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. d. Calculate the intrinsic clearance (CL_int_) in µL/min/mg protein.

Visualizations

workflow cluster_0 Initial Assessment cluster_1 In Vitro Profiling cluster_2 Problem Identification cluster_3 Strategy Selection cluster_4 Optimization & In Vivo Testing Start Start Compound_X A-33853 Derivative Start->Compound_X Solubility Aqueous Solubility Assay Compound_X->Solubility Permeability Caco-2 Permeability Assay Compound_X->Permeability Metabolism Liver Microsomal Stability Assay Compound_X->Metabolism BCS_Class Determine BCS Class Solubility->BCS_Class Permeability->BCS_Class Metabolism->BCS_Class Low_Sol Low Solubility Issue (BCS II/IV) BCS_Class->Low_Sol Solubility-Limited Low_Perm Low Permeability Issue (BCS III/IV) BCS_Class->Low_Perm Permeability-Limited High_Met High Metabolism Issue BCS_Class->High_Met Metabolism-Limited Formulation Formulation Strategies (e.g., SEDDS, Nanosizing) Low_Sol->Formulation Prodrug Prodrug Approach Low_Perm->Prodrug MedChem Medicinal Chemistry (Block Metabolism) High_Met->MedChem Optimized_Compound Optimized Lead Formulation->Optimized_Compound Prodrug->Optimized_Compound MedChem->Optimized_Compound PK_Study Rodent PK Study Optimized_Compound->PK_Study formulation_decision_tree Start Is the compound's oral bioavailability low? Solubility_Issue Is it a solubility issue? (BCS II or IV) Start->Solubility_Issue Yes No_Action Standard Formulation Start->No_Action No Permeability_Issue Is it a permeability issue? (BCS III or IV) Solubility_Issue->Permeability_Issue No Amorphous Amorphous Solid Dispersion Solubility_Issue->Amorphous Yes Lipid Lipid-Based Formulation (SEDDS) Solubility_Issue->Lipid Yes Particle_Size Particle Size Reduction Solubility_Issue->Particle_Size Yes Metabolism_Issue Is it a metabolism issue? Permeability_Issue->Metabolism_Issue No Prodrug Prodrug Strategy Permeability_Issue->Prodrug Yes MedChem Medicinal Chemistry Optimization Metabolism_Issue->MedChem Yes adme_factors cluster_GI Gastrointestinal Tract Oral_Dose Oral Dose Dissolution Dissolution Oral_Dose->Dissolution Absorption Absorption Dissolution->Absorption Solubilized Drug Solubility Solubility Solubility->Dissolution Permeability Permeability Permeability->Absorption Gut_Metabolism Gut Wall Metabolism Absorption->Gut_Metabolism First-Pass Portal_Vein Portal Vein Absorption->Portal_Vein Liver Liver Portal_Vein->Liver Liver->Portal_Vein First-Pass Metabolism Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation

References

Technical Support Center: Scaling Up Production of Antibiotic A-33853 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Antibiotic A-33853 for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its microbial source?

A1: this compound is a benzoxazole-family antibiotic. It is a natural product isolated from the fermentation broth of Streptomyces sp. NRRL 12068.[1]

Q2: What are the key stages in the production of this compound?

A2: The production process involves three main stages:

  • Fermentation: Cultivation of Streptomyces sp. NRRL 12068 in a suitable nutrient medium to produce the antibiotic.

  • Purification: Isolation and purification of A-33853 from the fermentation broth.

  • Analytical Characterization: Quantification and purity assessment of the final product.

Q3: What is a typical fermentation medium for producing this compound?

A3: A vegetative medium for the cultivation of Streptomyces sp. NRRL 12068 to produce A-33853 can be composed of glucose, soybean meal, corn-steep liquor, calcium carbonate, and sodium chloride.[2] The pH of the medium should be adjusted to 6.5 before sterilization.[2]

Q4: How can the production of A-33853 be monitored during fermentation?

A4: Production can be monitored by taking periodic samples from the fermenter and analyzing the concentration of A-33853 using techniques like High-Performance Liquid Chromatography (HPLC).

Q5: What are the general principles for purifying this compound?

A5: The purification process typically begins with the removal of mycelial mass from the fermentation broth by filtration.[2] The clarified broth is then subjected to a series of chromatographic steps to isolate and purify the antibiotic.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the scale-up of A-33853 production.

Fermentation Troubleshooting
Problem Potential Cause Recommended Solution
Low or no production of A-33853 Inadequate aeration and agitation.Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen for microbial growth and antibiotic synthesis.
Suboptimal fermentation medium composition.Verify the concentrations of all medium components. Consider optimizing the carbon and nitrogen sources.
Incorrect pH of the medium.Monitor and control the pH of the fermentation broth within the optimal range for Streptomyces sp. NRRL 12068.
Contamination of the culture.Implement strict aseptic techniques during inoculation and sampling. Check for microbial contaminants through microscopy and plating.
Foaming in the fermenter High protein content in the medium (e.g., soybean meal).Add food-grade antifoaming agents as needed. Optimize the agitation speed to minimize excessive foaming.
Poor growth of Streptomyces sp. NRRL 12068 Inoculum quality is poor.Ensure the inoculum is in the exponential growth phase and free from contamination.
Suboptimal temperature.Maintain the optimal fermentation temperature for Streptomyces sp. NRRL 12068.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Low recovery of A-33853 after filtration A-33853 is adsorbed to the mycelial mass.Adjust the pH of the broth before filtration to minimize antibiotic adsorption. Consider using filter aids.
Poor separation during chromatography Inappropriate stationary or mobile phase.Screen different chromatography resins and solvent systems to achieve optimal separation.
Column overloading.Reduce the sample load on the chromatography column.
Presence of impurities in the final product Incomplete separation of related compounds.Add additional purification steps, such as a final crystallization or a different mode of chromatography.
Degradation of A-33853.Investigate the stability of A-33853 under the purification conditions (pH, temperature, solvents).

Experimental Protocols

I. Fermentation Protocol for A-33853 Production

This protocol is based on the disclosed vegetative medium for Streptomyces sp. NRRL 12068.[2]

1. Media Preparation:

  • Prepare the fermentation medium with the following composition:

Component Concentration (g/L)
Glucose15.0
Soybean meal15.0
Corn-steep liquor10.0
Calcium Carbonate (CaCO₃)2.0
Sodium Chloride (NaCl)5.0
  • Adjust the pH of the medium to 6.5 using NaOH or HCl.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Prepare a seed culture of Streptomyces sp. NRRL 12068 in a suitable seed medium.

  • Incubate the seed culture at 28-30°C on a rotary shaker until it reaches the late exponential phase.

3. Fermentation:

  • Inoculate the sterile fermentation medium with the seed culture (typically 5-10% v/v).

  • Incubate the fermenter at 28-30°C with controlled agitation and aeration.

  • Monitor the fermentation process by measuring pH, dissolved oxygen, and A-33853 concentration at regular intervals.

II. Purification Protocol for A-33853

This is a general protocol for the purification of antibiotics from Streptomyces culture and will require optimization for A-33853.

1. Broth Clarification:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

2. Initial Extraction:

  • Extract the supernatant with a water-immiscible organic solvent (e.g., ethyl acetate, butanol) to partition the antibiotic into the organic phase.

  • Concentrate the organic extract under reduced pressure.

3. Chromatographic Purification:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

    • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Collect fractions and analyze for the presence of A-33853.

  • Reversed-Phase Chromatography (C18):

    • Pool the A-33853 containing fractions and concentrate.

    • Dissolve the semi-purified product in a suitable solvent and load it onto a C18 column.

    • Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

    • Collect and analyze fractions for pure A-33853.

4. Final Product Preparation:

  • Pool the pure fractions and remove the solvent under vacuum.

  • Lyophilize or crystallize the final product to obtain a stable powder.

III. HPLC Analysis of A-33853

This is a representative HPLC method for the analysis of benzoxazole-type antibiotics and should be optimized for A-33853.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength determined by the UV-Vis spectrum of A-33853
Injection Volume 10-20 µL
Column Temperature 25-30°C

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_purification Purification cluster_analysis Analysis media_prep Media Preparation inoculum_prep Inoculum Preparation media_prep->inoculum_prep fermentation Fermentation inoculum_prep->fermentation clarification Broth Clarification fermentation->clarification extraction Solvent Extraction clarification->extraction chromatography Chromatography extraction->chromatography final_product Final Product chromatography->final_product hplc HPLC Analysis final_product->hplc

Caption: Experimental workflow for A-33853 production.

troubleshooting_fermentation cluster_causes Potential Causes cluster_solutions Solutions low_yield Low A-33853 Yield aeration Inadequate Aeration low_yield->aeration medium Suboptimal Medium low_yield->medium ph Incorrect pH low_yield->ph contamination Contamination low_yield->contamination optimize_aeration Optimize Agitation/Aeration aeration->optimize_aeration optimize_medium Verify/Optimize Medium medium->optimize_medium control_ph Monitor/Control pH ph->control_ph aseptic_technique Improve Aseptic Technique contamination->aseptic_technique

Caption: Troubleshooting logic for low fermentation yield.

References

Validation & Comparative

A-33853 versus Miltefosine: A Comparative Guide to Efficacy Against Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leishmanial efficacy of the experimental compound A-33853 and the established drug miltefosine. The information presented is based on available preclinical data, offering a side-by-side analysis of their performance, supported by detailed experimental methodologies.

Quantitative Efficacy and Cytotoxicity

Initial studies have demonstrated that A-33853 exhibits potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. A direct comparison revealed that A-33853 is approximately three times more active than miltefosine against L. donovani in in vitro assays. Furthermore, synthetic analogues of A-33853 have shown selective inhibition of L. donovani at nanomolar concentrations, coupled with lower cytotoxicity compared to the parent compound.

Miltefosine, the only oral drug approved for leishmaniasis, has a well-documented efficacy profile against various Leishmania species. Its activity is multifaceted, involving the disruption of parasite cell membrane integrity, interference with signaling pathways, and induction of apoptosis-like cell death.

The following table summarizes the available quantitative data for A-33853, its analogues, and miltefosine.

CompoundTarget SpeciesAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in L6 cells) (µM)Selectivity Index (SI)Reference
A-33853 (Compound 31) L. donovaniIntracellular Amastigotes~3-fold > MiltefosineNot explicitly statedNot explicitly stated
Analogue (Compound 14) L. donovaniIntracellular AmastigotesNanomolar rangeLower than A-33853Not explicitly stated
Analogue (Compound 15) L. donovaniIntracellular AmastigotesNanomolar rangeLower than A-33853Not explicitly stated
Analogue (Compound 25) L. donovaniIntracellular AmastigotesNanomolar rangeLower than A-33853Not explicitly stated
Analogue (Compound 41) L. donovaniAxenic Amastigotes0.3130.799
Miltefosine L. donovaniIntracellular Amastigotes0.9 - 4.3Not consistently reportedNot consistently reported
Miltefosine L. donovaniPromastigotes0.4 - 3.8Not consistently reportedNot consistently reported

Experimental Protocols

The following are representative experimental protocols for assessing the anti-leishmanial activity and cytotoxicity of compounds like A-33853 and miltefosine, based on established methodologies.

In Vitro Anti-leishmanial Activity against Intracellular Amastigotes
  • Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. The plates are incubated at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection: Stationary-phase Leishmania donovani promastigotes are used to infect the macrophage monolayer at a parasite-to-macrophage ratio of 10:1. After 24 hours of co-incubation, non-internalized promastigotes are removed by washing.

  • Drug Treatment: The test compounds (A-33853, its analogues, or miltefosine) are dissolved in an appropriate solvent (e.g., DMSO) and added to the infected macrophages in a series of dilutions. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.

  • Assessment of Infection: The medium is removed, and the cells are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes per 100 macrophages is determined by microscopic examination. The 50% inhibitory concentration (IC50) is calculated as the drug concentration that causes a 50% reduction in the number of amastigotes compared to the untreated control.

In Vitro Cytotoxicity Assay against L6 Cells
  • Cell Culture: Rat skeletal muscle L6 cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and incubated at 37°C in a 5% CO2 atmosphere.

  • Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a resazurin-based assay. Resazurin solution is added to each well, and the plates are incubated for another 2-4 hours. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Miltefosine

The anti-leishmanial mechanism of miltefosine is multifactorial and not fully elucidated, but it is known to involve several key cellular processes in the parasite.

Miltefosine_Mechanism_of_Action cluster_parasite Leishmania Parasite Miltefosine Miltefosine Membrane Cell Membrane Disruption Miltefosine->Membrane Lipid Inhibition of Phospholipid Synthesis Miltefosine->Lipid Ca_Homeostasis Disruption of Ca2+ Homeostasis Miltefosine->Ca_Homeostasis Mitochondrion Mitochondrial Dysfunction Miltefosine->Mitochondrion Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Lipid->Apoptosis Ca_Homeostasis->Apoptosis Mitochondrion->Apoptosis

Caption: Proposed mechanism of action of miltefosine against Leishmania.

Miltefosine integrates into the parasite's cell membrane, disrupting its structure and function. It also inhibits key enzymes involved in phospholipid biosynthesis. Furthermore, it disrupts intracellular calcium homeostasis and induces mitochondrial dysfunction, ultimately leading to an apoptosis-like cell death cascade in the parasite.[1][2][3][4]

A-33853

The precise mechanism of action and the signaling pathways affected by A-33853 in Leishmania have not yet been fully elucidated and require further investigation.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of anti-leishmanial compounds.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay start Start culture_cells Culture Host Cells (e.g., Macrophages) start->culture_cells culture_l6 Culture L6 Cells start->culture_l6 infect_cells Infect Cells with Leishmania promastigotes culture_cells->infect_cells treat_compounds Treat with Test Compounds (A-33853 / Miltefosine) infect_cells->treat_compounds incubate Incubate for 72h treat_compounds->incubate assess_infection Assess Intracellular Amastigote Viability incubate->assess_infection determine_ic50 Determine IC50 assess_infection->determine_ic50 treat_l6 Treat with Test Compounds culture_l6->treat_l6 incubate_l6 Incubate for 72h treat_l6->incubate_l6 assess_viability Assess Cell Viability (Resazurin Assay) incubate_l6->assess_viability determine_cc50 Determine CC50 assess_viability->determine_cc50

References

A Head-to-Head Comparison of A-33853 and Pentamidine for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The current therapeutic options are limited by issues of toxicity, emerging resistance, and difficult administration routes. This guide provides a comparative analysis of the preclinical data for A-33853, a novel benzoxazole-based antibiotic, and pentamidine, an established aromatic diamidine compound used as a second-line treatment for leishmaniasis. While direct head-to-head studies are not available in the public domain, this document synthesizes available in vitro and in vivo data to offer a comparative perspective on their potential as antileishmanial agents.

At a Glance: Key Performance Metrics

The following tables summarize the available quantitative data for A-33853 and pentamidine, focusing on their in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis, and their cytotoxicity against mammalian cells.

Table 1: In Vitro Activity against Leishmania donovani

CompoundParasite StageIC50 / EC50 (µM)Reference
A-33853 Axenic Amastigotes0.27[1]
Pentamidine Promastigotes7.7[2]
Amastigotes0.30 ± 0.05[1]
Intracellular Amastigotes1.83[3]

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC50 (µM)Selectivity Index (SI)Reference
A-33853 L6 (Rat myoblasts)12.546.3[1]
Pentamidine Mouse Peritoneal Macrophages>30.8>4 (relative to promastigotes)[2]
J774 Macrophages--[4]
DH82 (Canine Macrophages)High toxicity at 72h-[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used to generate the data presented in this guide.

In Vitro Antileishmanial Activity Assays

Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the compounds against Leishmania parasites.

Protocol 1: Activity against L. donovani Axenic Amastigotes (for A-33853) [1]

  • Parasite Culture: Leishmania donovani (strain MHOM/ET/67/L82) axenic amastigotes are cultured in MAA/20 medium at 37°C in an atmosphere of 5% CO2.

  • Assay Setup: The assay is performed in 96-well microtiter plates. Compounds are serially diluted and added to the wells containing the parasite suspension.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Protocol 2: Activity against L. donovani Promastigotes (for Pentamidine) [2]

  • Parasite Culture: Leishmania donovani (strain DD8) promastigotes are grown in a suitable culture medium.

  • Assay Setup: The assay is conducted in 96-well plates. The test compound is added in serial dilutions to the parasite culture.

  • Incubation: Plates are incubated for a defined period, typically 72 hours.

  • Growth Inhibition Measurement: Parasite growth is assessed by counting the number of motile promastigotes using a hemocytometer or by a colorimetric method.

  • Data Analysis: IC50 values are determined by plotting the percentage of growth inhibition against the compound concentration.

Protocol 3: Activity against Intracellular Amastigotes (for Pentamidine) [3]

  • Host Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.

  • Infection: Macrophages are infected with L. donovani promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed by washing.

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compound.

  • Incubation: Plates are incubated for 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining. The infection index is calculated by multiplying the percentage of infected macrophages by the average number of amastigotes per macrophage.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the infection index by 50% compared to untreated controls.

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line to assess their selectivity.

Protocol 4: Cytotoxicity against L6 Cells (for A-33853) [1]

  • Cell Culture: Rat myoblast L6 cells are maintained in a suitable culture medium.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to attach.

  • Compound Exposure: The cells are exposed to serial dilutions of the test compound.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a resazurin-based assay.

  • Data Analysis: The CC50 values are calculated from the dose-response curves.

In Vivo Efficacy

In vivo studies are critical for evaluating the therapeutic potential of a drug candidate in a living organism.

Pentamidine In Vivo Studies

Several studies have evaluated the in vivo efficacy of pentamidine in murine models of visceral leishmaniasis.

  • In a study using Leishmania infantum-infected BALB/c mice, pentamidine-loaded nanoparticles showed a 3.3-fold higher activity compared to free pentamidine, with ED50 values of 0.32 mg/kg and 1.05 mg/kg, respectively[5].

  • Another study in Leishmania major-infected BALB/c mice demonstrated a 77% reduction in liver parasite load with pentamidine-bound nanoparticles[6].

  • In T-cell-deficient (nude) BALB/c mice infected with L. donovani, pentamidine showed leishmanistatic activity in immunocompetent mice but had minimal effect in the nude mice, suggesting a T-cell-dependent mechanism of action in vivo[2][7].

Protocol 5: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis (General Protocol)

  • Animal Model: BALB/c mice are typically used.

  • Infection: Mice are infected intravenously with L. donovani promastigotes or amastigotes.

  • Treatment: Treatment with the test compound is initiated at a specific time point post-infection and administered for a defined duration and dose.

  • Parasite Load Determination: At the end of the treatment period, animals are euthanized, and the parasite burden in the liver and spleen is quantified. This is often done by counting Leishman-Donovan Units (LDUs) in Giemsa-stained tissue imprints or by quantitative PCR.

  • Data Analysis: The percentage of parasite load reduction in treated groups is calculated relative to the untreated control group.

A-33853 In Vivo Studies

Currently, there is no publicly available data on the in vivo efficacy of A-33853 for the treatment of leishmaniasis. Further studies are required to evaluate its therapeutic potential in animal models.

Signaling Pathways and Experimental Workflows

Visual representations of experimental processes and biological pathways can aid in understanding complex data.

Experimental_Workflow_In_Vitro_Amastigote_Assay cluster_0 Host Cell Preparation cluster_1 Parasite Infection cluster_2 Compound Treatment & Analysis A Harvest peritoneal macrophages B Seed macrophages in 96-well plates A->B C Infect macrophages with L. donovani promastigotes B->C D Incubate to allow phagocytosis & transformation C->D E Wash to remove extracellular parasites D->E F Add serial dilutions of test compound E->F G Incubate for 72 hours F->G H Fix and stain with Giemsa G->H I Microscopic quantification of intracellular amastigotes H->I J Calculate IC50 I->J

Caption: Workflow for the intracellular amastigote assay.

Experimental_Workflow_In_Vivo_Efficacy_Assay A Infect BALB/c mice with L. donovani parasites B Initiate treatment with test compound or vehicle A->B C Administer treatment for a defined period B->C D Euthanize mice and harvest liver and spleen C->D E Prepare tissue imprints and stain with Giemsa D->E F Quantify parasite load (LDU counting) E->F G Calculate % parasite load reduction F->G

Caption: General workflow for in vivo efficacy testing.

Conclusion

Based on the available in vitro data, both A-33853 and pentamidine demonstrate potent activity against Leishmania donovani amastigotes, with IC50 values in the sub-micromolar range. A-33853 exhibits a favorable selectivity index, suggesting a potentially wider therapeutic window compared to some applications of pentamidine. However, the lack of in vivo data for A-33853 is a significant gap in its preclinical evaluation.

Pentamidine's efficacy in vivo appears to be influenced by the host's immune status, a critical consideration for its clinical use, particularly in immunocompromised patients. While nanoparticle formulations of pentamidine show promise in enhancing its efficacy and potentially reducing toxicity, further research is needed.

References

The Untapped Potential of A-33853: A Comparative Guide to its Synergistic Effects with Known Antileishmanial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global fight against leishmaniasis, a parasitic disease affecting millions, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive comparison of the benzoxazole derivative A-33853 and its potential for synergistic combination therapy with established antileishmanial agents. While direct experimental data on the synergistic effects of A-33853 is not yet publicly available, this document synthesizes existing data on its potent standalone activity and outlines the scientific rationale and methodologies for future synergistic studies.

A-33853, an antibiotic isolated from Streptomyces sp., has demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Notably, research has indicated that A-33853 is approximately three-fold more active than the current oral standard, miltefosine, highlighting its potential as a powerful new antileishmanial candidate.[1] The exploration of its synergistic capabilities with drugs like amphotericin B, miltefosine, and paromomycin could pave the way for more effective, lower-dose, and resistance-mitigating treatment regimens.

Comparative Analysis of In Vitro Antileishmanial Activity

To contextualize the potential of A-33853, the following table summarizes its reported in vitro efficacy alongside that of standard antileishmanial drugs against Leishmania species. It is important to note that IC50 values can vary significantly based on the Leishmania species, parasite stage (promastigote or amastigote), and the specific assay conditions.

Drug/CompoundTarget Organism/StageIC50 (µM)Reference(s)
A-33853 L. donovani (amastigote)~0.3 - 1.4 (estimated)[1]
Miltefosine L. donovani (amastigote)0.9 - 4.3[2]
L. major (amastigote)5.7[3]
L. tropica (amastigote)4.2[3]
L. mexicana (amastigote)1[4]
Amphotericin B L. donovani (amastigote)0.1 - 0.4[2]
L. martiniquensis (amastigote)~0.025[5]
Paromomycin L. donovani (amastigote)8[6]
Antimony (SbV) L. donovani (amastigote)19.3 µg/mL[7]

Note: The IC50 for A-33853 is an estimation based on the reported three-fold higher activity compared to miltefosine. Actual values would need to be determined experimentally.

Hypothesized Synergistic Mechanisms of A-33853

While the precise mechanism of action for A-33853 is not fully elucidated, related benzoxazole and benzothiazole derivatives have been suggested to inhibit key enzymes in the folate biosynthesis pathway of Leishmania, such as pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS).[8][9][10][11][12][13] This pathway is crucial for the parasite's survival and DNA synthesis.

Combining A-33853 with drugs that have different mechanisms of action could lead to synergistic effects. For instance:

  • With Amphotericin B: Amphotericin B disrupts the parasite's cell membrane by binding to ergosterol. A combination with A-33853, which would inhibit an internal metabolic pathway, could create a multi-pronged attack, potentially leading to faster parasite clearance and reduced doses of the notoriously toxic amphotericin B.

  • With Miltefosine: Miltefosine is known to interfere with lipid metabolism and signal transduction pathways in Leishmania. A synergistic interaction with A-33853 could enhance the disruption of parasite cellular processes.

  • With Paromomycin: Paromomycin is an aminoglycoside that inhibits protein synthesis. Combining this with a folate pathway inhibitor like A-33853 could simultaneously halt protein production and DNA replication, leading to a potent synergistic effect.

Experimental Protocols for Assessing Synergy

To formally evaluate the synergistic potential of A-33853, standardized in vitro and in vivo experimental protocols are essential.

In Vitro Synergy Assessment: Checkerboard Assay

The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.

Methodology:

  • Parasite Culture: Leishmania promastigotes are cultured to the late logarithmic phase. For assays involving intracellular amastigotes, a suitable macrophage cell line (e.g., J774A.1 or THP-1) is infected with promastigotes.

  • Drug Preparation: Stock solutions of A-33853 and the partner drug (e.g., amphotericin B, miltefosine) are prepared. A series of two-fold dilutions of each drug is made.

  • Assay Plate Setup: In a 96-well microtiter plate, the dilutions of A-33853 are added along the x-axis, and the dilutions of the partner drug are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Incubation: The cultured parasites (promastigotes or infected macrophages) are added to each well. The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay.[14][15]

  • Data Analysis: The 50% inhibitory concentration (IC50) for each drug alone and for each combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

    FICI = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)

    The interaction is classified based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Path Forward

To facilitate the understanding of the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_parasite Culture Leishmania (promastigotes or amastigotes) add_parasites Add parasites to wells prep_parasite->add_parasites prep_drugs Prepare serial dilutions of A-33853 and partner drug setup_plate Set up 96-well plate with drug concentration matrix prep_drugs->setup_plate setup_plate->add_parasites incubation Incubate for 72 hours add_parasites->incubation viability Assess parasite viability (e.g., Resazurin assay) incubation->viability calc_ic50 Calculate IC50 values viability->calc_ic50 calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) calc_ic50->calc_fici determine_interaction Determine interaction: Synergy, Additive, or Antagonism calc_fici->determine_interaction

Caption: Experimental workflow for in vitro synergy testing.

signaling_pathway cluster_membrane Parasite Cell Membrane cluster_metabolism Folate Biosynthesis Pathway ergosterol Ergosterol Synthesis DHFR_TS DHFR-TS folate_metabolism Folate Metabolism DHFR_TS->folate_metabolism PTR1 PTR1 PTR1->folate_metabolism dna_synthesis DNA Synthesis folate_metabolism->dna_synthesis Amphotericin_B Amphotericin B Amphotericin_B->ergosterol Inhibits A33853 A-33853 (Benzoxazole Derivative) A33853->DHFR_TS Inhibits (Hypothesized) A33853->PTR1 Inhibits (Hypothesized)

Caption: Hypothetical synergistic targeting of Leishmania.

Conclusion and Future Directions

The potent in vitro antileishmanial activity of A-33853 positions it as a promising candidate for further drug development. While direct evidence of its synergistic effects is pending, the scientific rationale for combining it with existing antileishmanial drugs is strong. Future research should prioritize conducting comprehensive in vitro and in vivo synergy studies as outlined in this guide. The successful demonstration of synergy could significantly impact the therapeutic landscape for leishmaniasis, offering the potential for more effective and safer treatment options for this neglected tropical disease.

References

Cross-resistance profile of A-33853 in drug-resistant Leishmania strains

Author: BenchChem Technical Support Team. Date: November 2025

A new class of compounds, synthetic analogs of the natural product A-33853, demonstrates significant promise in overcoming drug resistance in Leishmania, the protozoan parasite responsible for leishmaniasis. This guide provides a comparative analysis of their performance, supported by available experimental data, and details the methodologies for assessing their cross-resistance profiles.

Executive Summary

Leishmaniasis treatment is increasingly hampered by the emergence of parasite resistance to first-line therapies, including pentavalent antimonials, miltefosine, amphotericin B, and paromomycin. Research into novel chemical scaffolds has led to the investigation of A-33853, a natural product, and its synthetic analogs. One such analog, GNF6702, a benzoxazole, has shown remarkable potency against Leishmania donovani, the causative agent of visceral leishmaniasis. Crucially, studies indicate that GNF6702 maintains its efficacy against a panel of drug-resistant L. donovani strains, suggesting a mechanism of action that is distinct from current therapies and less susceptible to existing resistance mechanisms. This makes the A-33853 chemical class a promising foundation for the development of new, broadly effective antileishmanial drugs.

Comparative Efficacy of A-33853 Analog (GNF6702)

While a comprehensive head-to-head comparison of a single A-33853 analog against a full panel of drug-resistant Leishmania strains is not available in a single publication, the available data for the extensively studied analog GNF6702 against wild-type L. donovani and the notable difficulty in generating resistance to it, provide strong evidence for its favorable cross-resistance profile.

Table 1: In Vitro Efficacy of GNF6702 against Wild-Type Leishmania donovani

CompoundParasite StageEC50 (nM)Host CellSelectivity Index (SI)
GNF6702Axenic Amastigotes18 ± 1.8->2777
GNF6702Intracellular Amastigotes18 ± 1.8Primary Murine Peritoneal Macrophages>2777

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. SI (Selectivity Index) is the ratio of the toxic concentration to the effective concentration.

Cross-Resistance Profile Insights

Attempts to generate resistance to GNF6702 in L. donovani through continuous drug pressure over 12 months were unsuccessful[1]. This strongly suggests that the target and mechanism of action of GNF6702 are novel and not susceptible to the common resistance pathways that affect other antileishmanial drugs. The compound targets the kinetoplastid proteasome, a different vulnerability in the parasite compared to existing drugs[1][2][3].

Benchmarking Against Standard Antileishmanial Drugs

To contextualize the potential of A-33853 analogs, it is useful to compare their profile with the known resistance patterns of standard drugs.

Table 2: Representative In Vitro Efficacy of Standard Drugs against Sensitive and Resistant Leishmania donovani Strains

DrugStrainParasite StageEC50 (µM)Resistance Index (RI)
Pentavalent Antimony (SbV) SensitiveIntracellular Amastigotes~2-5-
ResistantIntracellular Amastigotes>30>6-15
Miltefosine (MIL) SensitiveIntracellular Amastigotes~2-5-
ResistantIntracellular Amastigotes>20>4-10
Amphotericin B (AmB) SensitiveIntracellular Amastigotes~0.05-0.2-
ResistantIntracellular Amastigotes>1.0>5-20
Paromomycin (PMM) SensitiveIntracellular Amastigotes~10-20-
ResistantIntracellular Amastigotes>100>5-10

Resistance Index (RI) is the ratio of the EC50 of the resistant strain to the EC50 of the sensitive strain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug efficacy and cross-resistance. Below are standard protocols for the in vitro generation of drug-resistant Leishmania strains and the subsequent evaluation of drug susceptibility.

Protocol 1: In Vitro Generation of Drug-Resistant Leishmania donovani

This protocol describes a stepwise drug pressure method to select for resistant parasites.

  • Initiation of Culture: Start with a clonal population of wild-type L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum.

  • Initial Drug Exposure: Introduce the selecting drug (e.g., sodium stibogluconate, miltefosine, amphotericin B, or paromomycin) at a concentration equal to the EC50 value.

  • Stepwise Increase in Drug Concentration: Once the parasites resume a normal growth rate, double the concentration of the drug in the culture medium.

  • Monitoring and Maintenance: Monitor parasite viability and morphology regularly. Maintain the parasites at each drug concentration for several passages to ensure the stability of the resistant phenotype.

  • Clonal Selection: After achieving a desired level of resistance (typically a 10- to 20-fold increase in EC50), clone the resistant population by limiting dilution to ensure a genetically homogenous population for subsequent assays.

  • Stability Assessment: To assess the stability of the resistance, culture the resistant line in the absence of drug pressure for an extended period (e.g., 10-20 passages) and then re-determine the EC50.

Protocol 2: Intracellular Amastigote Drug Susceptibility Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.

  • Macrophage Seeding: Seed murine peritoneal macrophages or a human monocytic cell line (like THP-1) in 96-well plates and allow them to adhere and/or differentiate.

  • Parasite Infection: Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells to remove any non-phagocytosed promastigotes.

  • Drug Application: Add fresh medium containing serial dilutions of the test compounds (e.g., A-33853 analogs) and reference drugs. Include appropriate controls (untreated infected cells and uninfected cells).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Burden: Fix and stain the cells with Giemsa or a fluorescent DNA dye (e.g., DAPI). Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopy or automated high-content imaging.

  • Data Analysis: Calculate the EC50 values by plotting the percentage of parasite inhibition against the drug concentration using a non-linear regression model.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cross-Resistance Profiling

G cluster_0 Generation of Resistant Strains cluster_1 Drug Susceptibility Assay cluster_2 Data Analysis WT Wild-Type L. donovani Sb_R Antimony-Resistant WT->Sb_R Stepwise Drug Pressure MIL_R Miltefosine-Resistant WT->MIL_R Stepwise Drug Pressure AmB_R Amphotericin B-Resistant WT->AmB_R Stepwise Drug Pressure PAR_R Paromomycin-Resistant WT->PAR_R Stepwise Drug Pressure Assay Intracellular Amastigote Assay EC50 EC50 Determination Assay->EC50 Strains WT & Resistant Strains Strains->Assay Drugs A-33853 Analog & Reference Drugs Drugs->Assay RI Resistance Index Calculation EC50->RI Conclusion Cross-Resistance Profile RI->Conclusion Comparative Analysis

Caption: Workflow for assessing the cross-resistance of A-33853 analogs.

Conceptual Mechanism of Action and Resistance

G cluster_0 Standard Drugs cluster_1 Resistance Mechanisms cluster_2 A-33853 Analog (GNF6702) cluster_3 Parasite Target Sb Antimonials Efflux Increased Drug Efflux Sb->Efflux Uptake Decreased Drug Uptake Sb->Uptake MIL Miltefosine MIL->Uptake AmB Amphotericin B Target Target Modification AmB->Target Proteasome Kinetoplastid Proteasome Efflux->Proteasome No Overlap Uptake->Proteasome No Overlap Target->Proteasome No Overlap A33853 GNF6702 A33853->Proteasome Inhibition

References

Validating N-Myristoyltransferase as a Therapeutic Target in Leishmania: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and complex administration routes. The discovery and validation of novel therapeutic targets are paramount for the development of safer and more effective anti-leishmanial drugs. This guide provides a comprehensive comparison of N-myristoyltransferase (NMT) as a promising therapeutic target in Leishmania, benchmarked against established targets and existing drug classes.

Executive Summary

N-myristoyltransferase, an enzyme essential for parasite viability, has been robustly validated both genetically and pharmacologically as a drug target in Leishmania.[1][2][3][4][5][6][7] NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a range of substrate proteins crucial for various cellular processes, including signal transduction and protein trafficking.[6][8] Inhibition of NMT leads to parasite death, and its absence in the human host in a comparable form presents an attractive therapeutic window. This guide presents experimental data supporting NMT as a target, details the protocols for its validation, and compares its potential with that of other key targets, such as the ergosterol biosynthesis pathway and protein kinases.

Comparative Efficacy of Anti-leishmanial Compounds

The following tables summarize the in vitro efficacy of various compounds targeting NMT, sterol biosynthesis, and protein kinases in Leishmania donovani, the causative agent of visceral leishmaniasis.

Table 1: Efficacy of N-Myristoyltransferase (NMT) Inhibitors against Leishmania donovani

Compound IDTargetL. donovani NMT IC50 (nM)L. donovani Amastigote EC50 (µM)Mammalian Cell Cytotoxicity (µM)Selectivity Index (SI)Reference
DDD100097NMT0.342.4>25 (THP-1 cells)>10.4[1][3][9]
IMP-0000195NMT76.51212 (macrophages)1[10][11]
IMP-0000197NMT-16 (extracellular amastigotes)>45 (macrophages)>2.8[10]
Compound 13NMT->50 (ex vivo amastigotes)>90 (macrophages)-[12][13]
DDD85646NMTPotent inhibitorRelatively poor--[10]

Table 2: Efficacy of Existing Anti-leishmanial Drugs and Other Target Inhibitors

CompoundTarget/Mechanism of ActionL. donovani Amastigote EC50 (µM)Reference
Amphotericin BBinds to ergosterol in the cell membrane, forming pores.[14][15][16][17][18]0.03[10]
MiltefosineInteracts with lipids, inhibits cytochrome c oxidase, and induces apoptosis-like cell death.[19][20][21][22][23]1.0 - 1.45[10][24]
KetoconazoleInhibits sterol C14-demethylase in the ergosterol biosynthesis pathway.[25]-
SunitinibProtein Kinase Inhibitor1.1[24][26]
SorafenibProtein Kinase Inhibitor3.7[24][26]
LapatinibProtein Kinase Inhibitor2.5[24][26]

Experimental Protocols

Detailed methodologies are crucial for the validation of any therapeutic target. Below are the key experimental protocols used to assess the viability of NMT as a drug target in Leishmania.

NMT Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Leishmania NMT.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against L. donovani NMT.

  • Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged myristoyl-CoA analogue onto a synthetic peptide substrate.

  • Materials:

    • Recombinant L. donovani NMT enzyme.

    • Myristoyl-CoA.

    • Peptide substrate (e.g., a peptide derived from an ARF protein).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., HEPES, Triton X-100, DTT).

    • Detection system (e.g., scintillation counter for radiolabeled assays or a fluorescence plate reader).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the NMT enzyme, peptide substrate, and myristoyl-CoA to the assay buffer.

    • Add the test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25-30°C) for a specified time.

    • Stop the reaction (e.g., by adding a stop solution or by capturing the peptide on a filter).

    • Measure the signal (radioactivity or fluorescence) to determine the extent of myristoylation.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vitro Anti-amastigote Assay

This assay assesses the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.

  • Objective: To determine the half-maximal effective concentration (EC50) of test compounds against L. donovani amastigotes within host macrophages.

  • Principle: Macrophages are infected with Leishmania amastigotes and then treated with the test compounds. The viability of the intracellular parasites is subsequently measured.

  • Materials:

    • Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages).

    • Leishmania donovani amastigotes.

    • Cell culture medium and supplements.

    • Test compounds.

    • A method for quantifying parasite load (e.g., Giemsa staining and microscopic counting, or a reporter gene assay like luciferase or GFP).

  • Procedure:

    • Seed macrophages in a multi-well plate and allow them to adhere.

    • Infect the macrophages with L. donovani amastigotes at a defined multiplicity of infection.

    • After an incubation period to allow for phagocytosis, wash away extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate for a period that allows for parasite replication (e.g., 72 hours).

    • Fix and stain the cells with Giemsa for microscopic quantification of the number of amastigotes per macrophage.

    • Alternatively, for reporter-based assays, lyse the cells and measure the reporter signal.

    • Calculate the percentage of parasite inhibition and determine the EC50 value.

Mammalian Cell Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compounds for the parasite over the host cells.

  • Objective: To determine the half-maximal cytotoxic concentration (CC50) of test compounds on a mammalian cell line.

  • Principle: The viability of a mammalian cell line is measured after exposure to the test compounds.

  • Materials:

    • A relevant mammalian cell line (e.g., HEK293, HepG2, or the same macrophage line used in the anti-amastigote assay).

    • Cell culture medium.

    • Test compounds.

    • A viability reagent (e.g., resazurin, MTT, or CellTiter-Glo).

  • Procedure:

    • Seed the mammalian cells in a multi-well plate.

    • Add serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Add the viability reagent and incubate as required.

    • Measure the signal (fluorescence or absorbance) to determine cell viability.

    • Calculate the CC50 value. The Selectivity Index (SI) is then calculated as CC50 / EC50.

Visualizing the Validation Pathway and a Comparison of Targets

The following diagrams illustrate the NMT signaling pathway, the experimental workflow for its validation, and a comparison with other therapeutic targets in Leishmania.

NMT_Signaling_Pathway cluster_parasite Leishmania Parasite cluster_function Cellular Functions Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (LdNMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation Peptide N-terminal Glycine Substrate Protein Peptide->NMT Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction Vesicular_Transport Vesicular Transport Myristoylated_Protein->Vesicular_Transport Inhibitor NMT Inhibitor (e.g., DDD100097) Inhibitor->NMT Inhibits Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Target_Identification Target Identification (NMT) Genetic_Validation Genetic Validation (Gene Knockout) Target_Identification->Genetic_Validation Enzyme_Assay Enzyme Inhibition Assay (IC50) Genetic_Validation->Enzyme_Assay Amastigote_Assay Intracellular Amastigote Assay (EC50) Enzyme_Assay->Amastigote_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity (CC50) Amastigote_Assay->Cytotoxicity_Assay Selectivity Determine Selectivity Index (SI = CC50/EC50) Cytotoxicity_Assay->Selectivity Animal_Model Animal Model of Visceral Leishmaniasis Selectivity->Animal_Model Efficacy_Study In Vivo Efficacy Study (Parasite Burden Reduction) Animal_Model->Efficacy_Study Target_Comparison Targets Therapeutic Targets in Leishmania NMT N-Myristoyltransferase (NMT) - Essential for parasite viability - High selectivity potential - Novel mechanism of action Targets->NMT Sterol_Biosynthesis Sterol Biosynthesis Pathway - Well-established target - Target of existing drugs (Amphotericin B, Azoles) - Potential for resistance Targets->Sterol_Biosynthesis Protein_Kinases Protein Kinases - Crucial for cell cycle and signaling - Potential for drug repurposing (cancer drugs) - Selectivity can be a challenge Targets->Protein_Kinases Other_Targets Other Emerging Targets - e.g., Trypanothione Reductase, Proteases - Novel mechanisms - Less clinically validated Targets->Other_Targets

References

Comparative Guide to Immunomodulatory Agents in Leishmania Infection

Author: BenchChem Technical Support Team. Date: November 2025

A-33853 Substitution Note: Initial searches for a compound designated "A-33853" in the context of Leishmania infection did not yield specific results. Therefore, this guide utilizes Imiquimod , a well-characterized synthetic immunomodulator, as a representative compound for comparison.

This guide provides a comparative analysis of three compounds—Imiquimod, Sodium Stibogluconate (SSG), and Quercetin—and their respective effects on the host immune response to Leishmania infection. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Leishmania parasites are obligate intracellular pathogens that reside and replicate within host macrophages. A critical determinant of infection outcome is the nature of the host immune response. A protective Th1-type response, characterized by the production of pro-inflammatory cytokines like IFN-γ and TNF-α, leads to macrophage activation and parasite clearance. Conversely, a non-protective Th2-type response, with cytokines such as IL-10, promotes parasite survival and disease progression. The compounds discussed below modulate these immune pathways to varying degrees, offering different therapeutic strategies against leishmaniasis.

Comparative Performance Data

The following tables summarize the quantitative effects of Imiquimod, Sodium Stibogluconate, and Quercetin on key aspects of the anti-Leishmanial immune response.

Table 1: In Vitro Efficacy Against Leishmania Species
CompoundLeishmania SpeciesAssay TypeIC50 / EC50 ValueCitation(s)
Imiquimod L. majorIntracellular AmastigotesNot specified (effective stimulation of leishmanicidal activity)[1]
Sodium Stibogluconate (SSG) L. tropicaIntracellular Amastigotes~4x higher than SSG-NDLs[2]
Quercetin L. braziliensisIntracellular Amastigotes21 ± 2.5 µM[3]
L. majorIntracellular Amastigotes0.85 µM[4]
L. amazonensisIntracellular Amastigotes3.4 µM[3]
L. donovaniIntracellular Amastigotes240 µM[3]
Table 2: In Vivo Efficacy in Murine Models of Leishmaniasis
CompoundMurine ModelLeishmania SpeciesTreatment RegimenOutcomeCitation(s)
Imiquimod (+ Glucantime) BALB/c miceL. majorCombination therapySignificant reduction in footpad thickness and parasite load[5]
Sodium Stibogluconate (SSG) BALB/c miceL. donovani300 mg SbV/kgSignificant reduction in spleen and liver parasite burdens[6]
Quercetin BALB/c miceL. amazonensis16 mg/kg/day (oral)Controlled lesion size and reduced parasite load[3]
HamstersL. braziliensisTopical, daily for 15 days100% cure rate[7][8]
Table 3: Effects on Macrophage Activation and Cytokine Production
CompoundEffect on MacrophagesPro-inflammatory Cytokines (Th1)Anti-inflammatory Cytokines (Th2)Citation(s)
Imiquimod Stimulates leishmanicidal activity; induces nitric oxide (NO) synthesis.[1][9]↑ IL-12, ↑ TNF-α, ↑ IFN-γ, ↑ IL-1β, ↑ IL-6.[9]↓ IL-10.[9][1][9]
Sodium Stibogluconate (SSG) Induces ROS and NO production.[10]↑ TNF-α.[10]↓ TGF-β, ↓ IL-10.[6][6][10]
Quercetin Increases ROS production; does not alter NO production.[3]↓ TNF-α, ↓ IL-6.[4]↑ IL-10.[3][3][4]

Signaling Pathways and Mechanisms of Action

Imiquimod

Imiquimod is a synthetic imidazoquinoline that acts as a Toll-like receptor 7 (TLR7) agonist.[9] Activation of TLR7 on macrophages and dendritic cells initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB.[11] This results in the upregulation of pro-inflammatory cytokines, including IL-12 and TNF-α, which are crucial for driving a Th1-type immune response and activating the leishmanicidal functions of macrophages.[9][12]

Imiquimod_Pathway Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ) NFkB->Cytokines Macrophage Macrophage Activation Cytokines->Macrophage Killing Parasite Killing Macrophage->Killing

Imiquimod's TLR7-mediated signaling pathway in macrophages.
Sodium Stibogluconate (SSG)

SSG, a pentavalent antimonial, has a complex mechanism of action that involves both direct anti-parasitic effects and immunomodulation. It is believed to be a pro-drug, requiring reduction to its trivalent form (SbIII) to become active. From an immunological perspective, SSG treatment induces the activation of intracellular signaling pathways, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) like ERK-1/2 and p38 MAPK in macrophages.[10][13] This activation leads to an early wave of reactive oxygen species (ROS) production followed by a later, TNF-α dependent wave of nitric oxide (NO) production, both of which are critical for parasite killing.[10]

SSG_Pathway SSG SSG (SbV) PI3K PI3K SSG->PI3K PKC_Ras PKC / Ras PI3K->PKC_Ras Akt Akt PI3K->Akt ERK ERK-1/2 PKC_Ras->ERK p38 p38 MAPK Akt->p38 ROS ROS Production (early) ERK->ROS TNFa TNF-α Release p38->TNFa Killing Parasite Killing ROS->Killing NO NO Production (late) TNFa->NO NO->Killing

SSG's immunomodulatory signaling cascade in macrophages.
Quercetin

Quercetin is a natural flavonoid with a range of biological activities. Its anti-leishmanial effect appears to be multifaceted. In vitro studies show that quercetin can induce ROS production in infected macrophages, contributing to parasite killing.[3][14] Unlike Imiquimod and SSG, it does not seem to significantly increase NO production.[3] Some studies suggest it has an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, while potentially increasing the anti-inflammatory cytokine IL-10.[3][4] This dual action of direct anti-parasitic activity via ROS induction and modulation of the inflammatory response makes it a compound of interest.

Experimental Protocols

In Vitro Macrophage Infection Assay

This protocol provides a general workflow for infecting macrophages with Leishmania promastigotes to test the efficacy of compounds.

Macrophage_Infection_Workflow start Start step1 1. Culture Macrophages (e.g., J774, THP-1, or BMDMs) in 96-well plates. start->step1 step2 2. Allow macrophages to adhere (4-24 hours at 37°C, 5% CO2). step1->step2 step3 3. Add stationary-phase Leishmania promastigotes (MOI of 10:1 to 20:1). step2->step3 step4 4. Incubate for 4-24 hours to allow phagocytosis. step3->step4 step5 5. Wash to remove extracellular parasites. step4->step5 step6 6. Add medium containing test compounds at various concentrations. step5->step6 step7 7. Incubate for 24-72 hours. step6->step7 step8 8. Fix, stain (e.g., Giemsa), and quantify intracellular amastigotes via microscopy. step7->step8 end End step8->end

General workflow for in vitro macrophage infection assay.

Detailed Steps:

  • Cell Culture: Plate murine or human macrophages (e.g., J774, THP-1, or bone marrow-derived macrophages) in 96-well plates at a density of 5x10^4 to 1x10^5 cells/well and culture in appropriate medium (e.g., RPMI-1640 with 10% FBS).[15]

  • Adherence: Incubate the plates at 37°C with 5% CO2 for 4 to 24 hours to allow the macrophages to adhere to the plate surface.[15]

  • Infection: Add stationary-phase Leishmania promastigotes to the macrophage monolayers at a multiplicity of infection (MOI) of 10:1 to 20:1 (parasites:macrophage).

  • Phagocytosis: Co-incubate the cells and parasites for 4 to 24 hours to allow for phagocytosis of the promastigotes.

  • Washing: Gently wash the wells with warm PBS or medium to remove any non-phagocytosed, extracellular parasites.[15]

  • Treatment: Add fresh culture medium containing serial dilutions of the test compounds (Imiquimod, SSG, Quercetin) or vehicle control to the infected cells.

  • Incubation: Incubate the treated, infected cells for a further 24 to 72 hours.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by light microscopy. The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytokine Measurement by ELISA
  • Sample Collection: Collect supernatants from treated and untreated infected macrophage cultures (for in vitro analysis) or serum from treated and untreated infected mice (for in vivo analysis).

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-12) diluted in coating buffer. Incubate overnight at 4°C.[16]

  • Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants or serum samples, along with a standard curve of known cytokine concentrations, to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: After washing, add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: After another wash step, add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: After a final wash, add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.[17]

Conclusion

Imiquimod, Sodium Stibogluconate, and Quercetin each modulate the host immune response to Leishmania infection through distinct mechanisms.

  • Imiquimod acts as a potent Th1-polarizing agent through TLR7 agonism, making it a strong candidate for immunotherapy, particularly in combination with standard anti-leishmanial drugs.

  • Sodium Stibogluconate combines direct parasiticidal action with the induction of macrophage effector mechanisms (ROS and NO production) via host cell signaling pathways, highlighting the importance of a functional host immune system for its efficacy.

  • Quercetin , a natural product, demonstrates both direct anti-leishmanial activity and immunomodulatory effects, primarily through the induction of ROS and a complex regulation of inflammatory cytokines. Its oral and topical efficacy in animal models suggests its potential as a therapeutic agent.

The choice of therapeutic strategy may depend on the specific Leishmania species, the clinical manifestation of the disease, and the host's immune status. The data presented here provides a framework for comparing these compounds and guiding future research in the development of novel anti-leishmanial therapies.

References

Navigating the Therapeutic Minefield: A Comparative Safety Analysis of Standard Antileishmanial Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Note on the Investigational Compound A-33853: An extensive review of publicly available scientific literature and preclinical research databases did not yield sufficient data regarding the safety profile of a compound designated "A-33853" for the treatment of leishmaniasis. Consequently, a direct comparison with standard therapies is not feasible at this time. This guide will therefore focus on a comprehensive comparison of the safety profiles of established first- and second-line antileishmanial agents, providing a critical resource for contextualizing the development of new chemical entities.

Leishmaniasis treatment remains a significant challenge, marked by a limited arsenal of drugs, many of which carry substantial toxicity risks. The choice of therapy often involves a difficult balance between efficacy and patient safety. This guide provides an objective comparison of the safety profiles of the primary antileishmanial drugs: pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.

Comparative Overview of Adverse Events

The following tables summarize the most frequently reported adverse events associated with standard antileishmanial therapies. The incidence of these effects can vary based on patient populations, nutritional status, and the specific Leishmania species.

Table 1: Safety Profiles of Pentavalent Antimonials and Amphotericin B

Adverse Event CategoryPentavalent Antimonials (Sodium Stibogluconate, Meglumine Antimoniate)Amphotericin B DeoxycholateLiposomal Amphotericin B (L-AmB)
Cardiotoxicity Common and Serious: ECG changes (QT interval prolongation, T-wave inversion), arrhythmias. Risk increases with cumulative dose.Less common but possible, including arrhythmias.Significantly reduced incidence compared to deoxycholate formulation.
Nephrotoxicity Reversible kidney failure is a known side effect.[1]Very Common and Dose-Limiting: Azotemia, hypokalemia, renal tubular acidosis.[2][3] Permanent damage can occur.[2]Significantly Reduced: Lower incidence and severity of kidney damage.[4]
Hepatotoxicity Elevation of liver transaminases is common.[1]Possible, but less prominent than nephrotoxicity.Lower risk compared to deoxycholate formulation.
Pancreatitis A serious, though less frequent, adverse event.[1][5]Not a commonly reported side effect.Not a commonly reported side effect.
Musculoskeletal Arthralgia and myalgia are very common.[1]Fever, chills, and malaise are common infusion-related reactions.Infusion-related reactions are less frequent and less severe.
Hematological Anemia, leukopenia, and thrombocytopenia can occur.[1]Anemia is a common side effect.[6]Lower incidence of anemia.
Local Reactions Pain at the injection site.Phlebitis at the injection site.Minimal local reaction.

Table 2: Safety Profiles of Miltefosine and Paromomycin

Adverse Event CategoryMiltefosine (Oral)Paromomycin (Injectable)
Gastrointestinal Very Common and Dose-Limiting: Nausea, vomiting, diarrhea, and abdominal pain occur in a majority of patients.[7][8]Mild to moderate gastrointestinal upset can occur.
Teratogenicity High Risk: Contraindicated in pregnancy due to embryotoxic and fetotoxic effects.[7] Effective contraception is mandatory.Potential risk, though less documented than miltefosine. Generally avoided in pregnancy.
Hepatotoxicity Transient elevation of liver enzymes (ALT, AST) is common.[9]Generally considered to have low hepatotoxicity.
Nephrotoxicity Decreased kidney function can occur.[7]Potential Risk: As an aminoglycoside, there is a risk of nephrotoxicity, though generally less than Amphotericin B.
Ototoxicity Not a commonly reported side effect.Potential Risk: As an aminoglycoside, there is a risk of hearing loss, particularly with prolonged use or in patients with renal impairment.
Dermatological Skin rashes, including severe reactions like Stevens-Johnson syndrome, can occur.[7][10]Rash and itching at the injection site.
Hematological Thrombocytopenia has been reported.[7]Eosinophilia may occur.
Reproductive May decrease sperm count and affect menstrual cycles.[11]Data not widely available.

Experimental Protocols for Safety Assessment

The safety data presented are derived from a combination of preclinical and clinical studies. Standard experimental protocols are employed to evaluate the toxicity of new and existing antileishmanial compounds.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of a drug that is toxic to host cells, which is crucial for calculating the selectivity index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration against the parasite (IC50), with a higher SI indicating greater selectivity for the parasite.[9]

  • Methodology:

    • Cell Lines: Murine macrophages (e.g., J774A.1) or human cell lines (e.g., THP-1) are commonly used as they are the primary host cells for Leishmania amastigotes.[9]

    • Drug Exposure: Cells are cultured in 96-well plates and exposed to serial dilutions of the test compound for a specified period (e.g., 24 to 72 hours).

    • Viability Assessment: Cell viability is measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.[9][12] These assays measure the metabolic activity of living cells.

    • Data Analysis: The results are used to plot a dose-response curve and calculate the CC50 value, which is the drug concentration that reduces cell viability by 50%.[9]

In Vivo Toxicity Studies
  • Objective: To assess the safety profile of a compound in a living organism, typically a rodent model (e.g., BALB/c mice), to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Methodology:

    • Acute Toxicity: Healthy animals are administered single, escalating doses of the drug. They are then observed for a set period (e.g., 14 days) for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) and mortality.[13] This helps determine the LD50 (lethal dose for 50% of animals).

    • Sub-chronic Toxicity: Animals are given repeated doses of the drug over a longer period (e.g., 28 days), mimicking a therapeutic regimen.

    • Monitoring: Throughout the study, parameters such as body weight, food and water consumption, and clinical signs are recorded.[13]

    • Terminal Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis (e.g., liver and kidney function tests). Key organs (liver, kidneys, spleen, heart) are harvested, weighed, and subjected to histopathological examination to identify any cellular damage.

Visualizing Workflows and Toxicity Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes involved in drug safety evaluation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment vitro_start Drug Candidate promastigote_assay Promastigote Viability Assay (IC50) vitro_start->promastigote_assay cytotoxicity_assay Macrophage Cytotoxicity Assay (CC50) vitro_start->cytotoxicity_assay amastigote_assay Intracellular Amastigote Assay (IC50) promastigote_assay->amastigote_assay selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) amastigote_assay->selectivity_index cytotoxicity_assay->selectivity_index vivo_start Promising Candidate (High SI) selectivity_index->vivo_start Proceed if SI is high acute_toxicity Acute Toxicity Study (Mice/Hamsters) Determine MTD/LD50 efficacy_model Infection Model (e.g., BALB/c mice) Efficacy Studies acute_toxicity->efficacy_model subchronic_toxicity Sub-chronic Toxicity Study (28-day repeated dose) efficacy_model->subchronic_toxicity pharmacokinetics Pharmacokinetics (ADME) efficacy_model->pharmacokinetics final_assessment Safety & Efficacy Profile subchronic_toxicity->final_assessment pharmacokinetics->final_assessment

Caption: Preclinical safety assessment workflow for antileishmanial drug candidates.

G cluster_0 Vascular Effects cluster_1 Direct Tubular Effects AmB Amphotericin B (AmB) Deoxycholate vasoconstriction Afferent Arteriole Vasoconstriction AmB->vasoconstriction membrane_interaction AmB binds to cholesterol in tubular cell membranes AmB->membrane_interaction tgf Tubuloglomerular Feedback Activation vasoconstriction->tgf rbf_gfr ↓ Renal Blood Flow (RBF) ↓ Glomerular Filtration Rate (GFR) tgf->rbf_gfr nephrotoxicity Clinical Nephrotoxicity (Azotemia, Hypokalemia) rbf_gfr->nephrotoxicity pore_formation Formation of Membrane Pores membrane_interaction->pore_formation permeability ↑ Membrane Permeability pore_formation->permeability ion_leakage K+, Na+, Mg++ Leakage (Electrolyte Wasting) permeability->ion_leakage tubular_damage Renal Tubular Acidosis & Direct Cell Damage ion_leakage->tubular_damage tubular_damage->nephrotoxicity

References

Structure-Activity Relationship of A-33853 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of A-33853 and its synthetic analogs, focusing on their antileishmanial activity. The data and methodologies presented are compiled for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity

The following table summarizes the in vitro biological activity of A-33853 (designated as compound 31 in the primary research) and its analogs against Leishmania donovani promastigotes and their cytotoxicity against L6 rat skeletal myoblast cells. The selectivity index (SI), a ratio of cytotoxicity to antileishmanial activity, is also provided to indicate the therapeutic window of the compounds.

CompoundDescriptionIC50 (μM) vs. L. donovaniCytotoxicity (IC50 in μM) vs. L6 CellsSelectivity Index (SI)
A-33853 (31) Natural Product0.122.823
Analog 14 N-(2-(benzo[d]oxazol-2-yl)-3-hydroxyphenyl)picolinamide0.49>25>51
Analog 15 N-(2-(benzo[d]oxazol-2-yl)-3-hydroxyphenyl)benzamide0.31>25>80
Analog 25 N-(2-(benzo[d]oxazol-2-yl)-3-hydroxyphenyl)-3-hydroxy-2-naphthamide0.41>25>61
Miltefosine Standard Antileishmanial Drug0.361.85

Data sourced from "In Pursuit of Natural Product Leads: Synthesis and Biological Evaluation of 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853) and Its Analogues: Discovery of N-(2-Benzoxazol-2-ylphenyl)benzamides as Novel Antileishmanial".[1][2]

Structure-Activity Relationship Insights

The initial biological evaluation of A-33853 (31) and its analogs reveals several key insights into their structure-activity relationship. A-33853 itself was found to be approximately three times more active than the standard antileishmanial drug, miltefosine.[1][2]

While all the synthesized analogs to date have shown less potent antileishmanial activity than the parent compound A-33853, several analogs, notably 14, 15, and 25, exhibited significantly lower cytotoxicity, leading to a much-improved selectivity index.[1][2] These compounds selectively inhibited L. donovani at nanomolar concentrations with minimal impact on mammalian L6 cells.[1][2] This suggests that modifications to the A-33853 scaffold can dissociate the antileishmanial activity from general cytotoxicity, a crucial aspect of drug development.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of A-33853 and its analogs.

Antileishmanial Activity Assay (Leishmania donovani)
  • Cell Culture: Leishmania donovani promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin solution, and 25 mM HEPES buffer at 26°C.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase were seeded into 96-well plates at a density of 2 x 10^6 cells/mL.

    • The test compounds (A-33853 and its analogs) were dissolved in DMSO and added to the wells at various concentrations. Control wells contained DMSO at the same concentration as the treated wells.

    • The plates were incubated for 72 hours at 26°C.

    • Following incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values, representing the concentration of the compound that inhibits 50% of parasite growth, were calculated from the dose-response curves.

Cytotoxicity Assay (L6 Cells)
  • Cell Culture: L6 rat skeletal myoblast cells were maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • L6 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere for 24 hours.

    • The culture medium was then replaced with fresh medium containing various concentrations of the test compounds dissolved in DMSO.

    • The plates were incubated for 72 hours under standard cell culture conditions.

    • Cell viability was determined using the MTT assay, with absorbance measured at 540 nm.

    • The IC50 values, representing the concentration of the compound that causes 50% cell death, were calculated from the dose-response curves.

Visualized Workflows

The following diagrams illustrate the general workflow of the SAR study and the process for evaluating the biological activity of the synthesized compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A_33853 A-33853 (Natural Product) Analogs Synthetic Analogs Antileishmanial_Assay Antileishmanial Assay (L. donovani) Analogs->Antileishmanial_Assay Cytotoxicity_Assay Cytotoxicity Assay (L6 Cells) Analogs->Cytotoxicity_Assay IC50_Determination IC50 Determination Antileishmanial_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation SAR_Analysis SAR Analysis SI_Calculation->SAR_Analysis

Caption: General workflow of the structure-activity relationship (SAR) study of A-33853 analogs.

Biological_Evaluation_Workflow cluster_leishmania Antileishmanial Assay cluster_cytotoxicity Cytotoxicity Assay start Test Compound Ld_treat Treat with compound start->Ld_treat L6_treat Treat with compound start->L6_treat Ld_culture Culture L. donovani promastigotes Ld_culture->Ld_treat Ld_incubate Incubate 72h Ld_treat->Ld_incubate Ld_MTT MTT Assay Ld_incubate->Ld_MTT Ld_IC50 Calculate IC50 Ld_MTT->Ld_IC50 L6_culture Culture L6 cells L6_culture->L6_treat L6_incubate Incubate 72h L6_treat->L6_incubate L6_MTT MTT Assay L6_incubate->L6_MTT L6_IC50 Calculate IC50 L6_MTT->L6_IC50

Caption: Experimental workflow for the biological evaluation of A-33853 analogs.

References

Safety Operating Guide

Prudent Disposal of Antibiotic A-33853: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Antibiotic A-33853, with the molecular formula C₂₀H₁₃N₃O₆, should be treated as a hazardous chemical waste.[1][2] Improper disposal, such as flushing down the drain, can contribute to environmental contamination and the emergence of antibiotic-resistant bacteria.[2][3][4][5] Therefore, a structured and cautious approach to its disposal is paramount.

Key Disposal Considerations

A summary of the primary disposal methods and considerations for various forms of this compound waste is presented below.

Waste FormRecommended Disposal MethodKey Considerations
High-Concentration Stock Solutions Hazardous Chemical Waste CollectionMust be collected in a designated, properly labeled, and sealed waste container.[2] Do not mix with other waste types unless compatibility is confirmed.[6][7]
Used Culture Media Containing A-33853 Treat as Chemical and Biohazardous WasteThe heat stability of A-33853 is unknown; therefore, autoclaving may not be sufficient for degradation.[2] After autoclaving to address biohazards, the media should be collected as chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Solid Hazardous Chemical WasteCollect in a designated, puncture-proof container labeled for solid chemical waste.
Empty Stock Vials Triple-Rinse and Dispose as Non-Hazardous Waste (Consult Local Regulations)The container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[8] After rinsing and defacing the label, the empty container may be disposed of in regular trash, pending institutional guidelines.[6][8]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes waste identification, segregation, and proper containment before disposal through certified channels.

Figure 1. Disposal Workflow for this compound A Identify A-33853 Waste Stream (Stock, Media, Solid) B Segregate Waste by Type A->B C Liquid Waste (Stock Solutions, Used Media) B->C D Solid Waste (Contaminated Labware) B->D E Collect in Labeled, Leak-Proof Chemical Waste Container C->E F Collect in Labeled, Puncture-Proof Solid Waste Container D->F G Store in Designated Satellite Accumulation Area E->G F->G H Arrange for Pickup by Certified Hazardous Waste Disposal Service G->H I Document Waste for Disposal H->I

Caption: Disposal Workflow for this compound

Detailed Disposal Protocol

The following step-by-step protocol should be followed for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • Do not mix this compound waste with general laboratory trash or other waste streams unless compatibility is known.[7]

  • Segregate liquid waste (stock solutions, used media) from solid waste (contaminated tips, tubes, etc.).

3. Liquid Waste Management:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the chemical name "this compound," and an approximate concentration.

  • For used culture media, first, follow institutional protocols for biohazard decontamination (e.g., autoclaving). After decontamination, collect the media as chemical waste, as autoclaving may not degrade the antibiotic.[2]

4. Solid Waste Management:

  • Collect all solid waste contaminated with this compound in a designated, puncture-proof container.

  • The container should be clearly labeled "Hazardous Solid Waste" and list "this compound" as a contaminant.

5. Storage:

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[7][9]

  • Ensure that the storage area is away from drains and direct heat or sunlight.

6. Disposal:

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[9]

  • Never dispose of this compound down the drain or in regular trash.[10]

7. Empty Container Disposal:

  • For the original stock vial, triple rinse with a suitable solvent (e.g., water or ethanol, depending on solubility and compatibility).

  • Collect the rinsate as hazardous liquid waste.[8]

  • After triple rinsing and defacing the original label, the empty container can typically be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policy.[6][8]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, the community, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Personal protective equipment for handling Antibiotic A-33853

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, operational, and disposal guidance for handling Antibiotic A-33853. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling research-grade powdered antibiotics. A thorough risk assessment should be conducted by all users in their specific laboratory context.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Powder Form) - Primary: Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles with side shields. - Secondary: Face mask (N95 or higher) to prevent inhalation of fine particles. Work should be performed in a chemical fume hood or a powder containment hood.
Solution Preparation - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Goggles. - Secondary: If splashing is a significant risk, a face shield should be worn in addition to safety goggles.
General Handling of Solutions - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Goggles.
Spill Cleanup - Primary: Chemical-resistant gloves (e.g., thicker nitrile or neoprene), Disposable Lab Coat or Gown, Safety Goggles, and a Face Shield. - Secondary: For large spills or in poorly ventilated areas, a respirator may be necessary.
Waste Disposal - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Goggles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation and Weighing of Powdered this compound
  • Location: All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • PPE: Don the appropriate PPE as outlined in the table above (double gloves, lab coat, safety goggles, and a face mask).

  • Procedure:

    • Designate a specific area within the hood for weighing.

    • Use a dedicated set of spatulas and weigh boats.

    • Carefully transfer the desired amount of powder, avoiding the creation of dust.

    • Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe (e.g., 70% ethanol) and dispose of it as chemical waste.

    • Securely close the primary container of this compound.

Solution Preparation
  • Location: Solution preparation should be performed in a chemical fume hood.

  • PPE: Wear appropriate PPE (gloves, lab coat, safety goggles).

  • Procedure:

    • Add the solvent to the vessel containing the weighed powder.

    • Ensure the vessel is capped or covered during dissolution to prevent aerosolization.

    • If sonication or heating is required, perform these steps within the fume hood.

    • Clearly label the final solution with the antibiotic name, concentration, solvent, and date of preparation.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] All waste containing this compound must be treated as hazardous chemical waste.

Liquid Waste
  • High-Concentration Stock Solutions: Unused or expired stock solutions are considered hazardous chemical waste.[1] They should be collected in a clearly labeled, leak-proof container designated for chemical waste.

  • Contaminated Media: Cell culture media or other solutions containing this compound should be collected as chemical waste.[1] Do not pour antibiotic-containing solutions down the drain.[2]

Solid Waste
  • Contaminated Consumables: All items that have come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, centrifuge tubes) should be disposed of in a designated hazardous chemical waste container.

  • Empty Primary Containers: The original vial containing the powdered antibiotic should be disposed of as hazardous chemical waste.

Experimental Protocols

Decontamination Protocol for Work Surfaces
  • Preparation: Ensure all visible spills are removed with an absorbent material wetted with a suitable solvent.

  • Application: Liberally apply a freshly prepared 10% bleach solution to the contaminated surface.

  • Contact Time: Allow the bleach solution to remain on the surface for a minimum of 15-20 minutes.

  • Neutralization (Optional but Recommended): Wipe the surface with 70% ethanol to remove the bleach residue.

  • Final Rinse: Wipe the surface with sterile deionized water.

Spill Response Protocol

The following workflow outlines the immediate actions to be taken in the event of a spill of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Requires EHS Assistance) assess->large_spill Large don_ppe Don Appropriate PPE (Gloves, Gown, Goggles, Face Shield) small_spill->don_ppe contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs contain Contain Spill with Absorbent Material don_ppe->contain decontaminate Decontaminate Area (e.g., 10% Bleach Solution) contain->decontaminate dispose Dispose of all Materials as Hazardous Chemical Waste decontaminate->dispose secure_area Secure the Area Prevent Entry contact_ehs->secure_area

Caption: Workflow for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic A-33853
Reactant of Route 2
Antibiotic A-33853

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.